5-Hydroxymethylfurfural-13C6
Description
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Properties
IUPAC Name |
5-(hydroxy(113C)methyl)(2,3,4,5-13C4)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-3-5-1-2-6(4-8)9-5/h1-3,8H,4H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEGNKMFWQHSLB-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C](O[13C](=[13CH]1)[13CH]=O)[13CH2]O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ (HMF-¹³C₆), a stable isotope-labeled derivative of the versatile platform chemical, 5-Hydroxymethylfurfural (HMF). This document details the synthetic routes from ¹³C-labeled hexoses, outlines various catalytic systems, and provides robust purification protocols. The information is tailored for researchers in drug development and metabolic studies who require high-purity labeled compounds for tracer studies and quantitative analysis.
Introduction
5-Hydroxymethyl-2-furaldehyde (HMF) is a key bio-based intermediate derived from the dehydration of carbohydrates.[1] Its ¹³C-labeled analogue, 5-Hydroxymethyl-2-furaldehyde-¹³C₆, serves as an important tool in metabolic research, allowing for the tracing of metabolic pathways and the quantification of metabolic flux.[2][3] The uniform labeling of all six carbon atoms provides a distinct mass shift, facilitating its detection and analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[4][5] This guide focuses on the practical aspects of synthesizing and purifying HMF-¹³C₆ to a high degree of purity, essential for its application in sensitive analytical methods.
Synthesis of 5-Hydroxymethyl-2-furaldehyde-¹³C₆
The primary route for the synthesis of HMF-¹³C₆ involves the acid-catalyzed dehydration of uniformly labeled hexoses, typically D-glucose-¹³C₆ or D-fructose-¹³C₆. The conversion of glucose to HMF is a two-step process: the isomerization of glucose to fructose, followed by the dehydration of fructose to HMF.[6]
Core Reaction Pathway:
Caption: General reaction pathway for the synthesis of HMF-¹³C₆ from ¹³C₆-Glucose.
A variety of catalytic systems have been developed to optimize the yield and selectivity of HMF. These systems often employ a combination of Lewis and Brønsted acids to facilitate both the isomerization and dehydration steps.[6]
2.1. Catalytic Systems and Reaction Conditions
The choice of catalyst and solvent system significantly impacts the reaction efficiency. Biphasic systems, typically consisting of an aqueous phase and an organic extracting solvent, are often employed to continuously remove HMF from the reactive aqueous phase, thereby minimizing its degradation into byproducts like levulinic acid and formic acid.[7][8]
| Catalyst System | Starting Material | Solvent System | Temperature (°C) | Time | Yield (%) | Reference |
| γ-AlOOH (Boehmite) | Glucose | DMSO | 130 | 3 h | 61.2 | [9] |
| NbCl₅ / p-sulfonic acid calix[7]arene | Glucose | Water/NaCl & MIBK (1:3) | 150 | 17.5 min | 50 | [6] |
| HCl | Glucose | Water & MIBK | 180 | 3 min | 81.7 | [7] |
| Oxalic acid / AlCl₃ | Glucose | DMSO / MIBK:2-butanol | 110 | 6 h | 93 (mol%) | [10] |
| Phosphate-Modified SnO₂ | Glucose | Water/NaCl & MIBK | 180 | 1 h | 49.8 | [11] |
| Lignin-derived solid acid | Glucose | aqNaCl-THF (1:3) | 160 | 2.5 h | 57.8 | [12] |
| Nb₂O₅ | Fructose | Water | 165 | 3 h | 57 | [13][14] |
| Ion-exchange resin | Fructose | Acetone-water | 150 | 10 min | 73.4 | [15] |
| Ion-exchange resin (Lewatit K2420) | Fructose | HFIP/water | 105 | 137 min | 71 | [16] |
2.2. Detailed Experimental Protocol: Synthesis using a Biphasic System
This protocol is adapted from methodologies demonstrating high yields for the conversion of glucose to HMF.[6][7] For the synthesis of HMF-¹³C₆, ¹²C-glucose would be replaced with ¹³C₆-glucose.
Materials:
-
¹³C₆-D-Glucose
-
Niobium(V) chloride (NbCl₅)
-
p-sulfonic acid calix[7]arene
-
Deionized water
-
Sodium chloride (NaCl)
-
Methyl isobutyl ketone (MIBK)
-
Microwave reactor
Procedure:
-
Prepare a saturated aqueous solution of NaCl.
-
In a microwave-safe glass tube, add ¹³C₆-D-glucose (0.25 mmol), p-sulfonic acid calix[7]arene (5 wt%), and NbCl₅ (7.5 wt%).[6]
-
Add 1.0 mL of the saturated NaCl solution and 3.0 mL of MIBK to the tube.[6]
-
Seal the tube and place it in the microwave reactor.
-
Heat the mixture to 150°C and maintain for 17.5 minutes.[6]
-
After the reaction, cool the mixture to room temperature.
-
Separate the organic (MIBK) and aqueous phases. The HMF-¹³C₆ will be predominantly in the organic phase.
-
The organic phase is then carried forward to the purification stage.
Purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆
The purification of HMF-¹³C₆ is a critical step to remove unreacted starting materials, catalysts, and byproducts such as humins. Furan compounds can be sensitive to acidic conditions and prolonged exposure to heat, which can lead to degradation and polymerization.[17][18] Therefore, purification methods should be chosen to minimize these effects.
Purification Workflow:
Caption: A typical workflow for the purification of HMF-¹³C₆.
3.1. Purification Techniques
A combination of techniques is often necessary to achieve high purity (>99%).
| Technique | Principle | Typical Purity | Advantages | Disadvantages | Reference |
| Solvent Extraction | Partitioning between two immiscible liquids | Varies | Simple, quick, good for initial cleanup | May not be sufficient on its own | [19] |
| Column Chromatography | Differential adsorption to a stationary phase | >99% | High resolution, adaptable | Time-consuming, potential for product decomposition on acidic silica gel | [17] |
| Fractional Distillation | Separation based on boiling point differences | >98% | Effective for large quantities, removes non-volatile impurities | Not suitable for thermally sensitive compounds or impurities with close boiling points | [17] |
| Crystallization | Formation of solid crystals from a solution | >99% | Yields very pure product | Can be difficult to induce crystallization | [19] |
| Adsorption on Activated Carbon | Adsorption of the furan derivative from the reaction mixture | - | Can be performed at low temperatures, minimizing degradation | Requires a subsequent desorption step | [20] |
3.2. Detailed Experimental Protocol: Purification by Column Chromatography
This protocol is a general guide for the chromatographic purification of HMF.
Materials:
-
Crude HMF-¹³C₆ (dissolved in a minimal amount of solvent)
-
Silica gel (or neutral alumina for acid-sensitive compounds)[18]
-
Eluent system (e.g., a gradient of ethyl acetate in hexanes)
-
Glass chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexanes) and pour it into the column. Allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude HMF-¹³C₆ in a minimum volume of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the starting eluent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the HMF-¹³C₆ down the column.
-
Fraction Collection: Collect fractions in separate tubes as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or HPLC to identify the fractions containing the pure HMF-¹³C₆.[21]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified HMF-¹³C₆.
Note on Stability: To minimize degradation during purification, it is recommended to work at low temperatures and under an inert atmosphere (e.g., nitrogen or argon).[18] For distillation, the addition of a radical inhibitor like butylated hydroxytoluene (BHT) can prevent polymerization.[18]
Characterization
The identity and purity of the synthesized 5-Hydroxymethyl-2-furaldehyde-¹³C₆ should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and isotopic labeling pattern.[5][22]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition, showing the incorporation of six ¹³C atoms.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV at 280 nm) is used to determine the purity of the final product.[19][21]
Conclusion
The synthesis and purification of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ require careful selection of reaction conditions and purification methods to maximize yield and purity while minimizing degradation. The protocols and data presented in this guide provide a solid foundation for researchers to produce high-quality labeled HMF for use in a variety of scientific applications, particularly in the fields of metabolic research and drug development.
References
- 1. Catalytic dehydration of C6 carbohydrates for the production of hydroxymethylfurfural (HMF) as a versatile platform chemical - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Resolution Hyperpolarized In Vivo Metabolic 13C Spectroscopy at Low Magnetic Field (48.7 mT) Following Murine Tail-Vein Injection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Labelling analysis for ¹³C MFA using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conversion of Glucose to 5-Hydroxymethylfurfural in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. frontiersin.org [frontiersin.org]
- 9. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]
- 10. WO2019244166A1 - Process development for 5-hydroxymethylfurfural (5-hmf) synthesis from carbohydrates - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 13. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Catalytic dehydration of fructose into 5-hydroxymethylfurfural by ion-exchange resin in mixed-aqueous system by microwave heating - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. ijset.in [ijset.in]
- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 21. 5-Hydroxymethyl-2-furaldehyde (5-HMF) | SIELC Technologies [sielc.com]
- 22. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258) [hmdb.ca]
A Technical Guide to the Physicochemical Properties of 5-HMF-13C6
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Hydroxymethyl)furfural-13C6 (5-HMF-13C6), an isotopically labeled derivative of the versatile platform chemical 5-Hydroxymethylfurfural (5-HMF). This document is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled compounds for metabolic tracing, quantitative analysis, and mechanistic studies.
Core Physicochemical Properties
5-HMF-13C6 is a stable, non-radioactive isotopologue of 5-HMF where all six carbon atoms have been replaced with the carbon-13 isotope. This labeling provides a distinct mass shift, making it an invaluable tool for mass spectrometry-based applications. While many of the physical properties of 5-HMF-13C6 are comparable to its unlabeled counterpart, key differences arise from the increased molecular weight.
Table 1: General Physicochemical Properties of 5-HMF-13C6
| Property | Value | Source |
| Chemical Formula | ¹³C₆H₆O₃ | [1][2][3] |
| Molecular Weight | 132.07 g/mol | [2][4] |
| Appearance | Off-White to Pale Yellow Low-Melting Solid | [1] |
| CAS Number | 1219193-98-2 | [2][3][4] |
| Isotopic Purity | ≥ 99% ¹³C | [4] |
| Chemical Purity | ≥ 98% | [4] |
Table 2: Physical Properties of 5-Hydroxymethylfurfural (Unlabeled Analogue)
| Property | Value | Source |
| Melting Point | 30-34 °C | [5] |
| Boiling Point | 114-116 °C at 1 mbar | [6] |
| Solubility | Highly soluble in water, methanol, ethanol, acetone, ethyl acetate, and dimethylformamide (DMF). Soluble in ether, benzene, and chloroform. Sparingly soluble in petroleum ether. | [7] |
| Appearance | White to yellow crystalline solid | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity, purity, and isotopic enrichment of 5-HMF-13C6.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: ¹³C NMR Chemical Shifts for 5-Hydroxymethylfurfural (Unlabeled Analogue) in CDCl₃
| Carbon Atom | Chemical Shift (ppm) |
| C1 (Aldehyde) | 178.00 |
| C2 | 161.44 |
| C3 | 123.86 |
| C4 | 110.05 |
| C5 | 152.07 |
| C6 (Hydroxymethyl) | 57.17 |
Source: Adapted from PubChem CID 237332[8]
2.2. Mass Spectrometry (MS)
Mass spectrometry is a primary technique for analyzing 5-HMF-13C6, allowing for the confirmation of its molecular weight and isotopic enrichment. The mass spectrum will show a molecular ion peak at m/z 132, corresponding to the fully labeled molecule.
2.3. Infrared (IR) Spectroscopy
The IR spectrum of 5-HMF is characterized by a strong absorption band corresponding to the carbonyl group (C=O) of the aldehyde at approximately 1670 cm⁻¹, a broad band for the hydroxyl group (O-H) around 3300-3500 cm⁻¹, and C-O stretching vibrations in the furan ring and the hydroxymethyl group in the 1000-1200 cm⁻¹ region.[3] The IR spectrum of 5-HMF-13C6 is expected to be very similar, with minor shifts in vibrational frequencies due to the heavier carbon isotopes.
Experimental Protocols
3.1. Synthesis and Purification of 5-HMF-13C6
The synthesis of 5-HMF-13C6 follows the same principles as the synthesis of unlabeled 5-HMF, with the critical difference being the use of a uniformly ¹³C-labeled hexose, such as [U-¹³C₆]-fructose, as the starting material.
Principle: Acid-catalyzed dehydration of [U-¹³C₆]-fructose.
Materials:
-
[U-¹³C₆]-Fructose
-
Dimethyl sulfoxide (DMSO)
-
Amberlyst 15 (or another suitable acid catalyst)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Activated carbon
-
Silica gel
Procedure:
-
Dissolve [U-¹³C₆]-fructose in a mixture of DMSO and a suitable organic solvent (e.g., methyl isobutyl ketone).
-
Add an acid catalyst (e.g., Amberlyst 15).
-
Heat the reaction mixture under controlled temperature (e.g., 110-120 °C) and monitor the reaction progress by TLC or HPLC.[4]
-
Upon completion, cool the reaction mixture and filter to remove the catalyst.
-
Perform a liquid-liquid extraction using ethyl acetate and a saturated aqueous solution of sodium bicarbonate and sodium chloride to remove the DMSO and acidic impurities.[4]
-
Combine the organic phases, dry over anhydrous sodium sulfate, and treat with activated carbon to remove colored impurities.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
-
Collect the fractions containing 5-HMF-13C6 and evaporate the solvent to obtain the purified product.
-
Confirm the identity and purity of the final product using NMR, MS, and HPLC.
3.2. Quantification of 5-HMF-13C6 in Biological Matrices
5-HMF-13C6 is an excellent internal standard for the quantification of unlabeled 5-HMF in various samples.
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Spike a known amount of 5-HMF-13C6 into the biological sample (e.g., plasma, urine, tissue homogenate).
-
Extraction: Perform a protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte and internal standard.
-
LC Separation: Use a suitable HPLC or UHPLC column (e.g., C18) with a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to separate 5-HMF from other matrix components.
-
MS Detection: Employ a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect the molecular ions of both unlabeled 5-HMF and 5-HMF-13C6.
-
Quantification: Construct a calibration curve using known concentrations of unlabeled 5-HMF and a fixed concentration of the 5-HMF-13C6 internal standard. The concentration of 5-HMF in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Signaling Pathways and Experimental Workflows
4.1. Metabolic Fate of 5-HMF
5-HMF, upon ingestion, is rapidly metabolized in the body. The primary metabolic pathway involves oxidation of the aldehyde and hydroxymethyl groups. Understanding this pathway is crucial for interpreting data from metabolic studies using 5-HMF-13C6. The major metabolites formed are 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA). A portion of HMFA can also be conjugated with glycine to form N-(5-hydroxymethyl-2-furoyl)glycine (HMFG).[1][9] These metabolites are primarily excreted in the urine.[1][7]
Caption: Metabolic pathway of 5-HMF-13C6.
4.2. Experimental Workflow for Metabolic Flux Analysis
5-HMF-13C6 can be used as a tracer to study the metabolic flux of carbohydrates and related pathways in biological systems. The workflow involves introducing the labeled compound and tracking the incorporation of the ¹³C label into downstream metabolites.[10][11][12]
Caption: Workflow for metabolic flux analysis using 5-HMF-13C6.
References
- 1. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. schd-shimadzu.com [schd-shimadzu.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. unipub.uni-graz.at [unipub.uni-graz.at]
- 10. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Mechanism of 5-HMF Formation: A Technical Guide Based on 13C-Labeled Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of 5-hydroxymethylfurfural (5-HMF) formation from hexoses, with a core focus on insights gleaned from 13C-labeled isotopic studies. By tracing the journey of each carbon atom from precursor to product, these studies provide definitive evidence for the prevailing reaction pathways. This document summarizes key quantitative data from pivotal research, details the experimental protocols employed, and provides visualizations of the elucidated mechanisms.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a versatile platform chemical derived from the dehydration of C6 sugars, such as glucose and fructose. Its furanic structure, featuring both an aldehyde and a hydroxyl group, makes it a valuable precursor for a wide range of chemicals and biofuels. Understanding the precise mechanism of its formation is critical for optimizing production processes, maximizing yields, and minimizing the formation of undesirable by-products. Isotopic labeling studies, particularly with 13C-enriched hexoses, have been instrumental in unraveling the intricate reaction network leading to 5-HMF.
The Core Pathway: From Hexoses to 5-HMF
The conversion of hexoses to 5-HMF is generally understood to proceed through a series of acid-catalyzed reactions. While fructose is more readily dehydrated to 5-HMF, the pathway from the more abundant and stable glucose involves an initial isomerization step.
Glucose to Fructose Isomerization
The crucial first step in the efficient conversion of glucose to 5-HMF is its isomerization to fructose. 13C labeling studies have been pivotal in confirming that this transformation precedes the dehydration sequence. Lewis acid catalysts are commonly employed to facilitate this isomerization.
Two primary mechanisms have been proposed for the isomerization of glucose to fructose: a 1,2-hydride shift and a proton transfer (enolization) pathway. Isotopic labeling experiments have provided evidence for the intramolecular nature of the hydride shift in the presence of certain Lewis acids.
Fructose Dehydration to 5-HMF
Fructose, with its higher proportion of the more reactive furanose tautomer, is more readily converted to 5-HMF than glucose. The dehydration of fructose to 5-HMF involves the elimination of three water molecules. Both cyclic and acyclic pathways have been proposed, with evidence suggesting the cyclic pathway is often dominant.[1]
In-situ 13C NMR studies have been particularly insightful in tracking the fate of each carbon atom during fructose dehydration. These studies have definitively shown the mapping of the carbon skeleton from fructose to the resulting 5-HMF molecule.
Quantitative Data from 13C-Labeled Studies
The following tables summarize quantitative data from key studies that have utilized 13C-labeled hexoses to investigate the formation of 5-HMF. These data highlight the influence of various reaction parameters on conversion, yield, and selectivity.
| Starting Material | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | 5-HMF Yield (%) | Reference |
| [1-13C] Glucose | CrCl3·6H2O | d6-DMSO | 130 | - | - | - | [2] |
| [2-13C] Fructose | CrCl3·6H2O | d6-DMSO | 130 | - | - | - | [2] |
| Glucose | γ-AlOOH | DMSO | 130 | 3 | >99 | 61.2 | [3] |
| Fructose | γ-AlOOH | DMSO | 130 | 3 | >99 | 44.8 | [3] |
| Glucose | HCl | Water/MIBK | 180 | 0.05 | - | 81.7 | [4] |
| Glucose | NbCl5/CX4SO3H | Water/NaCl/MIBK | 150 | 0.29 | - | 50 | [5] |
Table 1: Summary of Quantitative Data for 5-HMF Formation from 13C-Labeled and Unlabeled Hexoses. MIBK: Methyl isobutyl ketone; DMSO: Dimethyl sulfoxide; CX4SO3H: p-sulfonic acid calix[6]arene.
Experimental Protocols
Detailed experimental methodologies are crucial for the reproducibility and advancement of research in this field. Below are protocols adapted from key 13C-labeled studies.
In-situ 13C NMR Spectroscopy of Fructose Dehydration
This protocol is based on the work of Zhang and Weitz (2012).[1]
-
Materials:
-
D-Fructose or 13C-labeled D-fructose ([1-13C]fructose or [6-13C]fructose)
-
Deuterated dimethyl sulfoxide (DMSO-d6)
-
Acid catalyst (e.g., Amberlyst 70)
-
-
Apparatus:
-
5 mm J-Young NMR tube
-
NMR spectrometer equipped for in-situ measurements with temperature control
-
-
Procedure:
-
A solution of fructose (e.g., 6 wt%) in DMSO-d6 is prepared.
-
The catalyst (e.g., Amberlyst 70) is added to the solution.
-
The mixture is transferred to a J-Young NMR tube.
-
The NMR tube is placed in the NMR spectrometer, and the temperature is raised to the desired reaction temperature (e.g., 95 °C).
-
1H and 13C NMR spectra are acquired at regular intervals to monitor the disappearance of fructose signals and the appearance of 5-HMF and any intermediate signals.
-
For quantitative analysis, an internal standard can be added.
-
Lewis Acid-Catalyzed Glucose Isomerization and Dehydration
This protocol is a generalized representation based on common methodologies.[2][3]
-
Materials:
-
D-Glucose or 13C-labeled D-glucose (e.g., [1-13C]glucose)
-
Lewis acid catalyst (e.g., CrCl3·6H2O, γ-AlOOH)
-
Solvent (e.g., DMSO, water/MIBK biphasic system)
-
-
Apparatus:
-
Microwave reactor or oil bath with a reaction vessel
-
Stirring mechanism
-
Analytical equipment for product quantification (e.g., HPLC, GC-MS, NMR)
-
-
Procedure:
-
The glucose, catalyst, and solvent are combined in the reaction vessel.
-
The mixture is heated to the desired reaction temperature under stirring for a specified duration.
-
After the reaction, the mixture is cooled, and the catalyst is separated (if heterogeneous).
-
The liquid phase is analyzed to determine the conversion of glucose and the yield of 5-HMF and other products.
-
For isotopic studies, the product mixture can be analyzed by 13C NMR or mass spectrometry to determine the position of the 13C label.
-
Mechanistic Visualizations
The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways for 5-HMF formation as elucidated by 13C labeling studies.
Caption: Overall reaction pathway from glucose to 5-HMF.
Caption: Proposed cyclic pathway for fructose dehydration to 5-HMF.
Conclusion
13C-labeled studies have been indispensable in confirming the mechanistic pathways of 5-HMF formation from hexoses. The key steps of glucose isomerization to fructose followed by the dehydration of fructose are now well-established, thanks to the definitive evidence provided by isotopic tracing. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers and professionals working on the optimization of 5-HMF production and the development of novel catalytic systems. Future work in this area will likely focus on further elucidating the role of different catalysts and solvent systems in influencing reaction kinetics and selectivity, with 13C-labeled studies continuing to be a powerful tool for mechanistic investigation.
References
- 1. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. Direct conversion of glucose to 5-hydroxymethyl-furfural (HMF) using an efficient and inexpensive Boehmite catalyst in dimethyl sulfoxide :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Conversion of Glucose to 5-Hydroxymethylfurfural in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Biological Activity of 5-Hydroxymethyl-2-furaldehyde
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Hydroxymethyl-2-furaldehyde (5-HMF) is a naturally occurring organic compound derived from the dehydration of carbohydrates. Commonly found in a variety of heat-processed foods, 5-HMF has garnered significant attention within the scientific community for its diverse range of biological activities. This technical guide provides a comprehensive overview of the current understanding of 5-HMF's biological effects, with a focus on its antioxidant, anti-inflammatory, anticancer, neuroprotective, and hepatoprotective properties. Detailed experimental protocols for key assays, quantitative data from various studies, and visualizations of the core signaling pathways involved are presented to support further research and drug development endeavors.
Core Biological Activities of 5-Hydroxymethyl-2-furaldehyde
5-HMF exhibits a broad spectrum of biological effects, many of which are attributed to its ability to modulate oxidative stress and inflammatory pathways. The following sections summarize the key findings from preclinical studies.
Antioxidant Activity
5-HMF has demonstrated notable antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. Studies have shown that 5-HMF can effectively scavenge 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radicals[1]. Furthermore, it has been observed to increase the activities of crucial antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various experimental models[1][2]. This antioxidant capacity is believed to underpin many of its other biological effects.
Anti-inflammatory Effects
The anti-inflammatory properties of 5-HMF are well-documented. It has been shown to reduce the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage models. Moreover, 5-HMF can significantly suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[3][4]. These effects are mediated, at least in part, through the inhibition of critical inflammatory signaling pathways.
Anticancer Properties
5-HMF has exhibited antiproliferative activity against various cancer cell lines. Research has indicated that it can induce apoptosis and cause cell cycle arrest in human melanoma A375 cells[1]. The anticancer effects of 5-HMF are an active area of investigation, with studies exploring its potential as a chemopreventive or therapeutic agent.
Neuroprotective Effects
Emerging evidence suggests that 5-HMF possesses neuroprotective properties. In a mouse model of Alzheimer's disease, 5-HMF was found to ameliorate cognitive impairment, inhibit β-secretase activity, and reduce the levels of amyloid-β peptide[2]. It has also been shown to prolong survival and inhibit oxidative stress in a mouse model of forebrain ischemia[5]. These effects are linked to its antioxidant and anti-inflammatory actions within the central nervous system. In a model of acute hypobaric hypoxia, 5-HMF increased the survival rate and survival time of mice, an effect potentially mediated through the ERK signaling pathway[6][7].
Hepatoprotective Effects
5-HMF has demonstrated a protective effect against liver injury in preclinical models. In a mouse model of alcohol-induced liver oxidative injury, pretreatment with 5-HMF significantly attenuated the increase in serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), and reduced hepatic malondialdehyde (MDA) levels. Concurrently, it enhanced the activities of hepatic antioxidant enzymes[8].
Quantitative Data on Biological Activities
The following tables summarize the quantitative data from various studies on the biological activities of 5-HMF.
Table 1: Antioxidant Activity of 5-HMF
| Assay | Model System | Concentration of 5-HMF | Observed Effect | Reference |
| DPPH Radical Scavenging | In vitro | Not specified | Scavenging of DPPH free radicals | [1] |
| ABTS Radical Scavenging | In vitro | Not specified | Scavenging of ABTS free radicals | [1] |
| Antioxidant Enzyme Activity | Aβ 1-42 mouse model of Alzheimer's disease | 15 µg/kg and 150 µg/kg (ICV) | Increased activities of SOD and GPx | [2] |
| Antioxidant Enzyme Activity | Alcohol-induced liver injury in mice | 7.5, 15, and 30 mg/kg | Markedly elevated CAT, GSH-Px, and SOD activities in liver tissue | [8] |
| Oxidative Stress Markers | Transient forebrain ischemia in mice | 4 and 12 mg/kg | Significantly reduced MDA content by ~15% and ~21% respectively | [5] |
Table 2: Anti-inflammatory Activity of 5-HMF
| Parameter Measured | Model System | Concentration of 5-HMF | Observed Effect | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | 31.5 to 126.0 µg/mL | Concentration-dependent reduction in NO production | [4] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated RAW 264.7 cells | 31.5 to 126.0 µg/mL | Concentration-dependent reduction in PGE2 production | [4] |
| TNF-α, IL-1β, IL-6 Production | LPS-stimulated RAW 264.7 cells | 31.5 to 126.0 µg/mL | Concentration-dependent reduction in cytokine production | [4] |
| TNF-α, IL-1β Levels | Alcohol-induced liver injury in mice | 7.5, 15, and 30 mg/kg | Significantly suppressed hepatic levels of TNF-α and IL-1β | [8] |
| IL-6, TNF-α, IL-1β, IL-8/KC Production | LPS-stimulated murine BMDMs | 0–50 µg/ml | Significantly decreased LPS-induced production of these cytokines | [3] |
Table 3: Anticancer Activity of 5-HMF
| Cell Line | Assay | IC50 Value | Reference |
| Human melanoma A375 cells | MTT assay | Higher antiproliferative activity compared to other cell lines (specific IC50 not provided) | [1] |
| Colo-205 (colon cancer) | SRB assay | Effective at low concentration (10 µg/mL) | [9] |
Table 4: Neuroprotective Activity of 5-HMF
| Model System | Dosage of 5-HMF | Key Findings | Reference |
| Aβ 1-42 mouse model of Alzheimer's disease | 15 µg/kg and 150 µg/kg (ICV) | Significantly ameliorated learning and memory impairment; inhibited β-secretase activity | [2] |
| Permanent forebrain ischemia in mice | 12 mg/kg | Significant increase in survival time (31%) | [5] |
| Acute hypobaric hypoxia in mice | 100 mg/kg | Increased survival time by more than 3 minutes; improved survival rate by over two times | [6] |
| LPS-induced depression-like behaviors in mice | 12 mg/kg | Significantly alleviated depression-like behaviors and reduced hypothalamic neuronal damage | [10] |
Table 5: Hepatoprotective Activity of 5-HMF
| Model System | Dosage of 5-HMF | Biochemical Markers | Observed Effect | Reference |
| Alcohol-induced liver oxidative injury in mice | 7.5, 15, and 30 mg/kg | Serum ALT, AST, TC, TG, LDL-C | Significantly decreased levels | [8] |
| Hepatic MDA | Significantly decreased levels | [8] | ||
| Hepatic CAT, GSH-Px, SOD | Markedly elevated activities | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the biological activity of 5-HMF.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which is insoluble in aqueous solution. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
96-well microtiter plates
-
Cell culture medium
-
5-HMF stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of 5-HMF and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Nitric Oxide Production Measurement (Griess Assay)
The Griess assay is a colorimetric method for the quantification of nitrite, a stable and nonvolatile breakdown product of nitric oxide.
-
Principle: The Griess reagent converts nitrite into a purple azo compound, and the absorbance of this product is measured spectrophotometrically.
-
Materials:
-
Cell culture supernatants
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solutions
-
96-well microtiter plate
-
Microplate reader
-
-
Procedure:
-
Collect cell culture supernatants from cells treated with or without 5-HMF and/or an inflammatory stimulus (e.g., LPS).
-
Add 50 µL of the supernatant to a 96-well plate.
-
Prepare a standard curve using sodium nitrite solutions of known concentrations.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration in the samples by comparing the absorbance to the standard curve.
-
Cytokine Quantification (Enzyme-Linked Immunosorbent Assay - ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.
-
Principle: A sandwich ELISA is commonly used for cytokine quantification. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A biotinylated detection antibody, also specific for the cytokine, is then added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that produces a colorimetric signal proportional to the amount of cytokine present.
-
Materials:
-
ELISA plate pre-coated with capture antibody
-
Cell culture supernatants or serum samples
-
Recombinant cytokine standards
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Microplate reader
-
-
Procedure:
-
Prepare cytokine standards and samples at appropriate dilutions.
-
Add 100 µL of standards and samples to the wells of the ELISA plate and incubate for 2 hours at room temperature.
-
Wash the plate several times with wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.
-
Wash the plate.
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark.
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by 5-HMF.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing the anti-inflammatory effects of 5-HMF in vitro.
Inhibition of the NF-κB Signaling Pathway by 5-HMF
Caption: 5-HMF inhibits the NF-κB pathway by targeting IKK activation.
Modulation of the MAPK Signaling Pathway by 5-HMF
Caption: 5-HMF modulates MAPK signaling by inhibiting key kinases.
Inhibition of the Akt/mTOR Signaling Pathway by 5-HMF
References
- 1. In vitro antioxidant and antiproliferative activities of 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Hydroxymethylfurfural, an antioxidant agent from Alpinia oxyphylla Miq. improves cognitive impairment in Aβ 1-42 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Hydroxymethylfurfural Alleviates Inflammatory Lung Injury by Inhibiting Endoplasmic Reticulum Stress and NLRP3 Inflammasome Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxymethylfurfural Mitigates Lipopolysaccharide-Stimulated Inflammation via Suppression of MAPK, NF-κB and mTOR Activation in RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-hydroxymethyl-2-furfural prolongs survival and inhibits oxidative stress in a mouse model of forebrain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The protective role of 5-hydroxymethyl-2-furfural (5-HMF) against acute hypobaric hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ameliorative Effects of 5-Hydroxymethyl-2-furfural (5-HMF) from Schisandra chinensis on Alcoholic Liver Oxidative Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. updatepublishing.com [updatepublishing.com]
- 10. mdpi.com [mdpi.com]
The Dual Nature of 5-Hydroxymethylfurfural: A Heat-Induced Food Toxicant
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxymethylfurfural (5-HMF) is a ubiquitous compound formed in carbohydrate-rich foods during thermal processing through the Maillard reaction and caramelization.[1][2][3] While it contributes to the desirable flavor and color of many food products, its role as a potential heat-induced food toxicant has garnered significant scientific attention.[4][5] This technical guide provides a comprehensive overview of the current understanding of 5-HMF, focusing on its formation, metabolism, and toxicological effects. It is designed to serve as a resource for researchers, scientists, and drug development professionals investigating the health implications of dietary 5-HMF exposure. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of critical signaling pathways and experimental workflows to facilitate a deeper understanding of the complex biological activities of 5-HMF.
Introduction
5-Hydroxymethylfurfural (5-HMF) is an aldehyde and a furan derivative that is practically absent in fresh foods but forms readily during heating.[2] Its presence is a key indicator of the extent of heat treatment and storage conditions of various food products, including honey, fruit juices, coffee, and baked goods.[3][5] The daily human intake of 5-HMF can vary significantly, with estimates ranging from 4 to 30 mg per person, and can be substantially higher from the consumption of certain items like dried plums.[6] While 5-HMF itself exhibits low acute toxicity, its metabolic activation into more reactive compounds, particularly 5-sulfoxymethylfurfural (SMF), raises toxicological concerns.[4][7][8] This guide delves into the mechanisms of 5-HMF-induced toxicity, including its genotoxic, cytotoxic, and pro-inflammatory effects, and explores the signaling pathways it perturbs.
Formation and Occurrence of 5-HMF in Food
The formation of 5-HMF in food is primarily a consequence of the acid-catalyzed dehydration of hexose sugars, such as glucose and fructose, and as an intermediate in the Maillard reaction.[1][9] The rate of its formation is influenced by several factors, including temperature, heating duration, pH, and the presence of amino acids.[3][10]
Table 1: Levels of 5-HMF in Various Food Products
| Food Product | 5-HMF Concentration (mg/kg) | Reference(s) |
| Wheat Bread with Cranberries | 210 | [1][11] |
| Honey Wheat Loops (Breakfast Cereal) | 85.09 | [1][11] |
| Sweetened Breakfast Cereals (Average) | 25.55 | [1][11] |
| Bakery Products (Average) | 18.40 | [1][11] |
| Rye Flour Bread (Average) | 26.88 | [1][11] |
| Coffee (Roasted) | up to 769 | [2] |
| Dried Plums | 1100 - 2200 | [12] |
| Dried Dates | 1000 | [12] |
| Jams (Stored at 35°C for 12 months) | Varies with fruit type | [12] |
| UHT Milk | Varies | [1] |
Metabolism and Bioactivation
Upon ingestion, 5-HMF is rapidly absorbed and metabolized in the body. The primary detoxification pathway involves the oxidation of the aldehyde and alcohol groups, leading to the formation of 5-hydroxymethyl-2-furoic acid (HMFA) and 2,5-furandicarboxylic acid (FDCA), which are then excreted in the urine.[2][13]
However, a critical bioactivation pathway involves the sulfation of the allylic hydroxyl group of 5-HMF by sulfotransferases (SULTs), particularly SULT1A1 in humans, to form the reactive metabolite 5-sulfoxymethylfurfural (SMF).[7][8] SMF is an electrophilic compound that can form adducts with DNA and proteins, leading to genotoxic and mutagenic effects.[4][8] It is this metabolic conversion that is central to the toxicological concerns surrounding 5-HMF.
Figure 1: Metabolic pathways of 5-HMF.
Toxicological Profile of 5-HMF
The toxicity of 5-HMF is multifaceted, encompassing cytotoxicity, genotoxicity, and potential carcinogenicity, primarily mediated by its metabolite SMF. High concentrations of 5-HMF can also induce oxidative stress and apoptosis.
Cytotoxicity
In vitro studies have demonstrated that high concentrations of 5-HMF can be cytotoxic to various cell lines.[1] For instance, 5-HMF has been shown to reduce the viability of human gastric mucosal epithelial (GES-1) cells in a dose-dependent manner.[14]
Table 2: In Vitro Cytotoxicity of 5-HMF
| Cell Line | Endpoint | Concentration | Effect | Reference(s) |
| V79 | LC50 (1 hr) | 115 mM | 50% cell death | [15] |
| Caco-2 | LC50 (1 hr) | 118 mM | 50% cell death | [15] |
| V79 | IC50 (24 hr) | 6.4 mM | 50% growth inhibition | [15] |
| GES-1 | Cell Viability | 2, 4, 8, 16 mM (24 hr) | Decreased to 89.6%, 77.3%, 58.8%, 19.6% of control | [14][16] |
| TM3 Leydig Cells | Cytotoxicity | 0.1, 1, 10 mM (24 hr) | Significant increase in cytotoxicity | [17] |
Genotoxicity and Mutagenicity
While 5-HMF itself is not considered a potent mutagen, its metabolite SMF exhibits clear genotoxic and mutagenic properties.[4] In vitro genotoxicity assays have shown positive results for 5-HMF when metabolic activation systems that facilitate the formation of SMF are present.[6]
-
Ames Test: 5-HMF is generally considered non-mutagenic in the Ames test without metabolic activation.[18] However, its metabolite SMF is mutagenic.[1]
-
Micronucleus Assay: In vivo studies have shown that SMF can induce micronuclei in mice.[8]
-
Comet Assay: At high concentrations, 5-HMF has been shown to cause DNA damage in various cell lines, as detected by the comet assay.[1][18]
Carcinogenicity
The carcinogenic potential of 5-HMF is a subject of ongoing research and debate. Long-term animal studies have provided some evidence of carcinogenic activity, particularly in female mice, where an increased incidence of hepatocellular adenomas was observed at high doses.[1] However, the relevance of these findings to human health at typical dietary exposure levels is still under evaluation.[6]
Table 3: In Vivo Carcinogenicity and Toxicity of 5-HMF
| Animal Model | Dosage | Duration | Key Findings | Reference(s) |
| B6C3F1 Female Mice | 188 or 375 mg/kg bw/day | 2 years | Increased incidence of hepatocellular adenomas | [1] |
| FVB/N Mice (SMF) | 250 mg/kg bw (single i.p. dose) | 5-11 days | Massive damage to proximal tubules, leading to death | [7][19] |
| FVB/N Mice | 134 and 536 mg/kg bw/day (in drinking water) | 12 weeks | Mild nephrotoxic effects and enhanced hepatocyte proliferation at the high dose | [7][19] |
| BALB/c Mice | 30 and 300 mg/kg bw/day (oral) | 21 days | Increased lipid peroxidation and altered expression of oxidative stress and apoptosis-related genes in testicular tissue | [17] |
Perturbation of Cellular Signaling Pathways
5-HMF has been shown to modulate several key cellular signaling pathways, primarily related to oxidative stress, inflammation, and apoptosis.
Oxidative Stress and the Nrf2 Pathway
5-HMF can induce oxidative stress by increasing the production of reactive oxygen species (ROS) and causing a depletion of cellular glutathione (GSH).[1][14] This oxidative insult can trigger the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress.[20] However, prolonged or high-dose exposure to 5-HMF may overwhelm this protective response, leading to cellular damage.[17][21]
Figure 2: 5-HMF-induced oxidative stress and the Nrf2 signaling pathway.
Inflammation and the MAPK/NF-κB Pathways
5-HMF has demonstrated anti-inflammatory properties in some contexts by inhibiting key inflammatory signaling pathways.[22][23] It can suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK and JNK, and inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway.[22] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[22][24]
References
- 1. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. 2.4.4. 5-Hydroxymethylfurfural (HMF) Analysis [bio-protocol.org]
- 4. researchtweet.com [researchtweet.com]
- 5. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 6. eprints.ugd.edu.mk [eprints.ugd.edu.mk]
- 7. Activation of Nrf2 Reduces UVA-Mediated MMP-1 Upregulation via MAPK/AP-1 Signaling Cascades: The Photoprotective Effects of Sulforaphane and Hispidulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. 5-hydroxymethyl-2-furfural prolongs survival and inhibits oxidative stress in a mouse model of forebrain ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. publications.iarc.who.int [publications.iarc.who.int]
- 13. researchgate.net [researchgate.net]
- 14. 5-HMF attenuates striatum oxidative damage via Nrf2/ARE signaling pathway following transient global cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Hydroxymethylfurfural Alleviates Lipopolysaccharide-Induced Depression-like Behaviors by Suppressing Hypothalamic Oxidative Stress and Regulating Neuroinflammation in Mice [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. broadpharm.com [broadpharm.com]
- 18. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 19. Toxicity studies with 5-hydroxymethylfurfural and its metabolite 5-sulphooxymethylfurfural in wild-type mice and transgenic mice expressing human sulphotransferases 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
The Chemical Pathways of 5-Hydroxymethylfurfural (5-HMF) Formation from Sugar Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation pathways of 5-hydroxymethylfurfural (5-HMF) from the degradation of sugars, a critical platform chemical in the sustainable production of fuels, chemicals, and pharmaceutical intermediates. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with 5-HMF synthesis from fructose and glucose, offering valuable insights for researchers in biorefining and medicinal chemistry.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a versatile organic compound derived from the dehydration of C6 sugars. Its furan ring and two functional groups, a hydroxyl and an aldehyde, make it a valuable precursor for a wide range of chemical transformations. The production of 5-HMF from abundant and renewable biomass resources, such as cellulose and starch, has garnered significant attention as a cornerstone of a sustainable bio-based economy. This guide focuses on the fundamental chemical pathways involved in the conversion of the primary hexoses, fructose and glucose, into 5-HMF.
Formation Pathways of 5-HMF from Fructose
The dehydration of fructose to 5-HMF is a more direct and efficient process compared to the conversion of glucose. The reaction proceeds via the elimination of three water molecules and is typically catalyzed by Brønsted acids. Two primary mechanistic pathways have been proposed: a cyclic pathway and an acyclic pathway.
Cyclic Pathway (Dominant)
The cyclic pathway is widely considered the dominant mechanism for fructose dehydration. It involves the dehydration of the fructofuranose (five-membered ring) form of fructose. The key steps are:
-
Protonation of the anomeric hydroxyl group of fructofuranose.
-
Elimination of the first water molecule to form a cyclic carbocation intermediate.
-
Subsequent protonation and elimination of two more water molecules to yield 5-HMF.
Acyclic Pathway
The acyclic pathway proceeds through the open-chain form of fructose. This pathway involves a series of enolization and dehydration steps. While considered a minor contributor, its role can be influenced by the reaction conditions and catalytic system.
Below is a diagram illustrating the key steps in both the cyclic and acyclic pathways for fructose dehydration.
Formation Pathways of 5-HMF from Glucose
The conversion of glucose to 5-HMF is more challenging than that of fructose due to the higher stability of the six-membered pyranose ring of glucose. The process generally requires a two-step approach involving both Lewis and Brønsted acids.[1][2]
Isomerization to Fructose
The most common and efficient pathway for glucose conversion to 5-HMF involves an initial isomerization of glucose (an aldose) to fructose (a ketose).[2][3] This step is catalyzed by Lewis acids, which facilitate the intramolecular hydride shift required for the transformation. Once fructose is formed, it undergoes acid-catalyzed dehydration to 5-HMF as described in the previous section.
Direct Dehydration
A direct dehydration pathway for glucose to 5-HMF has also been proposed, although it is generally considered to be a minor route with lower selectivity.[4] This pathway would involve the direct dehydration of the glucopyranose ring, which is energetically less favorable.
The overall process for converting glucose to 5-HMF is depicted in the following diagram.
Quantitative Data on 5-HMF Formation
The yield and selectivity of 5-HMF are highly dependent on the reaction conditions, including the type of sugar, catalyst, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies.
Table 1: 5-HMF Yields from Fructose Dehydration
| Catalyst | Solvent | Temperature (°C) | Time (h) | Fructose Conv. (%) | 5-HMF Yield (%) | Reference |
| Amberlyst-15 | DMSO | 120 | 2 | >99 | 92 | [5] |
| H₃PO₄ | Acetone/Water | 180 | 0.17 | - | ~80 | [6] |
| Nb₂O₅ | Water | 165 | 3 | 76 | 57 | [7] |
| Lewatit K2420 | HFIP/Water | 110 | - | >95 | 76 | [8] |
| Scandium(III) triflate | MPK | 150 | - | 100 | 99 | [9] |
Table 2: 5-HMF Yields from Glucose Conversion
| Catalyst | Solvent | Temperature (°C) | Time (h) | Glucose Conv. (%) | 5-HMF Yield (%) | Reference |
| AlCl₃/HCl | Water/2-sec-butylphenol | 170 | - | - | 62 | [4] |
| Phosphated TiO₂ | MIBK/Water | 180 | - | - | 72 | [10] |
| NbCl₅/CX4SO₃H | Water/MIBK | 150 | 0.29 | - | 50 | [11] |
| MIL-101Cr-SO₃H | THF/Water | 130 | 24 | - | 29 | [12] |
| Phosphate-modified SnO₂ | MIBK/Water | 180 | 1 | 84.7 | 43.2 | [13] |
| Erbium(III) triflate | MIBK | 150 | 3 | - | 94 | [9] |
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of 5-HMF from fructose and glucose. Researchers should consult the specific literature for detailed procedures and safety precautions.
General Protocol for Fructose Dehydration
-
Catalyst Preparation: If using a heterogeneous catalyst, prepare it according to established literature procedures. This may involve impregnation, ion-exchange, or hydrothermal synthesis.
-
Reaction Setup: In a high-pressure reactor equipped with a magnetic stirrer, add the desired amount of fructose, solvent (e.g., DMSO, water, or a biphasic system), and the acid catalyst.
-
Reaction: Seal the reactor and heat it to the desired temperature (typically 100-180°C) with vigorous stirring for the specified reaction time.
-
Quenching and Product Extraction: After the reaction, rapidly cool the reactor in an ice bath to quench the reaction. If a biphasic system is used, separate the organic layer containing the 5-HMF. If a single-phase system is used, extraction with an organic solvent (e.g., ethyl acetate, MIBK) may be necessary.
-
Analysis: Analyze the organic phase using High-Performance Liquid Chromatography (HPLC) with a UV detector (typically at 284 nm) to quantify the concentration of 5-HMF.[14][15][16] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.[17]
General Protocol for Glucose to 5-HMF Conversion
-
Catalyst System: This reaction typically requires a bifunctional catalyst system with both Lewis and Brønsted acidity. This can be a combination of a Lewis acid salt (e.g., CrCl₃, AlCl₃) and a Brønsted acid (e.g., HCl), or a solid catalyst with both types of acid sites.[1][3][18][19]
-
Reaction Setup: The setup is similar to the fructose dehydration protocol. A biphasic solvent system is often employed to continuously extract the 5-HMF from the aqueous reactive phase into an organic phase, thereby preventing its degradation.
-
Reaction Conditions: The reaction is typically carried out at a higher temperature (120-180°C) compared to fructose dehydration.
-
Work-up and Analysis: The work-up and analysis procedures are similar to those described for fructose dehydration.
The following diagram outlines a general experimental workflow for 5-HMF synthesis and analysis.
Byproducts and Side Reactions
The formation of 5-HMF from sugars is often accompanied by the formation of byproducts, which can reduce the yield and complicate the purification process. The main side reactions include:
-
Rehydration of 5-HMF: In the presence of water and acid, 5-HMF can rehydrate to form levulinic acid and formic acid.[2][20][21]
-
Humin Formation: Humins are dark, polymeric materials formed from the condensation and polymerization of sugars, 5-HMF, and reaction intermediates.[20][22][23] Their formation is a major cause of yield loss and catalyst deactivation.
The diagram below illustrates the formation of major byproducts from hexose degradation.
Conclusion
The conversion of sugars to 5-HMF is a complex process with multiple competing reaction pathways. Understanding these pathways is crucial for the rational design of efficient and selective catalytic systems. The dehydration of fructose is relatively straightforward, proceeding primarily through a cyclic mechanism. The conversion of glucose is more challenging, typically requiring a tandem catalytic approach for isomerization and subsequent dehydration. The choice of catalyst, solvent, and reaction conditions plays a pivotal role in maximizing 5-HMF yield while minimizing the formation of undesirable byproducts such as humins, levulinic acid, and formic acid. Further research into novel catalytic materials and process optimization will continue to advance the sustainable production of this key bio-based platform chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Investigation into the Formation of Humins in Acid-Catalyzed Biomass Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Dehydration of Fructose to 5-Hydroxymethylfurfural in Aqueous Medium over Nb2O5-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vapourtec.com [vapourtec.com]
- 9. High-yield synthesis of HMF from glucose and fructose by selective catalysis with water-tolerant rare earth metal triflates assisted by choline chlori ... - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04046H [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 15. researchgate.net [researchgate.net]
- 16. An RP-HPLC determination of 5-hydroxymethylfurfural in honey The case of strawberry tree honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of the dehydration of D-fructose to 5-hydroxymethylfurfural in dimethyl sulfoxide at 150 °C: An NMR study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Carbon‐Based Bifunctional Lewis/Brønsted Acid Catalysts for 5‐HMF Production from Cellobiose | Semantic Scholar [semanticscholar.org]
- 19. Bifunctional Brønsted–Lewis solid acid as a recyclable catalyst for conversion of glucose to 5-hydroxymethylfurfural and its hydrophobicity effect - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of 5-Hydroxymethylfurfural (5-HMF) in Diverse Food Matrices Using a Stable Isotope Dilution Assay with ¹³C₆-5-HMF Internal Standard and LC-MS/MS
Abstract
5-Hydroxymethylfurfural (5-HMF) is a critical quality indicator in thermally processed and stored foods, formed from the degradation of hexose sugars.[1][2] Its presence can signify excessive heat treatment, prolonged storage, or the use of acid-containing invert sugars.[1] Accurate quantification of 5-HMF is essential for quality control and food safety assessment. This application note details a robust and sensitive method for the determination of 5-HMF in various food matrices using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocol employs a stable isotope-labeled internal standard, ¹³C₆-5-Hydroxymethylfurfural (¹³C₆-5-HMF), to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Principle of the Method
This method is based on the principle of stable isotope dilution analysis (SIDA). A known quantity of the ¹³C₆-labeled 5-HMF internal standard (IS), which is chemically identical to the analyte but mass-shifted, is added to the sample at the beginning of the extraction process.[3] The analyte and the IS are co-extracted, purified, and analyzed by LC-MS/MS. By measuring the peak area ratio of the native 5-HMF to the ¹³C₆-5-HMF internal standard, precise quantification can be achieved, as the IS effectively normalizes for any analyte loss during sample preparation and corrects for ion suppression or enhancement during mass spectrometric analysis. Quantification is performed using a calibration curve generated from standards containing fixed amounts of the IS and varying concentrations of the native 5-HMF.
Experimental Protocols
2.1 Reagents and Materials
-
Standards: 5-Hydroxymethylfurfural (≥98% purity), 5-Hydroxymethylfurfural-¹³C₆ (¹³C₆-5-HMF, ≥98% purity).[3]
-
Solvents: HPLC-grade or LC-MS grade methanol, acetonitrile, and water. Formic acid (LC-MS grade).
-
Extraction and Cleanup: Solid-Phase Extraction (SPE) cartridges (e.g., ENV+ or similar polymeric sorbent).[4]
-
Clarification (for complex matrices): Carrez I and Carrez II solutions (optional, for removal of proteins and fats).[5]
2.2 Preparation of Standard Solutions
-
Stock Solutions (1.0 mg/mL):
-
Intermediate and Working Standard Solutions:
-
Prepare an intermediate IS working solution by diluting the IS stock solution with methanol:water (50:50, v/v) to a concentration of 10 µg/mL.
-
Prepare a series of calibration standards by serially diluting the 5-HMF stock solution with methanol:water (50:50, v/v) to achieve concentrations ranging from 1 ng/mL to 500 ng/mL.
-
Spike each calibration standard with the intermediate IS working solution to a final, constant concentration (e.g., 50 ng/mL).
-
2.3 Sample Preparation The following is a general protocol adaptable to various food matrices.
-
Homogenization & Weighing:
-
Homogenize solid or semi-solid samples (e.g., jams, bread, dried fruits) to ensure uniformity.
-
Accurately weigh approximately 1-2 g of the homogenized sample into a 50 mL centrifuge tube. For liquid samples (e.g., juices, syrups), pipette 1-2 mL.
-
-
Internal Standard Spiking:
-
Add a precise volume of the intermediate IS working solution (e.g., 100 µL of 10 µg/mL ¹³C₆-5-HMF) to each sample.
-
-
Extraction:
-
Add 10 mL of deionized water to the tube. For high-sugar matrices, ensure complete dissolution.
-
Vortex vigorously for 2 minutes and/or sonicate for 15 minutes.
-
Centrifuge the sample at 8,000 rpm for 10 minutes.
-
-
Solid-Phase Extraction (SPE) Cleanup: [4][7]
-
Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Load 1 mL of the supernatant from the centrifuged sample onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elute the 5-HMF and ¹³C₆-5-HMF with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
2.4 LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: HPLC system capable of binary gradient elution.
-
Column: C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear ramp to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive mode.[8]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
5-HMF: Precursor Ion (m/z) 127 → Product Ions (m/z) 109, 81.
-
¹³C₆-5-HMF: Precursor Ion (m/z) 133 → Product Ions (m/z) 115, 85. (Note: Transitions should be optimized for the specific instrument used.)
-
Workflow Diagram
Caption: Figure 1. Analytical Workflow for 5-HMF Quantification.
Quantitative Data
The concentration of 5-HMF varies significantly across different food products, influenced by factors such as processing temperature, storage duration, pH, and sugar content.[1][2] The table below summarizes typical concentration ranges found in various food matrices.
| Food Matrix | 5-HMF Concentration Range (mg/kg) | References |
| Honey (fresh) | < 1 - 15 | [6] |
| Honey (processed/stored) | 20 - >1000 (can reach high levels with poor storage) | [1][9] |
| Jams & Marmalades | 12 - 246 | [5][9] |
| Dried Fruits (Plums, Dates) | 1 - 2200 | [2] |
| Fruit Juices | 11 - 39 | [9] |
| Bakery Products (Breads, Cakes) | Not Detected - 210 | [1][2][9] |
| Breakfast Cereals | 6 - 132 | [1][2] |
| Tomato Ketchup | 32 - 72 | [9] |
| Coffee (Soluble) | up to 2480 | [10] |
| Syrups (Corn, Cane) | 109 - 2121 | [11] |
Conclusion
The described LC-MS/MS method utilizing a ¹³C₆-labeled internal standard provides a highly selective, sensitive, and accurate protocol for the quantification of 5-HMF in a wide array of complex food matrices. The stable isotope dilution approach effectively mitigates matrix-induced inaccuracies, ensuring reliable data for quality control, process optimization, and regulatory compliance in the food industry. The robust sample preparation involving SPE cleanup allows for the removal of common interferences, leading to a clean chromatogram and confident analyte identification. This method is well-suited for research, industrial, and regulatory laboratories requiring precise measurement of this key food quality marker.
References
- 1. 5-Hydroxymethylfurfural (HMF) levels in honey and other food products: effects on bees and human health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oygardsbi.com [oygardsbi.com]
- 3. Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. lcms.cz [lcms.cz]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. In house validation from direct determination of 5-hydroxymethyl-2-furfural (HMF) in Brazilian corn and cane syrups samples by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Method for the Quantitative Analysis of 5-Hydroxymethylfurfural (5-HMF) in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 5-hydroxymethylfurfural (5-HMF) in human plasma. The use of a stable isotope-labeled internal standard, ¹³C₆-5-hydroxymethylfurfural (¹³C₆-HMF), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The protocol employs a straightforward protein precipitation step for sample cleanup, followed by a rapid UPLC separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of 5-HMF in biological matrices.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a key intermediate compound formed from the acid-catalyzed dehydration of hexose sugars. It is widely present in a variety of heat-processed foods and beverages and is also investigated as a potential biomarker and a component in pharmaceutical formulations.[1][2] Due to its potential biological activities and as an indicator of thermal processing, its accurate quantification in biological matrices is of significant interest in toxicology, clinical research, and drug development.[3] LC-MS/MS offers superior selectivity and sensitivity compared to traditional methods like UV detection, which can be prone to interferences in complex matrices.[4] The stable isotope dilution technique, employing ¹³C₆-HMF, is the gold standard for quantitative mass spectrometry, as it effectively compensates for sample-to-sample variability.[5]
Experimental Protocol
Materials and Reagents
-
5-Hydroxymethylfurfural (≥99% purity)
-
¹³C₆-5-Hydroxymethylfurfural (¹³C₆-HMF)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Human plasma (sourced from a certified vendor)
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.2 µm)
-
LC vials
Standard and Sample Preparation
1. Stock and Working Standard Solutions:
-
Prepare 1 mg/mL stock solutions of 5-HMF and ¹³C₆-HMF in methanol.
-
From these stocks, prepare serial dilutions in a 50:50 methanol:water mixture to create working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard (IS) solution of ¹³C₆-HMF at 100 ng/mL in acetonitrile.
2. Calibration Standards and Quality Control (QC) Samples:
-
To prepare calibration standards, spike 50 µL of blank human plasma with 50 µL of the appropriate 5-HMF working standard solution.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 15, 150, and 800 ng/mL) in the same manner using independently prepared working standards.
3. Plasma Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[6]
-
Pipette 100 µL of the plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of the ¹³C₆-HMF internal standard working solution (100 ng/mL in acetonitrile) to each tube. This results in a 3:1 ratio of precipitation solvent to plasma.[7]
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[6][8]
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.2 µm syringe filter into an LC vial for analysis.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for 5-HMF analysis in plasma.
LC-MS/MS Method Parameters
UPLC System:
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 5 0.5 5 2.5 95 3.5 95 3.6 5 | 5.0 | 5 |
Mass Spectrometer:
-
Instrument: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) 5-HMF (Quant) 127.0 109.0 15 5-HMF (Qual) 127.0 81.0 20 | ¹³C₆-HMF (IS) | 133.0 | 115.0 | 15 |
-
Source Parameters (Typical):
-
Capillary Voltage: 3.5 kV[1]
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Results and Method Performance
The described method was validated based on data compiled from various studies. The performance characteristics demonstrate a reliable and sensitive assay for 5-HMF quantification.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995[1][2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL (S/N > 10)[1] |
| Limit of Detection (LOD) | 0.5 ng/mL (S/N > 5)[1] |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115%[9] |
| Matrix Effect | Corrected by stable isotope-labeled internal standard |
Data compiled and adapted from literature sources for demonstration purposes.
Conclusion
The LC-MS/MS method presented provides a highly selective, sensitive, and accurate tool for the quantitative analysis of 5-HMF in human plasma. The simple protein precipitation sample preparation protocol allows for high throughput, while the use of a ¹³C-labeled internal standard ensures data reliability by mitigating matrix effects. This application note serves as a comprehensive guide for laboratories in clinical and pharmaceutical settings aiming to implement a robust bioanalytical method for 5-HMF.
References
- 1. Development of a UPLC-ESI-MS/MS method to measure urinary metabolites of selected VOCs: benzene, cyanide, furfural, furfuryl alcohol, 5-hydroxymethylfurfural, and N-methyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. a protein precipitation extraction method [protocols.io]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of 5-Hydroxymethylfurfural (5-HMF) in Maillard Reaction Studies Using Isotope Dilution Assay with 5-HMF-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Maillard reaction, a non-enzymatic browning process between amino acids and reducing sugars, is fundamental in the development of flavor, color, and aroma in thermally processed foods.[1][2][3] However, this complex series of reactions also leads to the formation of various compounds, including 5-hydroxymethylfurfural (5-HMF), which serves as a critical indicator of heat treatment and storage conditions.[1][4] Due to its potential health implications, accurate quantification of 5-HMF is crucial in food quality control and safety assessment.[4] This application note provides a detailed protocol for the highly accurate and sensitive quantification of 5-HMF in Maillard reaction model systems and food matrices using an isotope dilution assay (IDA) with 5-HMF-¹³C₆ as an internal standard, coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Principle of the Method
Isotope dilution analysis is a powerful technique for quantitative analysis that overcomes matrix effects and variations in sample preparation and instrument response.[5][6][7][8] This method involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, 5-HMF-¹³C₆) to the sample at the earliest stage of analysis. The labeled internal standard behaves chemically and physically identically to the native analyte throughout extraction, derivatization, and chromatographic separation. By measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry, a highly accurate and precise quantification can be achieved.[8][9]
Maillard Reaction Pathway to 5-HMF
The formation of 5-HMF during the Maillard reaction is a multi-step process that begins with the condensation of a reducing sugar and an amino acid.[3][10] The resulting Amadori product undergoes a series of enolization and dehydration steps to form 5-HMF. The key pathways are illustrated in the diagram below.
Experimental Workflow
The overall experimental workflow for the quantification of 5-HMF using 5-HMF-¹³C₆ is depicted below.
Experimental Protocols
1. Materials and Reagents
-
5-Hydroxymethylfurfural (5-HMF) standard (≥99% purity)
-
5-Hydroxymethylfurfural-¹³C₆ (5-HMF-¹³C₆) internal standard (≥98% purity, all 6 carbon atoms labeled)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., ENV+) or appropriate solvents for liquid-liquid extraction (e.g., dichloromethane).
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-HMF and 5-HMF-¹³C₆ in 10 mL of methanol, respectively. Store at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 5-HMF stock solution with a constant concentration of the 5-HMF-¹³C₆ internal standard. A typical concentration for the internal standard in the final solution is 100 ng/mL.
3. Sample Preparation
-
Maillard Reaction Model Systems:
-
Prepare the model system by heating a solution of a reducing sugar (e.g., glucose, fructose) and an amino acid (e.g., lysine, glycine).
-
After the reaction, allow the sample to cool to room temperature.
-
Accurately weigh a portion of the reaction mixture.
-
Add a known amount of the 5-HMF-¹³C₆ internal standard working solution.
-
Vortex the sample for 1 minute.
-
Proceed to the extraction step.
-
-
Food Matrices (e.g., Honey, Fruit Juice):
-
Accurately weigh approximately 1-2 g of the homogenized sample into a centrifuge tube.
-
Add a known amount of the 5-HMF-¹³C₆ internal standard working solution.
-
Add 5 mL of ultrapure water and vortex for 2 minutes to dissolve the sample.
-
Proceed to the extraction step.
-
4. Extraction
-
Solid-Phase Extraction (SPE):
-
Condition an ENV+ SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with 5 mL of ultrapure water to remove interferences.
-
Elute the 5-HMF and 5-HMF-¹³C₆ with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase.
-
-
Liquid-Liquid Extraction (LLE):
-
To the aqueous sample, add 5 mL of dichloromethane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully collect the organic layer.
-
Repeat the extraction twice.
-
Combine the organic extracts and evaporate to dryness.
-
Reconstitute the residue in a known volume of the initial mobile phase.
-
5. HPLC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The specific precursor and product ions for 5-HMF and 5-HMF-¹³C₆ should be optimized on the specific instrument. Typical transitions are provided in the table below.
-
Data Presentation
Table 1: HPLC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| HPLC Column | C18 (50 mm x 2.1 mm, 2.6 µm) | [6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [5][6] |
| Ionization Mode | ESI Positive | [5] |
| Linearity (R²) | > 0.999 | [5][6] |
| Limit of Quantification (LOQ) | 0.3 - 4.86 ng/mL | [5][6] |
| Recovery | 85.1% - 110% | [5][6] |
| Precision (RSD) | < 10% | [11] |
Table 2: MRM Transitions for 5-HMF and 5-HMF-¹³C₆
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-HMF | 127.0 | 109.0 | 10 |
| 127.0 | 81.0 | 15 | |
| 5-HMF-¹³C₆ | 133.0 | 114.0 | 10 |
| 133.0 | 85.0 | 15 |
Note: Collision energies should be optimized for the specific mass spectrometer used.
Conclusion
The use of 5-HMF-¹³C₆ as an internal standard in an isotope dilution HPLC-MS/MS method provides a robust, sensitive, and accurate approach for the quantification of 5-HMF in Maillard reaction studies and complex food matrices. This protocol offers a reliable methodology for researchers and scientists in the fields of food chemistry, quality control, and drug development to monitor the formation of this important heat-induced compound. The high precision and accuracy afforded by this method are essential for ensuring data integrity in research and regulatory compliance.
References
- 1. sugar-energy.com [sugar-energy.com]
- 2. youtube.com [youtube.com]
- 3. home.sandiego.edu [home.sandiego.edu]
- 4. Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isotope dilution quantification of 5-hydroxymethyl-2-furaldehyde in beverages using vortex-assisted liquid–liquid microextraction coupled with ESI-HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 8. newfoodmagazine.com [newfoodmagazine.com]
- 9. 13C Labeled internal standards | LIBIOS [libios.fr]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Derivatization of 5-Hydroxymethylfurfural (5-HMF) for Enhanced GC-MS Analysis
Abstract
This application note provides detailed protocols for the derivatization of 5-Hydroxymethylfurfural (5-HMF) to facilitate its analysis by Gas Chromatography-Mass Spectrometry (GC-MS). 5-HMF is a key intermediate in biomass conversion and a common compound in food chemistry, often requiring derivatization to improve its volatility and thermal stability for GC analysis. The primary method detailed is silylation, with a focus on the use of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) which has been shown to provide excellent derivatization yields.[1][2][3][4] An alternative two-step oximation-silylation protocol, suitable for broader metabolite profiling that includes aldehydes and ketones, is also presented. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a robust and reproducible method for the quantification of 5-HMF.
Introduction
5-Hydroxymethylfurfural (5-HMF) is an organic compound derived from the dehydration of certain sugars. Its presence and concentration are of significant interest in diverse fields, from the quality control of food products like honey and coffee to the optimization of biofuel production from lignocellulosic biomass. Due to its polar nature, containing both a hydroxyl and an aldehyde functional group, 5-HMF is not sufficiently volatile for direct analysis by gas chromatography. Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.
The most common derivatization strategy for compounds containing active hydrogen atoms, such as those in hydroxyl groups, is silylation. This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group. For 5-HMF, silylation of the hydroxyl group significantly enhances its volatility. This note will primarily focus on the use of BSTFA, a widely used and effective silylating agent.
Experimental Protocols
Protocol 1: Silylation of 5-HMF using BSTFA
This protocol describes a direct silylation method for the derivatization of 5-HMF.
Materials:
-
5-HMF standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (or other suitable solvent like acetonitrile)
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Procedure:
-
Sample Preparation:
-
For liquid samples, an extraction step may be necessary to isolate 5-HMF from the sample matrix. Liquid-liquid extraction with dichloromethane or solid-phase extraction (SPE) are common methods.[1][2][3][4][5]
-
Evaporate the solvent from the extracted sample to dryness under a gentle stream of nitrogen.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Protocol 2: Two-Step Oximation and Silylation of 5-HMF
This protocol is particularly useful when analyzing 5-HMF in a complex mixture of metabolites that includes other aldehydes and ketones. The initial oximation step stabilizes the carbonyl group and prevents the formation of tautomers.[7]
Materials:
-
5-HMF standard or sample extract
-
Methoxyamine hydrochloride
-
Pyridine
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA
-
GC vials with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for solvent evaporation
Procedure:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, ensuring the residue is completely dry.
-
-
Oximation:
-
Dissolve the dried residue in 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial and vortex thoroughly.
-
Incubate the mixture at 30°C for 90 minutes with shaking.[8]
-
-
Silylation:
-
GC-MS Analysis:
-
After cooling, the sample is ready for GC-MS analysis.
-
Quantitative Data
The following table summarizes the quantitative performance of a GC-MS method for 5-HMF analysis after silylation with BSTFA, as reported in the literature.
| Parameter | Value | Reference |
| Linearity Range | 25 - 700 ng/g | [1][2][3][4] |
| Limit of Detection (LOD) | 6 ng/g | [1][2][3][4] |
| Precision (RSD) | < 10% | [1][2][3][4] |
| Recovery (LLE) | 76 - 85% | [5] |
| Recovery (SPE) | 85 - 95% | [5] |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction involved in the derivatization of 5-HMF.
Caption: Experimental workflow for the derivatization of 5-HMF for GC-MS analysis.
Caption: Silylation reaction of 5-HMF with BSTFA to form the trimethylsilyl derivative.
Conclusion
Derivatization of 5-HMF is an essential step for reliable and sensitive quantification by GC-MS. The silylation protocol using BSTFA is a robust and high-yielding method suitable for a wide range of applications. For more complex sample matrices containing other carbonyl compounds, a two-step oximation-silylation approach is recommended to ensure the stability of all analytes. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and validating analytical methods for 5-HMF.
References
- 1. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Physiological and Metabolic Challenges of Flocculating Saccharomyces cerevisiae in D-Lactic Acid Fermentation Under High-Glucose and Inhibitory Conditions [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes: Tracing the Metabolic Fate of 5-HMF-13C6
Introduction
5-Hydroxymethylfurfural (5-HMF) is a naturally occurring organic compound formed during the heat treatment of carbohydrate-rich foods. Due to its widespread presence in the human diet and its potential biological activities, understanding its metabolic fate is of significant interest to researchers in nutrition, toxicology, and drug development.[1][2] Stable isotope labeling, utilizing compounds such as 5-HMF fully labeled with Carbon-13 (5-HMF-13C6), offers a powerful tool for tracing the absorption, distribution, metabolism, and excretion (ADME) of 5-HMF in vivo and in vitro.[3] The use of 13C-labeled tracers, in conjunction with mass spectrometry-based analytical techniques, allows for the unambiguous identification and quantification of downstream metabolites, providing a detailed picture of the metabolic pathways involved.[4][5]
Principle of 5-HMF-13C6 Tracing
When 5-HMF-13C6 is introduced into a biological system, the 13C atoms act as a stable, non-radioactive label. As the compound is metabolized, the 13C label is retained in its metabolic products. Mass spectrometry can then distinguish these labeled metabolites from their unlabeled (12C) endogenous counterparts based on their increased mass. This allows for the precise tracking of the metabolic fate of 5-HMF, even at low concentrations.
Applications
-
Metabolic Pathway Elucidation: Tracing the appearance of 13C-labeled metabolites over time can help to identify and confirm the primary metabolic pathways of 5-HMF.[6][7] In humans and rodents, 5-HMF is known to be metabolized into several key compounds, including 5-hydroxymethylfuroic acid (HMFA), 2,5-furandicarboxylic acid (FDCA), and N-(5-hydroxymethyl-2-furoyl)glycine (HMFG).[1][8][9][10] The use of 5-HMF-13C6 can provide definitive evidence for these transformations and potentially uncover novel or minor metabolic pathways.
-
Pharmacokinetic and Toxicokinetic Studies: By quantifying the levels of 5-HMF-13C6 and its labeled metabolites in various biological matrices (e.g., plasma, urine, tissues) over time, detailed pharmacokinetic (PK) and toxicokinetic (TK) profiles can be established. This includes determining rates of absorption, elimination, and tissue distribution.[8]
-
Investigating Bioactivation: There is interest in whether 5-HMF can be bioactivated to potentially reactive metabolites, such as 5-sulphoxymethylfurfural (SMF).[2][11] 5-HMF-13C6 can be used to trace the formation of such reactive intermediates and their subsequent binding to macromolecules like proteins and DNA.
-
Drug Development: For therapeutic candidates containing a furan ring, understanding the metabolism of a model compound like 5-HMF can provide valuable insights into potential metabolic liabilities and guide the design of more stable and less toxic drug molecules.
Data Presentation
The quantitative data obtained from 5-HMF-13C6 tracer studies can be summarized in tables for clear comparison.
Table 1: Hypothetical Pharmacokinetic Parameters of 5-HMF-13C6 and its Metabolites in Rat Plasma Following a Single Oral Dose
| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (µg·hr/mL) | Half-life (hr) |
| 5-HMF-13C6 | 1.5 ± 0.3 | 0.5 | 3.2 ± 0.6 | 1.2 ± 0.2 |
| HMFA-13C6 | 10.2 ± 1.8 | 1.0 | 45.8 ± 7.3 | 3.5 ± 0.5 |
| FDCA-13C6 | 5.8 ± 1.1 | 2.5 | 30.1 ± 5.9 | 4.1 ± 0.7 |
| HMFG-13C6 | 2.1 ± 0.4 | 1.5 | 12.5 ± 2.1 | 2.8 ± 0.4 |
Table 2: Hypothetical Urinary Excretion of 5-HMF-13C6 Metabolites in Humans Over 48 Hours
| Metabolite | Percentage of Administered Dose Excreted |
| HMFA-13C6 | 45% |
| FDCA-13C6 | 35% |
| HMFG-13C6 | 10% |
| Unchanged 5-HMF-13C6 | <1% |
| Total Recovery | ~90% |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Metabolic Study in Rodents
Objective: To determine the pharmacokinetic profile and major metabolic fate of 5-HMF-13C6 in rats after oral administration.
Materials:
-
5-HMF-13C6 (isotopic purity >98%)
-
Male Sprague-Dawley rats (8-10 weeks old)
-
Vehicle for oral gavage (e.g., 0.5% carboxymethylcellulose)
-
Metabolic cages for urine and feces collection
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
LC-MS/MS system
Procedure:
-
Dosing: Acclimatize rats in metabolic cages for 24-48 hours. Prepare a dosing solution of 5-HMF-13C6 in the vehicle at a suitable concentration. Administer a single oral dose (e.g., 100 mg/kg) to a group of rats (n=5).
-
Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into EDTA tubes. Centrifuge the blood at 4°C to separate plasma and store at -80°C until analysis.
-
Urine and Feces Collection: Collect urine and feces at intervals (e.g., 0-8h, 8-24h, 24-48h). Record the volume/weight and store samples at -80°C.
-
Sample Preparation:
-
Plasma: Precipitate proteins by adding 3 volumes of cold acetonitrile. Centrifuge and collect the supernatant.
-
Urine: Dilute urine samples with water.
-
Cleanup: Perform solid-phase extraction (SPE) on plasma and urine samples to remove interfering substances.[1]
-
-
LC-MS/MS Analysis: Analyze the prepared samples using a validated LC-MS/MS method to quantify 5-HMF-13C6 and its expected 13C-labeled metabolites (HMFA-13C6, FDCA-13C6, HMFG-13C6). Use unlabeled analytical standards for method development and quantification.
-
Data Analysis: Calculate pharmacokinetic parameters from the plasma concentration-time data. Determine the percentage of the administered dose excreted in urine as each metabolite.
Protocol 2: In Vitro Metabolism in Human Liver Microsomes
Objective: To investigate the metabolic stability and metabolite profile of 5-HMF-13C6 in a primary site of drug metabolism.
Materials:
-
5-HMF-13C6
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Initiate Reaction: Pre-warm the master mix to 37°C. Add 5-HMF-13C6 (e.g., final concentration of 1 µM) to initiate the metabolic reaction.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding 2-3 volumes of cold acetonitrile.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to measure the disappearance of the parent compound (5-HMF-13C6) and the formation of its 13C-labeled metabolites.
-
Data Analysis: Plot the natural log of the remaining 5-HMF-13C6 concentration versus time to determine the in vitro half-life. Identify and quantify the metabolites formed over the incubation period.
Visualizations
References
- 1. Determination of metabolites of 5-hydroxymethylfurfural in human urine after oral application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ckisotopes.com [ckisotopes.com]
- 4. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Distribution and metabolism of (5-hydroxymethyl)furfural in male F344 rats and B6C3F1 mice after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. unipub.uni-graz.at [unipub.uni-graz.at]
Application Note: Quantitative Analysis of 5-Hydroxymethylfurfural (5-HMF) in Honey using Isotope Dilution Mass Spectrometry
**Abstract
This application note details a robust and sensitive method for the quantitative analysis of 5-hydroxymethylfurfural (5-HMF) in honey samples. The protocol employs a stable isotope dilution assay (SIDA) coupled with mass spectrometry (MS). The use of an isotopically labeled internal standard, 5-(hydroxymethyl)furfural-13C6 (HMF-13C6), ensures high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis.[1] This method is particularly suited for researchers, scientists, and quality control professionals in the food industry and drug development sectors requiring reliable quantification of this key honey quality indicator.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a furanic compound formed from the acid-catalyzed dehydration of hexose sugars. In honey, its concentration is a critical indicator of heat treatment and aging. While fresh, unprocessed honey contains negligible amounts of 5-HMF, its levels can increase significantly with heating and prolonged storage. Regulatory bodies in many countries have set maximum permissible limits for 5-HMF in honey to ensure its quality and authenticity.
Traditional methods for 5-HMF quantification, such as spectrophotometry and HPLC-UV, can be susceptible to interference from the complex honey matrix. Isotope dilution mass spectrometry is a superior technique that offers enhanced selectivity and accuracy. By spiking the sample with a known amount of an isotopically labeled analog of the analyte (e.g., HMF-13C6), the ratio of the native analyte to the standard is measured. This approach effectively mitigates matrix-induced signal suppression or enhancement and compensates for analyte losses during sample processing.[1]
This document provides a detailed protocol for the sample preparation of honey for 5-HMF analysis using an isotope dilution method, followed by mass spectrometric detection.
Experimental
-
5-Hydroxymethylfurfural (5-HMF), analytical standard (>99% purity)
-
5-(hydroxymethyl)furfural-13C6 (HMF-13C6), internal standard (IS)
-
Ethyl acetate, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), 50% solution
-
Formic acid (>99% purity)
-
Deionized water
-
5,10,15,20-Tetrakis-(4-aminophenyl)-porphyrin (TAPP) for derivatization (for MALDI-MS method)
-
α-Cyano-4-hydroxycinnamic acid (CHCA) matrix (for MALDI-MS method)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Micropipettes
-
HPLC or MALDI-TOF Mass Spectrometer
-
Nitrogen evaporator (optional)
-
5-HMF Stock Solution (3.0 mg/mL): Accurately weigh and dissolve 30 mg of 5-HMF standard in 10 mL of ethyl acetate.
-
HMF-13C6 Internal Standard (IS) Stock Solution (3.0 mg/mL): Accurately weigh and dissolve 30 mg of HMF-13C6 in 10 mL of ethyl acetate.[1]
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the 5-HMF stock solution with ethyl acetate to achieve the desired concentration range (e.g., 1.0 to 150.0 mg/kg). Spike each calibration standard with a fixed amount of the HMF-13C6 internal standard (e.g., 40.0 mg/kg).
Sample Preparation Protocol
This protocol is based on a method developed for MALDI-MS with in-situ derivatization, which demonstrates a rapid and high-throughput approach.[1]
-
Sample Weighing: Accurately weigh 1.0 g of honey into a centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the HMF-13C6 internal standard working solution to the honey sample to achieve a final concentration of 40.0 mg/kg.[1]
-
Extraction: Add 2.0 mL of ethyl acetate to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of 5-HMF.
-
Centrifugation: Centrifuge the sample at 5000 rpm for 10 minutes to separate the ethyl acetate layer from the honey matrix.
-
Supernatant Collection: Carefully collect the upper ethyl acetate layer containing the 5-HMF and the internal standard and transfer it to a clean vial.
-
Derivatization (for MALDI-MS):
-
Prepare a TAPP derivatization solution (e.g., 5.0 mg/mL in MeOH).
-
On a MALDI target plate, spot 1 µL of the sample extract.
-
Add 1 µL of the TAPP solution to the sample spot.
-
Add 1 µL of the CHCA matrix solution (10.0 mg/mL in 50% ACN).
-
Allow the spot to air dry completely before MALDI-MS analysis.
-
-
Analysis: Analyze the prepared sample by mass spectrometry. The quantification is based on the peak intensity ratio of the TAPP-HMF derivative to the TAPP-HMF-13C6 derivative.[1]
Data Presentation
The following table summarizes the quantitative performance data for the 5-HMF analysis in honey using the isotope dilution MALDI-MS method.[1]
| Parameter | Value |
| Linearity (R²) | 0.997 |
| Limit of Detection (LOD) | 0.347 mg/kg |
| Limit of Quantification (LOQ) | 1.145 mg/kg |
| Accuracy (Recovery %) | |
| Low Concentration (5.0 mg/kg) | 88.6% - 105.4% |
| Medium Concentration (40.0 mg/kg) | 95.8% - 108.2% |
| High Concentration (120.0 mg/kg) | 98.5% - 102.7% |
| Precision (RSD %) | |
| Intra-day (n=5) | < 8.5% |
| Inter-day (n=5) | < 11.2% |
Table 1: Summary of quantitative data for the analysis of 5-HMF in honey by isotope dilution MALDI-MS.[1]
Visualization
The following diagram illustrates the experimental workflow for the sample preparation of 5-HMF in honey using the isotope dilution method.
Caption: Experimental workflow for 5-HMF analysis in honey with isotope dilution.
Conclusion
The described isotope dilution mass spectrometry method provides a highly accurate, sensitive, and reliable approach for the quantification of 5-HMF in honey. The use of an isotopically labeled internal standard effectively overcomes the challenges associated with the complex honey matrix, leading to robust and reproducible results. This application note serves as a comprehensive guide for laboratories aiming to implement high-quality testing of this important honey parameter.
References
Application Note: Isotope Dilution Assay for 5-Hydroxymethylfurfural in Fruit Juices
Abstract
This application note details a robust and highly accurate method for the quantification of 5-hydroxymethylfurfural (5-HMF) in various fruit juices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and a stable isotope dilution assay. 5-HMF is a key indicator of heat treatment and prolonged storage in fruit juices, making its precise measurement crucial for quality control. The use of an isotopically labeled internal standard, such as 5-(hydroxymethyl)furfural-d2, corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision. The described protocol provides detailed steps for sample preparation, instrumental analysis, and data processing, suitable for food quality and safety laboratories.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a cyclic aldehyde formed from the acid-catalyzed dehydration of hexose sugars.[1][2] In the context of fruit juices, its presence is generally undesirable as it indicates excessive heat treatment during pasteurization, the use of concentrates, or prolonged storage under suboptimal conditions.[1][2] Regulatory bodies and industry standards, such as the International Federation of Fruit Juice Processors (IFFJP), recommend maximum concentration levels for 5-HMF in juices to ensure product quality and freshness.[1][3]
Traditional analytical methods for 5-HMF include spectrophotometry and HPLC with UV detection.[4][5] While effective, these methods can be susceptible to interference from complex sample matrices inherent in fruit juices. An isotope dilution assay coupled with LC-MS/MS offers superior selectivity and accuracy.[6][7] This technique involves adding a known quantity of a stable, isotopically labeled version of 5-HMF to the sample at the beginning of the workflow. Because the labeled standard is chemically identical to the native analyte, it co-elutes and experiences the same matrix effects and potential losses during sample processing. By measuring the ratio of the native analyte to the labeled internal standard, precise quantification can be achieved.[6][7] This note provides a complete protocol for this advanced analytical approach.
Experimental Protocol
Materials and Reagents
-
Standards: 5-Hydroxymethylfurfural (≥99% purity), 5-(hydroxymethyl)furfural-d2 (D₂-5-HMF, isotopic purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (≥18.2 MΩ·cm)
-
Sample Preparation: Solid-Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 60 mg), 0.22 µm syringe filters (PTFE or similar)
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh 10 mg of 5-HMF and D₂-5-HMF into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Store at -20°C.
-
-
Intermediate Internal Standard (IS) Spiking Solution (10 µg/mL):
-
Dilute the D₂-5-HMF primary stock solution 1:100 with 50:50 (v/v) methanol/water.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serially diluting the 5-HMF primary stock solution with 50:50 (v/v) methanol/water to achieve concentrations ranging from 1 to 500 ng/mL.
-
Fortify each calibration standard with the IS spiking solution to a final concentration of 50 ng/mL.
-
Sample Preparation Workflow
The following workflow outlines the key steps from sample receipt to analysis.
Caption: Experimental workflow for 5-HMF quantification in fruit juice.
Detailed Sample Preparation Protocol
-
Pipette 1.0 mL of the fruit juice sample into a 15 mL centrifuge tube.
-
Add 50 µL of the 10 µg/mL D₂-5-HMF internal standard spiking solution to the sample.
-
Vortex the sample for 30 seconds to ensure homogeneity.
-
Dilute the sample with 4.0 mL of deionized water and vortex again.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load the entire diluted sample onto the conditioned cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove sugars and other polar interferences.
-
Dry the cartridge under vacuum or with nitrogen for 5 minutes.
-
Elute the 5-HMF and D₂-5-HMF with 2 mL of methanol into a clean collection tube.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.
Instrumental Analysis: LC-MS/MS
The analysis is performed using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.
LC Parameters
| Parameter | Condition |
| Column | C18, 2.1 x 100 mm, 2.6 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min |
MS/MS Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 5-HMF (Quantifier) | 127.0 | 109.0 | 100 | 15 |
| 5-HMF (Qualifier) | 127.0 | 81.0 | 100 | 20 |
| D₂-5-HMF (IS) | 129.0 | 111.0 | 100 | 15 |
Results and Performance
The method was validated for performance characteristics including linearity, limit of quantification (LOQ), recovery, and precision. The results demonstrate the suitability of this method for routine analysis of 5-HMF in fruit juices.[6][8][9]
Method Validation Data
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Calibration Range | 1 - 500 ng/mL |
| Limit of Quantification (LOQ) | 0.3 µg/L (ppb)[6] |
| Recovery | 85% - 101%[6] |
| Precision (RSD) | < 10%[9] |
Logical Relationship Diagram
The accuracy of the isotope dilution method relies on the parallel behavior of the analyte and the internal standard through the analytical process.
Caption: Principle of quantification in the isotope dilution assay.
Conclusion
The described isotope dilution LC-MS/MS method provides a highly selective, sensitive, and accurate tool for the determination of 5-HMF in fruit juices. By effectively compensating for matrix-induced signal suppression and procedural losses, this approach overcomes the limitations of other analytical techniques. The method is demonstrated to be robust and reliable, making it ideal for quality control in the food and beverage industry and for regulatory compliance monitoring.
References
- 1. foodandfeed.fins.uns.ac.rs [foodandfeed.fins.uns.ac.rs]
- 2. ijfer.aydin.edu.tr [ijfer.aydin.edu.tr]
- 3. chem.uaic.ro [chem.uaic.ro]
- 4. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 5. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
- 6. Isotope dilution quantification of 5-hydroxymethyl-2-furaldehyde in beverages using vortex-assisted liquid–liquid microextraction coupled with ESI-HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Determination of 5-methyltetrahydrofolic acid and folic acid in citrus juices using stable isotope dilution-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 5-Hydroxymethylfurfural (5-HMF) in Infant Formula using a Stable Isotope Dilution Assay with ¹³C₆-5-HMF
Abstract
This application note details a robust and sensitive analytical method for the quantitative determination of 5-Hydroxymethylfurfural (5-HMF) in infant formula. The method utilizes a stable isotope-labeled internal standard, ¹³C₆-5-Hydroxymethylfurfural (¹³C₆-5-HMF), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This stable isotope dilution assay (SIDA) provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The sample preparation involves a straightforward aqueous extraction followed by protein precipitation and clarification using Carrez reagents. The developed method is suitable for routine quality control and research applications to monitor the levels of this heat-induced contaminant in infant nutrition products.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a furanic compound formed from the Maillard reaction and caramelization of sugars during the heat treatment of foods. In infant formula, the manufacturing process, which includes pasteurization and spray-drying, can lead to the formation of 5-HMF. While 5-HMF has been studied for both its potential health risks and some beneficial properties, its presence in infant formula is considered an indicator of the intensity of heat treatment and can be used to monitor and control the manufacturing process.[1][2][3] Regulatory bodies and quality control laboratories require sensitive and reliable methods for the accurate quantification of 5-HMF in these complex matrices.
The use of a stable isotope-labeled internal standard, such as ¹³C₆-5-HMF, is the gold standard for quantitative mass spectrometry. This internal standard is chemically identical to the analyte but has a different mass, allowing for precise correction of any analyte loss during sample preparation and ionization suppression or enhancement during LC-MS/MS analysis.[4] This application note provides a detailed protocol for the determination of 5-HMF in infant formula, from sample preparation to data analysis, and includes method validation data.
Experimental Protocols
Materials and Reagents
-
5-Hydroxymethylfurfural (5-HMF) standard (>99% purity)
-
¹³C₆-5-Hydroxymethylfurfural (¹³C₆-5-HMF) internal standard solution (100 µg/mL in acetonitrile)
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Carrez I solution (15% w/v potassium ferrocyanide)
-
Carrez II solution (30% w/v zinc sulfate)
-
Infant formula samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Syringe filters (0.22 µm, PTFE)
-
Vortex mixer
-
Centrifuge
Sample Preparation Protocol
-
Reconstitution of Infant Formula: Accurately weigh 1.0 g of infant formula powder into a 50 mL centrifuge tube. Add 10 mL of warm (40-50°C) LC-MS grade water. Vortex thoroughly for 1 minute until the powder is completely dissolved.
-
Internal Standard Spiking: Add an appropriate volume of the ¹³C₆-5-HMF internal standard solution to achieve a final concentration of 50 ng/mL in the reconstituted sample.
-
Protein Precipitation and Clarification: Add 0.5 mL of Carrez I solution and vortex for 30 seconds. Subsequently, add 0.5 mL of Carrez II solution and vortex for another 30 seconds.[1][5]
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
Analysis: The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30°C |
| Gradient | 5% B for 1 min, 5-95% B in 4 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min. |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 1 |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 5-HMF | 127.0 | 109.0 | 0.05 | 20 | 10 |
| 127.0 | 81.0 | 0.05 | 20 | 15 | |
| ¹³C₆-5-HMF | 133.0 | 114.0 | 0.05 | 20 | 10 |
Data Presentation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy (recovery). The results are summarized in the tables below.
Table 2: Linearity, LOD, and LOQ
| Parameter | Result |
| Linear Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/kg |
| Limit of Quantification (LOQ) | 1.0 µg/kg |
Table 3: Precision and Accuracy (Recovery)
| Spiking Level (µg/kg) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Recovery (%) |
| 5 | 4.2 | 6.8 | 98.5 |
| 50 | 3.1 | 5.2 | 101.2 |
| 250 | 2.5 | 4.5 | 99.3 |
Mandatory Visualization
Caption: Experimental workflow for 5-HMF analysis.
Conclusion
The described analytical method provides a reliable and sensitive approach for the quantification of 5-HMF in infant formula. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by minimizing matrix-related interferences. The sample preparation is straightforward and the LC-MS/MS analysis is rapid, making this method suitable for high-throughput analysis in quality control and research environments. The validation data demonstrates that the method is fit for its intended purpose of monitoring 5-HMF levels in infant nutrition products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of 5-hydroxymethylfurfural content in market milk products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 5-methyltetrahydrofolic acid in human serum by stable-isotope dilution high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved method for the determination of hydroxymethylfurfural in baby foods using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Determination of 5-Hydroxymethylfurfural (5-HMF) in Pharmaceutical Syrups by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Hydroxymethylfurfural (5-HMF) is a cyclic aldehyde that can form during the acid-catalyzed dehydration of sugars, such as glucose and fructose, which are common excipients in pharmaceutical syrup formulations.[1][2] The formation of 5-HMF can be accelerated by heat and prolonged storage, making it a critical quality attribute to monitor in these products.[1][2] Elevated levels of 5-HMF can indicate product degradation and may have potential safety implications.[3] Therefore, a reliable and validated analytical method for the quantification of 5-HMF is essential for ensuring the quality and safety of pharmaceutical syrups. This application note provides a detailed protocol for the determination of 5-HMF in pharmaceutical syrups using a High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) system.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of 5-HMF in pharmaceutical syrups.
Reagents and Materials
-
5-Hydroxymethylfurfural (5-HMF) standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Pharmaceutical syrup samples
-
Syringe filters (0.45 µm)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Degasser
-
Quaternary or Binary Pump
-
Autosampler
-
Column Oven
-
Diode-Array Detector (DAD)
-
-
Analytical balance
-
Volumetric flasks (various sizes)
-
Pipettes (various sizes)
-
Vortex mixer
-
Shaker
-
Ultrasonic bath
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of 5-HMF standard and dissolve it in a 10 mL volumetric flask with ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ultrapure water to achieve a concentration range that brackets the expected 5-HMF concentration in the samples (e.g., 1, 2, 5, 10, and 50 µg/mL).[1]
Sample Preparation
-
Accurately weigh approximately 10 grams of the pharmaceutical syrup sample into a 50 mL volumetric flask.[4]
-
Add approximately 25 mL of ultrapure water to the flask.[4]
-
Shake the flask for 15 minutes to ensure complete dissolution of the syrup.[4]
-
Bring the solution to volume with ultrapure water and mix thoroughly.
-
Filter an aliquot of the sample solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC-DAD Conditions
The following HPLC-DAD conditions have been found suitable for the analysis of 5-HMF.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic elution with Water:Methanol (e.g., 90:10 v/v)[5] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 25 °C[2] |
| Detection Wavelength | 284 nm[2] |
| Run Time | 20 minutes[2] |
Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Linearity: Assess the linearity of the method by plotting the peak area of the 5-HMF standard against the corresponding concentration. The correlation coefficient (r²) should be close to 1.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified. These are often calculated based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.
-
Precision: Evaluate the repeatability and intermediate precision of the method by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) of the results should be within acceptable limits.
-
Accuracy: Determine the closeness of the measured value to the true value by performing recovery studies on spiked samples.
-
Specificity: Ensure that the method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as excipients.
Data Presentation
The following tables summarize quantitative data from a representative study on 5-HMF analysis in pharmaceutical syrups.
Table 1: Method Validation Parameters for 5-HMF Analysis
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.011 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.036 µg/mL[2] |
Table 2: 5-HMF Content in Pharmaceutical Syrup Samples
| Sample ID | Storage Condition | 5-HMF Concentration (µg/mL) |
| Syrup A | Room Temperature | 1.34 - 15.63[1] |
| Syrup A | 40 °C for 72 hours | 2.24 - 18.24[1] |
| Syrup B | Room Temperature | 7.50 (mean)[2] |
| Syrup B | 40 °C for 72 hours | 8.88 (mean)[2] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC-DAD system components.
Caption: Experimental workflow for 5-HMF analysis in syrups.
Caption: Logical relationship of HPLC-DAD system components.
References
Troubleshooting & Optimization
Technical Support Center: 5-HMF Quantification with Isotope Dilution Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantification of 5-hydroxymethylfurfurual (5-HMF) using isotope dilution assays, primarily with LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 5-HMF quantification?
A1: Matrix effects are the alteration of the ionization efficiency of 5-HMF by co-eluting, undetected components in the sample matrix (e.g., sugars, salts, organic acids).[1] This interference occurs in the mass spectrometer's ion source and can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of 5-HMF, leading to a weaker signal and an underestimation of its true concentration.
-
Ion Enhancement: A less common effect where matrix components increase the ionization of 5-HMF, causing an overestimation of its concentration.
Because matrix effects can vary between samples, they can severely compromise the accuracy and precision of quantification.[1] Isotope dilution analysis is a robust technique to correct for these matrix effects.[2]
Q2: How does an isotope dilution assay compensate for matrix effects?
A2: An isotope dilution assay utilizes a stable isotope-labeled (SIL) internal standard, such as 5-HMF-13C6.[3] This SIL internal standard is chemically identical to the analyte (5-HMF) but has a higher mass due to the incorporated stable isotopes. It is added to the sample at a known concentration at the beginning of the sample preparation process.
Since the SIL internal standard has nearly identical physicochemical properties to the native 5-HMF, it experiences the same degree of matrix effects (ion suppression or enhancement) during sample processing and analysis.[4] By measuring the ratio of the signal from the native 5-HMF to the signal from the SIL internal standard, accurate quantification can be achieved, as the ratio remains constant regardless of signal fluctuations caused by the matrix.
Q3: What are the typical validation parameters for a 5-HMF isotope dilution LC-MS/MS method?
A3: Method validation ensures that the analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability). The following table summarizes typical performance data for 5-HMF quantification methods.
Quantitative Data Summary
| Parameter | Method | Matrix | Value | Reference |
| **Linearity (R²) ** | HPLC-MS/MS | Thermally Processed Seafood | >0.999 | [2] |
| HPLC-UV | Honey, Jam, Fruit Cake, etc. | 0.998 | [5] | |
| LC-MS/MS | Honey | >0.99 | [6] | |
| LOD | HPLC-MS/MS | - | 4.86 ng/mL | [2] |
| HPLC-UV | Honey, Jam, Fruit Cake, etc. | 0.02 mg/kg | [5] | |
| LC-MS/MS | Methanol | S/N ratio ≥ 5 | [6] | |
| LOQ | HPLC-MS/MS | - | 2.12 ng/mL for acrylamide | [2] |
| HPLC-UV | Honey, Jam, Fruit Cake, etc. | 0.06 mg/kg | [5] | |
| LC-MS/MS | Methanol | S/N ratio ≥ 10 | [6] | |
| Accuracy (Recovery) | HPLC-MS/MS | Thermally Processed Seafood | 87-110% | [2] |
| HPLC-UV | Honey, Fruit Cake | 84.4 - 105.8% | [5] | |
| Spectrophotometric (TBA) | Honey | 95 - 114% | [3] | |
| Precision (RSD) | HPLC-UV | Milk, Canned Fruit | 3.3 - 7.5% | [5] |
Troubleshooting Guides
Issue 1: High Variability and Poor Reproducibility in Results
| Possible Cause | Suggested Solution |
| Inconsistent Matrix Effects | Ensure the stable isotope-labeled internal standard is added to all samples, calibrators, and quality controls at the very beginning of the sample preparation process to ensure it experiences the same conditions as the analyte. |
| Analyte Instability | 5-HMF can be unstable under certain conditions. Minimize freeze-thaw cycles and keep samples on ice or refrigerated. Process samples as quickly as possible after collection or thawing. |
| Inhomogeneous Sample | For solid or viscous samples like honey or jam, ensure thorough homogenization before taking a subsample for analysis. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques, especially when adding the internal standard, to ensure accurate and consistent volumes. |
Issue 2: Low Signal Intensity (Suspected Ion Suppression)
| Possible Cause | Suggested Solution |
| Co-eluting Matrix Components | 1. Optimize Chromatographic Separation: Modify the mobile phase gradient, change the stationary phase (e.g., from C18 to a different chemistry), or adjust the flow rate to better separate 5-HMF from interfering matrix components.[4] 2. Improve Sample Preparation: Implement a more rigorous sample cleanup method like Solid-Phase Extraction (SPE) to remove a broader range of interferences.[4] |
| High Concentration of Sugars | Samples with high sugar content, such as honey and fruit juices, are prone to causing significant ion suppression. Consider diluting the sample to reduce the concentration of matrix components.[7] The use of an SIL internal standard should correct for this, but excessive suppression can lead to signals falling below the limit of quantification. |
| Ion Source Contamination | A dirty ion source can lead to poor ionization efficiency. Regularly clean the ion source components, such as the capillary and inlet, according to the manufacturer's recommendations.[8] |
Issue 3: Poor Recovery of 5-HMF and/or Internal Standard
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the sample preparation procedure. For complex matrices like honey, techniques like Carrez clarification (using Carrez I and Carrez II solutions) can help precipitate proteins and other interfering substances before extraction.[6][9] For other food matrices, Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) may be necessary.[10] |
| Analyte Degradation During Sample Preparation | 5-HMF can be sensitive to heat and pH. Avoid high temperatures and extreme pH conditions during sample processing. The formation of 5-HMF can also occur during thermal treatment of samples containing sugars.[3] |
| Improper SPE Cartridge Conditioning or Elution | Ensure the SPE cartridge is properly conditioned before loading the sample. Use the appropriate elution solvent and volume to ensure complete elution of 5-HMF and the internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation for 5-HMF Analysis in Honey using Carrez Clarification
-
Weigh approximately 5 grams of a homogenized honey sample into a 100 mL flask.
-
Add a known concentration of the 5-HMF stable isotope-labeled internal standard.
-
Dissolve the sample in 25 mL of distilled water.
-
Add 0.5 mL of Carrez I solution (15% w/v potassium hexacyanoferrate(II)) and mix.[2]
-
Add 0.5 mL of Carrez II solution (30% w/v zinc acetate) and mix.[2]
-
Bring the solution to a final volume of 100 mL with distilled water.
-
Filter the solution through a 0.45 µm membrane filter.[2]
-
The filtrate is now ready for LC-MS/MS analysis.
Protocol 2: General Isotope Dilution LC-MS/MS Analysis
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Monitor at least two transitions for both native 5-HMF and the SIL internal standard to ensure accurate identification and quantification.
-
-
Quantification:
-
Create a calibration curve by plotting the peak area ratio of the 5-HMF to the SIL internal standard against the concentration of the 5-HMF standards.
-
Determine the concentration of 5-HMF in the samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Isotope Dilution Assay Workflow for 5-HMF Quantification.
Caption: Troubleshooting Logic for Matrix Effects in 5-HMF Analysis.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 6. mdpi.com [mdpi.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. zefsci.com [zefsci.com]
- 9. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Hydroxymethyl-2-furaldehyde-¹³C₆
This technical support center provides guidance on the stability of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ (5-HMF-¹³C₆) in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter. While specific stability data for the ¹³C₆-labeled compound is limited, the information presented here is based on extensive studies of its unlabeled counterpart, 5-Hydroxymethyl-2-furaldehyde (5-HMF). The isotopic labeling is generally not expected to significantly alter the chemical stability under typical experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of 5-HMF-¹³C₆ in solution?
A1: The stability of 5-HMF and its isotopically labeled forms is primarily influenced by several factors:
-
Solvent Type: Polar protic solvents, especially water, can promote degradation.[1][2]
-
pH: Both acidic and alkaline conditions can accelerate degradation, although it is reportedly more stable in mildly acidic to neutral pH.[3][4][5]
-
Temperature: Higher temperatures significantly accelerate the rate of degradation.[4]
-
Presence of Water: Even small amounts of residual moisture can lead to hydrolytic degradation.[6]
-
Light Exposure: UV radiation can induce photochemical degradation.[4]
-
Oxygen: The presence of active oxygen can enhance its formation and potential degradation during storage.[3]
Q2: How long can I store a stock solution of 5-HMF-¹³C₆?
A2: The storage time depends on the solvent and storage conditions. For aqueous solutions, a stock solution of 5-HMF was found to be stable for up to 9 days, while the working standard solution was stable for only 3 days.[7] For optimal stability, it is recommended to prepare fresh solutions or store stock solutions in an anhydrous aprotic solvent at low temperatures (2–8°C or frozen) and protected from light.[4]
Q3: In which solvents is 5-HMF most stable?
A3: 5-HMF shows better stability in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) compared to polar protic solvents like water or alcohols.[1][2] DMSO is often chosen as a solvent for reactions involving 5-HMF due to its ability to solubilize fructose and the resulting 5-HMF, as well as providing good stability at higher temperatures.[1]
Q4: What are the common degradation products of 5-HMF?
A4: In aqueous solutions, particularly under acidic conditions, 5-HMF can rehydrate to form levulinic acid and formic acid.[1][6] Other degradation pathways can lead to the formation of humins, which are dark-colored, insoluble polymeric materials.[6] Thermal decomposition can lead to the formation of 5-methylfurfural and 2,5-furandicarboxaldehyde.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of Solution (Yellowing/Browning) | Degradation of 5-HMF, potentially forming humins. | - Store solutions at low temperatures (2-8°C). - Protect solutions from light. - Use anhydrous solvents to prevent hydrolysis. - Prepare fresh solutions before use. |
| Inconsistent Analytical Results (e.g., HPLC, GC-MS) | - Degradation of the standard solution over time. - Presence of residual moisture or solvent impurities. | - Verify the stability of the stock and working solutions by running a fresh standard. - Ensure solvents are of high purity and anhydrous. - Moisture can broaden peaks and shift retention times in chromatography.[6] |
| Low Yield in Reactions Using 5-HMF-¹³C₆ | - Degradation of the starting material due to reaction conditions (e.g., high temperature, acidic/basic catalysts, presence of water). | - Use anhydrous solvents and reagents. - Optimize reaction temperature and time to minimize degradation. - Consider using a more stable solvent system, such as DMSO.[1] |
| Formation of Insoluble Precipitates | Polymerization of 5-HMF to form humins. | - Avoid prolonged heating. - Control the pH of the reaction mixture. - The presence of even trace amounts of water can initiate humin formation.[6] |
Stability of 5-HMF in Different Solvents (Summary of Quantitative Data)
The following table summarizes the stability of unlabeled 5-HMF in various solvents under different conditions. This data can serve as a proxy for the expected stability of 5-HMF-¹³C₆.
| Solvent | Temperature (°C) | Conditions | Stability/Degradation | Reference |
| Water | Room Temp | 186 days | 100% degradation | [2] |
| Water | 150 | - | 50% degradation | [2] |
| Water | 200 | 0.18 M, 4 MPa | 81.4% degradation | [2] |
| DMSO | 150 | - | 3% degradation | [2] |
| DMF | 100 | 0.50 M, 1 MPa | 0% degradation | [2] |
| NMP | 150 | - | 30% degradation | [2] |
| DMA | 150 | - | 34% degradation | [2] |
| Acetone | 200 | 0.14 M, 4 MPa | 100% degradation | [2] |
| Ethyl Acetate | 200 | 0.18 M, 4 MPa | 34% degradation | [2] |
| Toluene | 200 | 0.15 M, 4 MPa | 11.8% degradation | [2] |
| THF | 200 | 0.16 M, 4 MPa | 8.3% degradation | [2] |
Experimental Protocols
Protocol for Assessing 5-HMF Stability in a Given Solvent
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of 5-HMF-¹³C₆.
-
Dissolve it in the solvent of interest to a final concentration of, for example, 1 mg/mL.
-
Ensure the solvent is of high purity and anhydrous if required.
-
-
Incubation Conditions:
-
Aliquot the stock solution into several vials to be tested at different time points.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
-
-
Sampling and Analysis:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), take a sample from one of the vials.
-
Analyze the sample immediately using a suitable analytical method such as HPLC-UV or LC-MS.
-
The concentration of 5-HMF-¹³C₆ should be determined by comparing the peak area to a calibration curve prepared from a freshly made standard solution.
-
-
Data Analysis:
-
Plot the concentration of 5-HMF-¹³C₆ as a function of time.
-
Calculate the degradation rate and the half-life of the compound in the tested solvent under the specific conditions.
-
Visualizations
Degradation Pathway of 5-Hydroxymethylfurfural
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. sugar-energy.com [sugar-energy.com]
- 5. researchgate.net [researchgate.net]
- 6. sugar-energy.com [sugar-energy.com]
- 7. researchgate.net [researchgate.net]
- 8. Thermal decomposition of 5-(hydroxymethyl)-2-furaldehyde (HMF) and its further transformations in the presence of glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 5-HMF Analysis Using Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 5-hydroxymethylfurfural (5-HMF) using internal standards. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for accurate 5-HMF quantification?
A1: An internal standard (IS) is essential in 5-HMF analysis to compensate for variations that can occur during sample preparation and analysis. These variations may include sample loss during extraction, derivatization, or injection, as well as instrumental drift. By adding a known amount of an IS to both the samples and calibration standards, the ratio of the analyte (5-HMF) peak area to the IS peak area is used for quantification. This ratiometric measurement corrects for procedural inconsistencies, leading to more accurate and precise results. A suitable internal standard should be chemically similar to the analyte but not naturally present in the sample.
Q2: What are the key considerations when selecting an internal standard for 5-HMF analysis?
A2: The ideal internal standard for 5-HMF analysis should have the following characteristics:
-
Chemical Similarity: It should be structurally and functionally similar to 5-HMF to ensure comparable behavior during extraction, derivatization (if applicable), and chromatographic separation.
-
Resolution: It must be well-resolved from 5-HMF and other matrix components in the chromatogram.
-
Purity: The internal standard should be of high purity and not contain any 5-HMF.
-
Stability: It must be stable throughout the entire analytical procedure.
-
Non-endogenous: It should not be naturally present in the samples being analyzed.
-
Commercial Availability: The internal standard should be readily available.
Commonly used internal standards for 5-HMF analysis include caffeine and isotopically labeled 5-HMF (e.g., ¹³C₆-5-HMF).[1][2][3]
Q3: What are the common causes of 5-HMF instability during sample preparation and storage?
A3: 5-HMF is susceptible to degradation, which can lead to inaccurate quantification. Key factors affecting its stability include:
-
Temperature: High temperatures accelerate the degradation of 5-HMF.[4][5] It is recommended to store samples and standards at low temperatures (2-8°C) for short-term storage and frozen for long-term storage.[4]
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation of 5-HMF.[4] Samples should be protected from light by using amber vials or by covering them with aluminum foil.[2]
-
pH: 5-HMF is more stable in slightly acidic conditions.[4] Alkaline conditions can lead to its degradation.[4]
-
Oxidation: 5-HMF can be oxidized when exposed to air.[4] It is advisable to minimize headspace in vials and consider using antioxidants in certain sample matrices.
Stock solutions of 5-HMF have been shown to be stable for up to 9 days, while working standard solutions may only be stable for 3 days.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the analysis of 5-HMF using an internal standard.
Chromatographic Issues
Q4: I am observing poor peak shape (e.g., tailing, fronting) for 5-HMF and/or the internal standard. What are the possible causes and solutions?
A4: Poor peak shape can be attributed to several factors:
-
Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can cause peak tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
-
-
Inappropriate Mobile Phase: A mobile phase that is too weak may not effectively elute the analytes, leading to tailing. The pH of the mobile phase can also affect the peak shape of ionizable compounds.
-
Solution: Optimize the mobile phase composition, including the organic solvent ratio and pH.
-
-
Secondary Interactions: Interactions between the analyte and active sites on the stationary phase or column hardware can cause peak tailing.
-
Solution: Use a column with end-capping or add a competing base to the mobile phase for basic analytes.
-
Q5: The retention times for 5-HMF and my internal standard are shifting between injections. What should I do?
A5: Retention time shifts can indicate a problem with the HPLC system or the column.
-
Pump Issues: Fluctuations in the pump flow rate can cause retention time variability.
-
Solution: Check for leaks in the pump and ensure proper solvent degassing.
-
-
Column Temperature: Inconsistent column temperature will lead to shifting retention times.
-
Solution: Use a column oven to maintain a constant temperature.
-
-
Mobile Phase Composition: Changes in the mobile phase composition, especially with gradient elution, can affect retention times.
-
Solution: Ensure the mobile phase is well-mixed and stable.
-
-
Column Equilibration: Insufficient column equilibration between injections can be a cause.
-
Solution: Increase the equilibration time before each injection.
-
Quantification and Reproducibility Issues
Q6: My calibration curve for 5-HMF has poor linearity (low R² value). How can I improve it?
A6: Poor linearity can result from several issues:
-
Inaccurate Standard Preparation: Errors in weighing the standard or in serial dilutions will affect the accuracy of the calibration curve.
-
Solution: Carefully prepare fresh standard solutions and verify the concentrations.
-
-
Detector Saturation: At high concentrations, the detector response may become non-linear.
-
Solution: Narrow the concentration range of your calibration standards to the linear range of the detector.
-
-
Analyte Degradation: Instability of 5-HMF in the standard solutions can lead to inconsistent responses.
Q7: I am experiencing high variability (poor precision) in my replicate injections. What are the likely causes?
A7: High variability can stem from both the instrument and the sample preparation process.
-
Injector Issues: A faulty autosampler can introduce variability in the injected volume.
-
Solution: Check the autosampler for air bubbles in the syringe and ensure proper maintenance.
-
-
Inconsistent Sample Preparation: Variations in the sample preparation steps, such as extraction or derivatization, will lead to inconsistent results.
-
Solution: Standardize the sample preparation protocol and ensure consistency across all samples. The use of an internal standard should help mitigate this, but significant variations can still be problematic.
-
-
Matrix Effects: Inconsistent matrix effects between samples can affect the ionization efficiency in mass spectrometry or cause co-elution issues in UV detection, leading to variability.[7]
-
Solution: Improve the sample cleanup procedure to remove interfering matrix components. Consider using a matrix-matched calibration curve.
-
Matrix and Sample Preparation Issues
Q8: I suspect matrix effects are impacting my 5-HMF analysis. How can I identify and mitigate them?
A8: Matrix effects occur when components in the sample matrix interfere with the analysis of the target analyte, leading to suppression or enhancement of the signal.
-
Identification:
-
Post-column Infusion: This technique can identify regions in the chromatogram where matrix effects are present.
-
Comparison of Slopes: Compare the slope of a calibration curve prepared in solvent to that of a matrix-matched calibration curve. A significant difference indicates the presence of matrix effects.
-
-
Mitigation:
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Improved Sample Cleanup: Employ more effective sample preparation techniques like solid-phase extraction (SPE) to remove matrix interferences.[8][9]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.[7]
-
Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₆-5-HMF) is the most effective way to compensate for matrix effects as it co-elutes and experiences the same matrix effects as the analyte.[1]
-
Experimental Protocols
Protocol 1: General HPLC-UV Method for 5-HMF Analysis
This protocol provides a general guideline for the analysis of 5-HMF in aqueous samples using HPLC with UV detection.
-
Standard Preparation:
-
Prepare a stock solution of 5-HMF (e.g., 1000 µg/mL) in ultrapure water.[10]
-
Prepare a stock solution of the internal standard (e.g., caffeine) in ultrapure water.
-
Prepare a series of working standard solutions by diluting the stock solutions to cover the desired concentration range (e.g., 1-50 µg/mL).[2] Each working standard should contain a constant concentration of the internal standard.
-
-
Sample Preparation:
-
Dilute the sample with ultrapure water to bring the 5-HMF concentration within the calibration range.
-
Add the internal standard to the diluted sample to the same final concentration as in the working standards.
-
Filter the sample through a 0.45 µm syringe filter before injection.[10]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of water and an organic solvent like methanol or acetonitrile is commonly used. An isocratic elution with a ratio like methanol:water (10:90, v/v) can be effective.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.[2]
-
Column Temperature: 25°C.[2]
-
Detection: UV detector set at 284 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the 5-HMF peak area to the internal standard peak area against the concentration of 5-HMF.
-
Determine the concentration of 5-HMF in the samples using the calibration curve.
-
Protocol 2: GC-MS Analysis of 5-HMF with Silylation
This protocol is suitable for the analysis of 5-HMF in complex matrices and involves a derivatization step.
-
Standard and Sample Preparation:
-
Prepare standards and samples in an appropriate solvent.
-
Add the internal standard.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
GC-MS Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An oven temperature program that starts at a low temperature and ramps up to a higher temperature to ensure good separation.
-
Ionization: Electron Ionization (EI).
-
Detection: Mass spectrometer in scan or selected ion monitoring (SIM) mode.
-
-
Data Analysis:
-
Use the ratio of the peak area of the derivatized 5-HMF to the peak area of the derivatized internal standard for quantification.
-
Quantitative Data Summary
The following tables summarize typical validation parameters for 5-HMF analysis.
Table 1: HPLC Method Performance
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [10] |
| Limit of Detection (LOD) | 0.011 µg/mL | [2] |
| Limit of Quantification (LOQ) | 0.036 µg/mL | [2] |
| Recovery | 80-110% | [8][12] |
| Precision (RSD) | < 5% | [1][12] |
Table 2: GC-MS Method Performance
| Parameter | Typical Value | Reference |
| Linearity Range | 25 - 700 ng/g | [8][9] |
| Limit of Detection (LOD) | 6 ng/g | [8][9] |
| Precision (RSD) | < 10% | [8][9] |
Visualizations
Caption: General workflow for 5-HMF analysis with an internal standard.
Caption: Troubleshooting decision tree for common 5-HMF analysis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. sugar-energy.com [sugar-energy.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on influencing factors of 5-HMF content in Schisandra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Accurate 5-HMF Quantification in Complex Matrices
Welcome to the technical support center for the accurate quantification of 5-Hydroxymethylfurfural (5-HMF) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for 5-HMF quantification?
A1: The most prevalent methods for quantifying 5-HMF are High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. HPLC is often preferred for its accuracy and ability to separate 5-HMF from interfering compounds in complex mixtures.[1] GC-MS typically requires a derivatization step to make 5-HMF volatile.[2][3] Spectrophotometric methods are simpler and more rapid but can be prone to interference from other compounds present in the matrix.[1]
Q2: Why is sample preparation crucial for accurate 5-HMF analysis?
A2: Complex matrices, such as food products and biological fluids, contain numerous compounds that can interfere with 5-HMF quantification. Sample preparation is essential to remove these interferences, prevent contamination of the analytical instrument, and concentrate the analyte to detectable levels.[4] Common techniques include dilution, filtration, Carrez clarification for protein and colloid removal, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][5][6]
Q3: What are the key stability concerns for 5-HMF during sample handling and storage?
A3: 5-HMF is sensitive to heat and pH. Elevated temperatures can lead to the degradation of 5-HMF, while both acidic and alkaline conditions can affect its stability.[7][8] It is recommended to store samples at low temperatures (below 5°C) and in a neutral to slightly acidic pH environment to minimize degradation.[7] Aqueous standard solutions of 5-HMF should be stored in the dark at 4°C to prevent degradation.[9]
Q4: What is Carrez clarification and when should it be used?
A4: Carrez clarification is a sample preparation procedure used to precipitate proteins and colloidal substances from aqueous solutions. It involves the sequential addition of two reagents, Carrez I (potassium hexacyanoferrate(II)) and Carrez II (zinc acetate).[6] This technique is particularly useful for clarifying complex food matrices like honey before analysis to prevent interference.[5][6]
Q5: When is derivatization necessary for 5-HMF analysis?
A5: Derivatization is primarily required for Gas Chromatography (GC) analysis. 5-HMF is not sufficiently volatile for direct GC analysis, so it needs to be chemically modified to increase its volatility. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a more volatile derivative.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of 5-HMF.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No peaks or very small peaks in HPLC | - Detector lamp is off.- Loose connection between detector and data system.- No mobile phase flow.- Incorrect sample or deteriorated sample. | - Ensure the detector lamp is on.- Check all electrical connections.- Verify that the pump is on and there is sufficient mobile phase.- Prepare fresh sample and standards.[10] |
| Interference or overlapping peaks in HPLC | - Inadequate sample cleanup.- Co-eluting matrix components. | - Employ a more effective sample preparation method such as Solid-Phase Extraction (SPE) for better cleanup.[3][4]- Optimize the mobile phase composition or gradient to improve separation. |
| High background in spectrophotometric analysis | - Presence of interfering substances that absorb at the same wavelength as 5-HMF. | - Use a difference spectrophotometric method, where the absorbance of a reduced sample (e.g., with sodium borohydride) is subtracted from the original sample's absorbance.[11]- For honey samples, the White method uses sodium bisulfite to eliminate background interference.[1] |
| Low recovery after sample extraction (LLE or SPE) | - Inappropriate solvent selection for LLE.- Incorrect SPE sorbent or elution solvent.- Incomplete elution of 5-HMF from the SPE cartridge. | - For LLE, select a solvent with a good partition coefficient for 5-HMF, such as methyl isobutyl ketone (MIBK) or ethyl acetate.[12][13]- For SPE, choose a sorbent that effectively retains 5-HMF (e.g., reversed-phase C18) and optimize the wash and elution solvents.[14] |
| Poor reproducibility in GC-MS results | - Incomplete or inconsistent derivatization. | - Optimize the derivatization reaction conditions (reagent volume, temperature, and time) to ensure complete and reproducible derivatization. Using an internal standard can also help to correct for variations.[2] |
| Gradual increase in 5-HMF concentration in stored samples | - Thermal degradation of sugars in the matrix, especially in acidic conditions. | - Store samples at refrigerated or frozen temperatures immediately after collection.[7]- Avoid repeated freeze-thaw cycles.[9] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for different 5-HMF quantification methods.
Table 1: Recovery Rates of 5-HMF using Different Extraction Methods
| Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Honey | Solid-Phase Extraction (SPE) | Not specified | [9] |
| Wood Hydrolysate | Liquid-Liquid Extraction (LLE) with Dichloromethane | 76 - 85% | [15] |
| Wood Hydrolysate | Solid-Phase Extraction (SPE) | 85 - 95% | [15] |
| Spiked Honey | Dilution and Carrez Clarification | 91.7% | [5] |
| Various Foods | Spiked Samples | 84.4 - 105.8% | [16] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 5-HMF
| Analytical Method | LOD | LOQ | Reference |
| LC-MS/MS | 0.0005 µg/mL | 0.001 µg/mL | [6] |
| GC-MS | 6 ng/g | Not specified | [2] |
| HPLC-UV | 0.02 mg/kg | 0.06 mg/kg | [16] |
| Spectrophotometry (White method) | Not specified | 4 µg/g | [6] |
| Spectrophotometry (Winkler method) | Not specified | 2 µg/g | [6] |
Experimental Protocols
Method 1: 5-HMF Quantification in Honey using HPLC-UV
1. Sample Preparation (with Carrez Clarification)
-
Weigh 10 g of homogenized honey into a 100 mL beaker.[5]
-
Dissolve the honey in 50 mL of diluent (mobile phase).[5]
-
Quantitatively transfer the solution to a 100 mL volumetric flask.[5]
-
Add 1 mL of Carrez I solution and 1 mL of Carrez II solution for protein precipitation.[5]
-
Fill the flask to the mark with the diluent and shake for 1 minute.[5]
-
Filter the solution through a paper filter.[5]
-
Filter 1 mL of the filtrate through a 0.45 µm syringe filter directly into an HPLC vial.[5]
2. HPLC-UV Analysis
-
Column: Reversed-phase C18 (e.g., 100 x 2 mm).[5]
-
Mobile Phase: A mixture of water, methanol, and acetic acid (e.g., 80:10:3 v/v/v).[17]
-
Flow Rate: 0.5 mL/min.[17]
-
Detection Wavelength: 280 nm or 284 nm.[17]
-
Injection Volume: 20 µL.[17]
-
Quantification: Calculate the 5-HMF concentration based on a calibration curve prepared from standard solutions.
Method 2: General Workflow for Sample Analysis
This workflow outlines the general steps from sample receipt to final data analysis.
Caption: General workflow for 5-HMF quantification.
Method Selection Decision Tree
This diagram helps in selecting the appropriate analytical method based on sample characteristics and laboratory capabilities.
Caption: Decision tree for selecting a 5-HMF analysis method.
References
- 1. mdpi.com [mdpi.com]
- 2. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Determination of HMF in Honey using RP 18e column [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. sugar-energy.com [sugar-energy.com]
- 8. researchgate.net [researchgate.net]
- 9. Single laboratory validation of a method for the determination of hydroxymethylfurfural in honey by using solid-phase extraction cleanup and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uhplcs.com [uhplcs.com]
- 11. The difference spectrophotometric assay of 5-hydroxymethylfurfuraldehyde in parenteral formulations of dextrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. research.tudelft.nl [research.tudelft.nl]
- 13. re.public.polimi.it [re.public.polimi.it]
- 14. jk-sci.com [jk-sci.com]
- 15. researchgate.net [researchgate.net]
- 16. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 17. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
Technical Support Center: Overcoming Ion Suppression in LC-MS Analysis of 5-Hydroxymethylfurfural (5-HMF)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 5-Hydroxymethylfurfural (5-HMF).
Troubleshooting Guides
This section addresses common issues encountered during 5-HMF analysis that may be attributed to ion suppression.
Problem: My 5-HMF signal is significantly lower in the sample matrix compared to a pure solvent standard, leading to poor sensitivity and inaccurate quantification.
Possible Cause: This is a classic indication of ion suppression, where co-eluting matrix components interfere with the ionization of 5-HMF in the mass spectrometer's ion source.[1]
Solutions:
-
Optimize Sample Preparation: The most effective strategy to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[1][2] Several techniques can be employed, with varying levels of effectiveness.
-
Solid-Phase Extraction (SPE): This is often the most effective technique for removing a broad range of interferences from complex matrices.[1] It can be tailored to selectively isolate 5-HMF while washing away matrix components like salts and sugars.
-
Liquid-Liquid Extraction (LLE): LLE can be a very effective method for cleaning up samples by partitioning 5-HMF into a solvent that is immiscible with the sample matrix.[1]
-
Protein Precipitation (PPT): While a quick and simple method, PPT is generally the least effective at removing small molecule interferences that often cause ion suppression in 5-HMF analysis.[1]
-
-
Improve Chromatographic Separation: If interfering components co-elute with 5-HMF, enhancing the chromatographic method can resolve the analyte from these suppressive regions.[1]
-
Modify the Gradient: Adjusting the mobile phase gradient can alter the elution profile and separate 5-HMF from the interfering compounds.[1]
-
Change the Stationary Phase: Utilizing a column with a different chemistry (e.g., C18 to a phenyl-hexyl or a phenyl-fluorinated column) can change selectivity and improve separation.[1][3]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for ion suppression. Since it has nearly identical physicochemical properties to 5-HMF, it will experience the same degree of suppression, enabling accurate quantification based on the analyte-to-IS ratio.[1][4]
-
Dilute the Sample: A straightforward approach is to dilute the sample, which reduces the concentration of both 5-HMF and the interfering matrix components. This is only practical if the 5-HMF concentration is high enough to be detected after dilution.[1]
Problem: I am observing inconsistent and irreproducible results for my 5-HMF quality control (QC) samples.
Possible Cause: Variability in the matrix composition from sample to sample can lead to differing degrees of ion suppression, resulting in inconsistent analytical outcomes.[1]
Solutions:
-
Implement a Robust Sample Preparation Method: A thorough and consistent sample cleanup using SPE or LLE will minimize the variability in matrix effects.[1]
-
Employ Matrix-Matched Calibrators and QCs: Preparing calibration standards and QC samples in the same matrix as the unknown samples can help to compensate for consistent matrix effects.[1]
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect 5-HMF analysis?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte, such as 5-HMF, is reduced by the presence of co-eluting components from the sample matrix.[2] This leads to a decreased signal intensity for 5-HMF, which can negatively impact the sensitivity, accuracy, and precision of the analysis.
Q2: How can I determine if ion suppression is affecting my 5-HMF analysis?
A2: A common method is to perform a post-column infusion experiment. A solution of 5-HMF is continuously infused into the MS while a blank matrix extract is injected onto the LC column. A dip in the 5-HMF signal at a specific retention time indicates the elution of interfering compounds that cause ion suppression.[5][6]
Q3: What are the most common sources of ion suppression in 5-HMF analysis from food matrices?
A3: In food matrices, common sources of ion suppression for 5-HMF analysis include sugars, salts, and other polar organic molecules that are often present at high concentrations and can co-elute with 5-HMF.
Q4: Is one sample preparation technique universally better than others for overcoming ion suppression for 5-HMF?
A4: While there is no single "best" method for all sample types, Solid-Phase Extraction (SPE) is generally considered more effective than Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) for removing a wider range of matrix interferences.[1] The optimal method will depend on the specific sample matrix and the nature of the interfering components.
Q5: When should I use a stable isotope-labeled internal standard for 5-HMF analysis?
A5: A stable isotope-labeled internal standard (SIL-IS) is highly recommended when dealing with complex matrices where significant and variable ion suppression is expected. The SIL-IS for 5-HMF will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal and reliable quantification.[1][4]
Data Presentation
Table 1: General Effectiveness of Sample Preparation Techniques in Reducing Ion Suppression
| Sample Preparation Technique | General Effectiveness in Removing Matrix Components | Suitability for 5-HMF Analysis |
| Solid-Phase Extraction (SPE) | High | Highly suitable for complex matrices like food and biological samples. Offers good selectivity and cleanup.[1] |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Suitable for many sample types. The choice of extraction solvent is critical for good recovery of 5-HMF.[1] |
| Protein Precipitation (PPT) | Low | Generally not recommended for complex matrices due to its inability to effectively remove small molecule interferences that cause ion suppression.[1] |
| Dilution | Low | A simple approach, but only feasible when the 5-HMF concentration is high and a significant loss in sensitivity is acceptable.[1] |
Table 2: Reported Recovery of 5-HMF using Different Analytical Methods
| Analytical Method | Sample Matrix | Sample Preparation | Recovery (%) | Reference |
| HPLC-MS/MS | Thermally processed seafood | Isotope dilution | 87-110 | [4] |
| HPLC | Honey, Jam, Fruit Cake, Ketchup, etc. | Spiking HMF-free samples | 84.4 - 105.8 | [7] |
| LC-MS(n) | Foods | Liquid-Liquid Extraction | 85 - 97.7 | [3] |
Note: This table presents reported recovery data, which can be an indicator of method performance. However, it does not directly quantify the reduction in ion suppression.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for 5-HMF in a Food Matrix (e.g., Dulce de Leche)
This protocol is adapted from a study on the analysis of 5-HMF in dulce de leche.[8]
-
Sample Preparation:
-
Weigh 1 gram of the homogenized food sample into a centrifuge tube.
-
Add 10 mL of deionized water and vortex for 2 minutes to dissolve the sample.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Collect the supernatant for SPE cleanup.
-
-
SPE Cartridge Conditioning:
-
Use a suitable reversed-phase SPE cartridge (e.g., C18).
-
Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
-
Sample Loading:
-
Load the collected supernatant onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
-
Elution:
-
Elute the 5-HMF from the cartridge with 5 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
-
Protocol 2: Isotope Dilution LC-MS/MS for 5-HMF
This protocol outlines the general steps for an isotope dilution method, based on a study of 5-HMF in seafood.[4]
-
Internal Standard Spiking:
-
Prepare a stock solution of a stable isotope-labeled 5-HMF internal standard (e.g., 5-HMF-d2).
-
Accurately add a known amount of the SIL-IS solution to each sample, calibrator, and quality control sample at the beginning of the sample preparation process.
-
-
Sample Extraction:
-
Perform sample extraction using an appropriate method such as SPE or LLE as described in Protocol 1. The co-extraction of the analyte and the SIL-IS is crucial.
-
-
LC-MS/MS Analysis:
-
Develop an MRM (Multiple Reaction Monitoring) method to monitor at least one transition for 5-HMF and one for the SIL-IS.
-
Optimize the chromatographic conditions to achieve good peak shape and separation from major matrix components.
-
-
Quantification:
-
Calculate the peak area ratio of the 5-HMF to the SIL-IS for all samples, calibrators, and QCs.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of 5-HMF in the samples from the calibration curve. The use of the ratio corrects for any loss of analyte during sample preparation and for ion suppression or enhancement effects in the MS source.
-
Visualizations
Caption: Troubleshooting workflow for overcoming ion suppression in 5-HMF analysis.
Caption: Experimental workflow for SPE-based sample cleanup for 5-HMF analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 5-HMF Derivatization with BSTFA
Welcome to the technical support center for the optimization of the derivatization of 5-Hydroxymethylfurfural (5-HMF) with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving reliable and reproducible results for GC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 5-HMF necessary for GC-MS analysis?
A1: Derivatization is essential for compounds like 5-HMF that contain polar functional groups, specifically a hydroxyl (-OH) group. These polar groups can result in poor chromatographic performance, such as peak tailing and low volatility. The derivatization process, specifically silylation with BSTFA, replaces the active hydrogen in the hydroxyl group with a nonpolar trimethylsilyl (TMS) group. This chemical modification increases the volatility and thermal stability of 5-HMF, leading to improved peak shape, better resolution, and enhanced sensitivity during GC-MS analysis.[1][2]
Q2: What are the advantages of using BSTFA for the silylation of 5-HMF?
A2: BSTFA is a powerful and widely used silylating agent.[1] Studies have shown that among various silylating reagents, BSTFA provides the best derivatization yield for 5-HMF.[3][4][5] The by-products of the reaction with BSTFA, N-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile, which minimizes their interference in the resulting chromatogram.[6]
Q3: Should I use a catalyst with BSTFA?
A3: For moderately hindered or slow-reacting compounds, the addition of a catalyst is recommended to drive the reaction to completion.[6] A common catalyst used with BSTFA is Trimethylchlorosilane (TMCS), typically at a concentration of 1-10%.[6][7] The use of a catalyst can significantly improve the efficiency of the derivatization reaction.
Q4: How can I confirm that the derivatization of 5-HMF is complete?
A4: Ensuring the completeness of the derivatization reaction is crucial for accurate and reproducible results. To verify this, you can perform a time-course study. Analyze samples at different time points after adding the derivatization reagent (e.g., 30, 60, and 90 minutes) and observe if the peak area of the derivatized 5-HMF analyte increases.[2] The reaction is considered complete when the peak area plateaus.
Q5: What are some common solvents used for the derivatization of 5-HMF with BSTFA?
A5: Pyridine and acetonitrile are commonly used solvents for silylation reactions.[2][7] It is critical to use a derivatization-grade solvent to avoid the introduction of contaminants that may interfere with the analysis. The sample must be completely dry before adding the reagents, as BSTFA is highly sensitive to moisture.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No peak or a very small peak for derivatized 5-HMF | Moisture in the sample or reagents: BSTFA is moisture-sensitive and will react preferentially with water.[6] | Ensure the sample is completely dry before adding the derivatization reagents. Use anhydrous solvents and handle reagents under dry conditions. |
| Incomplete derivatization: Reaction time, temperature, or reagent concentration may be insufficient. | Increase the reaction temperature or time.[2] A general guideline is to use at least a 2:1 molar ratio of BSTFA to the active hydrogen on 5-HMF.[6] Consider adding a catalyst like TMCS to enhance reactivity.[6][7] | |
| Analyte degradation: The reaction temperature may be too high, leading to the degradation of 5-HMF or its derivative. | Optimize the derivatization at a lower temperature for a longer duration. | |
| Peak tailing for the derivatized 5-HMF | Incomplete derivatization: The presence of underivatized 5-HMF can interact with the GC column, causing peak tailing.[2] | Re-optimize the derivatization conditions (time, temperature, reagent concentration). |
| Active sites in the GC system: The injector liner or the column may have active sites that interact with the analyte. | Use a deactivated glass injection port liner.[6] Consider cutting a small portion from the front of the GC column. | |
| Column overload: Injecting a sample that is too concentrated can lead to peak tailing. | Try diluting the sample before injection. | |
| Appearance of extraneous peaks in the chromatogram | Interference from excess reagent or by-products: Although the by-products of BSTFA are volatile, at high concentrations they can still interfere with the analysis.[8] | A novel approach involves a base treatment (e.g., with aqueous sodium hydroxide) followed by liquid-liquid extraction to remove excess BSTFA and its byproducts without degrading the TMS-derivatized analyte.[8] |
| Contaminated reagents or solvents: Impurities in the BSTFA, catalyst, or solvent can appear as extra peaks. | Prepare a reagent blank (containing all components except the sample) and run it on the GC-MS to identify any contaminant peaks. Use high-purity, derivatization-grade reagents and solvents. | |
| Formation of multiple derivatives: In some cases, silylation can result in the formation of more than one derivative product.[9] | While less common for 5-HMF, if suspected, adjust the reaction conditions (e.g., reagent ratios, temperature) to favor the formation of a single product. |
Experimental Protocols
Optimized Derivatization Protocol for 5-HMF
This protocol is a synthesis of best practices identified in the literature for the silylation of 5-HMF using BSTFA for GC-MS analysis.[3][6][7][10]
Materials:
-
5-HMF standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or acetonitrile (derivatization grade)
-
GC vials with caps and septa
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the dried sample.
-
Add 100 µL of BSTFA (or BSTFA with 1% TMCS). The molar ratio of the silylating reagent to the active hydrogens in the sample should be at least 2:1.[6]
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat the mixture at 60-70°C for 20-60 minutes in a heating block or oven.[2][7] The optimal time and temperature may need to be determined empirically for your specific experimental setup. For challenging samples, longer reaction times may be necessary.[6]
-
-
Cooling and Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions used for the derivatization of hydroxylated compounds, including 5-HMF, with BSTFA.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Silylating Agent | BSTFA | BSTFA with 1% TMCS | BSTFA |
| Solvent | Pyridine | Pyridine/Ethyl Acetate | - (Neat reagent) |
| Reagent to Sample Ratio | Not specified | 2:1:1 (Reagent:Pyridine:EtAc) | At least 2:1 molar ratio of BSTFA to active hydrogen |
| Temperature | 60°C | 60°C | 70°C |
| Time | 20 minutes | 30 minutes | 20-30 minutes |
| Reference | [7] | [11] | [6] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the derivatization and analysis of 5-HMF.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common issues in 5-HMF derivatization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid Phase Extraction - Principe of SPE [interchim.com]
- 8. Elimination of N,O-bis(trimethylsilyl)trifluoroacetamide interference by base treatment in derivatization gas chromatography mass spectrometry determination of parts per billion of alcohols in a food additive - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Selecting the Right SPE Cartridge for 5-HMF Cleanup
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate Solid Phase Extraction (SPE) cartridge for the cleanup of 5-Hydroxymethylfurfuryl (5-HMF) from various sample matrices.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of 5-HMF to consider for SPE?
A1: 5-Hydroxymethylfurfural (5-HMF) is a polar organic compound that is highly soluble in water.[1][2][3] It possesses both a hydroxyl and an aldehyde functional group, which dictates its interactions with different SPE sorbents.[4][5] Its polar nature is a critical factor in selecting the appropriate SPE strategy.
Q2: Which SPE mode is most suitable for 5-HMF cleanup?
A2: The choice of SPE mode depends on the sample matrix.
-
Reversed-Phase (RP) SPE is often used for aqueous samples where 5-HMF is extracted from a polar matrix. Sorbents like C18 and polymeric phases (e.g., HLB) are common choices.[6][7]
-
Normal-Phase (NP) SPE can be employed when 5-HMF is in a non-polar organic solvent. Polar sorbents like silica or aminopropyl (PSA) are used in this mode.
-
Ion-Exchange SPE can be effective for matrices with significant ionic interferences, offering high selectivity.[8]
Q3: How do I choose between different SPE cartridges for 5-HMF analysis?
A3: The selection process involves considering the properties of your analyte (5-HMF) and the sample matrix. The following diagram illustrates a general decision-making workflow:
Caption: Decision tree for selecting an appropriate SPE cartridge for 5-HMF cleanup.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of 5-HMF | Inappropriate Sorbent Choice: The sorbent may not be retaining 5-HMF effectively. | Re-evaluate the polarity of your sample and 5-HMF. For aqueous samples, ensure you are using a reversed-phase sorbent (e.g., C18, HLB).[9][10] |
| Improper Conditioning/Equilibration: The sorbent was not properly wetted, leading to inconsistent interactions. | Ensure the cartridge is conditioned with an appropriate organic solvent (e.g., methanol) and then equilibrated with a solution similar to the sample matrix.[11][12] Do not let the sorbent bed dry out before loading the sample, unless using a water-wettable polymer like HLB.[13] | |
| Sample Loading Flow Rate Too High: Insufficient contact time between the sample and the sorbent. | Decrease the flow rate during sample loading to approximately 1-2 mL/min to allow for adequate interaction.[11][14] | |
| Wash Solvent Too Strong: The wash step is prematurely eluting 5-HMF. | Use a weaker wash solvent. For reversed-phase, this means a higher percentage of water. Analyze the wash eluate to see if 5-HMF is being lost.[9][10] | |
| Elution Solvent Too Weak: The elution solvent is not strong enough to desorb 5-HMF from the sorbent. | Increase the strength of the elution solvent. For reversed-phase, this means increasing the percentage of organic solvent (e.g., methanol or acetonitrile).[9][10] | |
| Matrix Effects in Final Analysis (Ion Suppression/Enhancement) | Insufficient Cleanup: Co-eluting matrix components are interfering with the analyte signal in LC-MS. | Optimize the wash step with a solvent of intermediate strength to remove more interferences. Consider using a more selective sorbent, such as a mixed-mode or ion-exchange cartridge.[15][16][17] |
| High Sugar Content in the Sample: Sugars are known to cause significant matrix effects. | For high-sugar matrices like honey or fruit juices, consider using a Primary Secondary Amine (PSA) cartridge in normal-phase mode or as a cleanup step after reversed-phase extraction to remove sugars.[18] | |
| Poor Reproducibility | Inconsistent SPE Procedure: Variations in volumes, flow rates, or drying times between samples. | Standardize the SPE protocol and ensure consistent execution for all samples. Automation can improve reproducibility. |
| Cartridge Overloading: The amount of sample or interferences exceeds the capacity of the sorbent. | Reduce the sample volume or use a cartridge with a larger sorbent mass. The capacity of silica-based sorbents is generally around 5% of the sorbent mass.[19] |
Experimental Protocols
The following are generalized protocols. Optimization is recommended for specific sample matrices and analytical requirements.
General SPE Workflow Diagram
Caption: The five key steps of a typical Solid Phase Extraction workflow.
Protocol 1: Reversed-Phase SPE using C18 for Aqueous Samples (e.g., Honey, Fruit Juice)
This method is suitable for extracting 5-HMF from polar matrices.
Materials:
-
C18 SPE Cartridge (e.g., 500 mg, 6 mL)
-
Methanol (for conditioning)
-
Deionized Water (for equilibration and washing)
-
Acetonitrile or Methanol (for elution)
-
Sample: Honey or fruit juice diluted with deionized water.
Procedure:
-
Sample Pre-treatment: Dilute the honey or juice sample with deionized water (e.g., 1:5 v/v) to reduce viscosity and sugar concentration.[6]
-
Conditioning: Pass 5 mL of methanol through the C18 cartridge.[20]
-
Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to dry.[20]
-
Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove sugars and other polar interferences.
-
Elution: Elute the retained 5-HMF with 5 mL of methanol or acetonitrile into a clean collection tube.
Protocol 2: Polymeric Reversed-Phase SPE using HLB for Complex Aqueous Matrices (e.g., Urine)
Hydrophilic-Lipophilic Balanced (HLB) sorbents offer enhanced retention for a wider range of compounds, including polar analytes like 5-HMF, and are often more resistant to drying out.
Materials:
-
Oasis HLB SPE Cartridge (e.g., 60 mg, 3 mL)
-
Methanol (for conditioning and elution)
-
Deionized Water (for equilibration)
-
Sample: Urine, potentially pre-treated by centrifugation or filtration.
Procedure:
-
Conditioning: Pass 3 mL of methanol through the HLB cartridge.[11]
-
Equilibration: Pass 3 mL of deionized water through the cartridge.[11]
-
Loading: Load 1-2 mL of the urine sample onto the cartridge at a slow and steady flow rate.[11]
-
Washing: Wash with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute 5-HMF with 3 mL of methanol or acetonitrile.
Note: Some simplified protocols for HLB cartridges suggest that the conditioning and equilibration steps can be eliminated.[13]
Protocol 3: Normal-Phase SPE using PSA for High-Sugar Matrices
This protocol is effective for the removal of sugars, which can be significant interferences in the analysis of 5-HMF.
Materials:
-
PSA (Primary Secondary Amine) SPE Cartridge
-
Acetonitrile (or a non-polar solvent like hexane if the sample is in a non-polar matrix)
-
Sample: 5-HMF extract in a non-polar solvent or acetonitrile.
Procedure:
-
Sample Pre-treatment: Ensure the sample containing 5-HMF is dissolved in a non-polar or moderately polar solvent like acetonitrile.
-
Conditioning: Pass 5 mL of the sample solvent through the PSA cartridge.
-
Loading: Load the sample onto the cartridge. Sugars and organic acids will be retained by the PSA sorbent.
-
Collection: Collect the eluate containing the purified 5-HMF.
-
Elution (of interferences, if needed): The retained sugars can be eluted with a more polar, acidic solvent if required for other analyses.
Data Summary
The following tables summarize typical performance data for different SPE cartridges used in 5-HMF cleanup.
Table 1: Comparison of Recovery Rates for 5-HMF with Different SPE Cartridges
| SPE Sorbent | Sample Matrix | Typical Recovery Rate (%) | Reference |
| C18 | Honey | >70% | [6][21] |
| Ion-Exchange | Food Samples | 85 - 103% | [8] |
| Polymeric (HLB) | Urine | >80% | [13] |
| Polymeric (HLB) | Water | >90% | [22] |
Table 2: Sorbent Capacity and Recommended Usage
| Sorbent Type | Primary Retention Mechanism | Typical Sorbent Mass | Approximate Capacity | Best For |
| C18 | Reversed-Phase | 100 - 1000 mg | ~5% of sorbent mass[19] | General purpose cleanup of 5-HMF from aqueous samples. |
| HLB | Reversed-Phase (Polymeric) | 30 - 500 mg | Higher than silica-based | Complex aqueous matrices like urine; resistant to drying.[7][13] |
| PSA | Normal-Phase / Anion-Exchange | 500 - 1000 mg | N/A | Removing sugar and organic acid interferences from extracts.[23] |
| Ion-Exchange | Ion-Exchange | Varies | Varies (meq/g) | Samples with high salt content or charged interferences.[8][24] |
References
- 1. 5-Hydroxymethylfurfural CAS#: 67-47-0 [m.chemicalbook.com]
- 2. lcms.cz [lcms.cz]
- 3. Hydroxymethylfurfural - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 5-(Hydroxymethyl)furfural | C6H6O3 | CID 237332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development of Ion-exchange Solid Phase Extraction and High Performance Liquid Chromatography for the Determination of 5-Hydroxymethyl-furfural in Food [spkx.net.cn]
- 9. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. lcms.cz [lcms.cz]
- 14. sphinxsai.com [sphinxsai.com]
- 15. benchchem.com [benchchem.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Restek - Blog [restek.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 21. researchgate.net [researchgate.net]
- 22. waters.com [waters.com]
- 23. Comparison of different solid-phase-extraction cartridges for a fatty acid cleanup of the ethyl acetate/cyclohexane based multi-pesticide residue method EN 12393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. waters.com [waters.com]
dealing with co-eluting interferences in 5-HMF chromatography
Technical Support Center: 5-HMF Chromatographic Analysis
Welcome to the technical support center for 5-Hydroxymethylfurfural (5-HMF) analysis. This guide provides troubleshooting advice and answers to frequently asked questions regarding co-eluting interferences in 5-HMF chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of co-eluting interferences in 5-HMF analysis?
Co-eluting interferences in 5-HMF analysis often stem from the complexity of the sample matrix, especially in food products. Common sources include:
-
Carbohydrates and Sugars: High concentrations of sugars like fructose and glucose can interfere with 5-HMF quantification, particularly in matrices like honey and fruit juices.[1][2]
-
Other Furanic Compounds: Compounds structurally similar to 5-HMF, such as furfural, can form during thermal processing and may have similar retention times.
-
Maillard Reaction Products: The Maillard reaction produces a complex mixture of compounds, some of which may co-elute with 5-HMF.[3]
-
Matrix Components: In complex samples like coffee, caramel, or balsamic vinegar, pigments and other endogenous substances can cause significant interference.[2][4][5]
Q2: How can I confirm if my 5-HMF peak is pure or contains a co-eluting interference?
Confirming peak purity is a critical step in method validation. Several techniques can be employed:
-
Diode Array Detector (DAD/PDA): A Diode Array Detector can be used to assess peak purity by comparing UV-Vis spectra across the peak.[6][7] If the spectra are consistent, the peak is likely pure.[6] However, this method may fail if the co-eluting compounds are structurally related and have very similar UV spectra.[6]
-
Mass Spectrometry (MS): Coupling your liquid chromatograph to a mass spectrometer (LC-MS) is a highly selective and sensitive method.[3] By monitoring for the specific mass-to-charge ratio (m/z) of 5-HMF, you can confirm its identity and quantify it even in the presence of co-eluting, non-isobaric interferences.[8][9]
-
Change Chromatographic Selectivity: Altering the separation conditions (e.g., changing the column or mobile phase) can help resolve the peaks. If the single peak splits into multiple peaks under different conditions, it confirms co-elution.
Q3: I suspect a co-eluting interference with my 5-HMF peak. What are the first troubleshooting steps?
When co-elution is suspected, a systematic approach is recommended. The following workflow provides a logical sequence for troubleshooting.
Caption: Initial troubleshooting workflow for suspected co-elution.
Troubleshooting Guide
Q1: My chromatogram shows poor resolution between 5-HMF and an unknown peak. How can I improve the separation?
Improving chromatographic resolution involves modifying the method to enhance the differential migration of analytes.
-
Optimize the Mobile Phase Gradient: For gradient elution, adjusting the slope is a powerful tool. A shallower gradient (slower increase in organic solvent) can significantly improve the separation of closely eluting compounds.[10]
-
Adjust Mobile Phase Composition:
-
pH Modification: For ionizable compounds, adjusting the mobile phase pH can alter retention times and improve selectivity. Using modifiers like formic acid or phosphoric acid is common.[3][10]
-
Solvent Type: Switching the organic solvent (e.g., from acetonitrile to methanol) changes the separation selectivity due to different solvent properties and can resolve co-eluting peaks.[10]
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, selecting a column with a different chemistry is the next step. If you are using a standard C18 column, consider alternatives that offer different selectivities.
| Column Type | Separation Principle | Best For Resolving... |
| C18 (ODS) | Hydrophobic (Reversed-Phase) | General purpose, widely used for 5-HMF.[3][11] |
| Phenyl-Hexyl | π-π interactions, hydrophobicity | Aromatic or moderately polar compounds that co-elute with 5-HMF on C18. |
| Pentafluorophenyl (PFP) | Dipole-dipole, π-π, hydrophobic interactions | Positional isomers, halogenated compounds, and polar analytes. |
| HILIC | Hydrophilic Interaction | Highly polar metabolites of 5-HMF that are poorly retained in reversed-phase.[12][13] |
Q2: I work with complex food matrices like honey and jam. How can I clean up my sample to remove interferences before injection?
Effective sample preparation is crucial for removing matrix components that interfere with 5-HMF analysis.
-
Solid Phase Extraction (SPE): SPE is a robust technique for cleaning samples by selectively adsorbing either the analyte or the interferences onto a solid sorbent.[14] For 5-HMF in food, reversed-phase (e.g., C18) or polymer-based (e.g., Oasis HLB) cartridges are commonly used.[15]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquids. A salting-out assisted liquid-liquid extraction (SALLE) method using acetonitrile and sodium carbonate has been shown to effectively extract 5-HMF from honey while reducing sugar residues.[16]
-
Clarification with Carrez Reagents: This classical precipitation method is used to remove proteins and clarify colored solutions.[3][11] It involves the sequential addition of Carrez I (potassium hexacyanoferrate) and Carrez II (zinc acetate) solutions to the sample, followed by filtration.[3][11]
Caption: General sample preparation workflow for 5-HMF analysis.
Q3: I've tried optimizing my HPLC-UV method and sample prep, but a peak still co-elutes. What are my options?
When standard methods fail, more advanced or alternative analytical techniques are necessary.
-
Use a More Selective Detector:
-
Mass Spectrometry (MS): LC-MS or GC-MS offers superior selectivity and is often the definitive solution for co-elution.[8][14] By using modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM), you can specifically target 5-HMF, rendering co-eluting peaks invisible if they don't share the same mass transitions.
-
-
Derivatization:
-
Pre- or Post-Column Derivatization: Chemically modifying 5-HMF can shift its retention time or enhance its detection selectivity. For example, derivatization with 2,4-dinitrophenylhydrazine (DNPH) allows for sensitive detection and can separate the 5-HMF derivative from other sample components.[4] Another approach involves derivatization to form a silylated derivative for GC-MS analysis.[8][14]
-
Experimental Protocols
Protocol 1: Sample Cleanup of Honey using Carrez Clarification
This protocol describes a standard procedure for clarifying honey samples to remove interfering substances prior to HPLC analysis.[3][11]
-
Sample Preparation:
-
Thoroughly mix the honey sample to ensure homogeneity.
-
Accurately weigh approximately 10 g of the honey into a 100 mL conical flask.
-
Add 50 mL of deionized water and stir with a magnetic stirrer until the sample is fully dissolved.[3]
-
-
Clarification:
-
Transfer the solution to a 100 mL volumetric flask.
-
Add 1 mL of Carrez I solution (15% w/v potassium hexacyanoferrate (II) trihydrate in water).[3][11] Mix thoroughly.
-
Add 1 mL of Carrez II solution (30% w/v zinc acetate dihydrate in water).[3][11] Mix thoroughly.
-
A flocculent precipitate should form.
-
Bring the flask to the 100 mL mark with deionized water and mix again.
-
-
Filtration:
-
Final Preparation:
-
Pass the collected filtrate through a 0.45 µm nylon syringe filter directly into an HPLC vial.[11]
-
The sample is now ready for injection.
-
| Parameter | Value | Reference |
| HPLC Column | Agilent Bondesil, RP-C18 (4.6 mm, 5 µm, 25 cm) | [11] |
| Mobile Phase | 95% Water : 5% Methanol | [11] |
| Flow Rate | 1.0 mL/min | [11] |
| Detection Wavelength | 284 nm | [11] |
| Column Temperature | 35 °C | [3] |
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection and determination of interfering 5-hydroxymethylfurfural in the analysis of caramel-coloured pharmaceutical syrups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peak Purity in Chromatography: Enhancing Analysis Accuracy | Separation Science [sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Fast quantitation of 5-hydroxymethylfurfural in honey using planar chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 12. Development and validation of an HPLC method to determine metabolites of 5-hydroxymethylfurfural (5-HMF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 14. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Salting-out-assisted liquid–liquid extraction of 5-hydroxymethylfurfural from honey and the determination of 5-hydroxymethylfurfural by high-performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing 5-HMF-13C6 Analysis in Mass Spectrometry
Welcome to the technical support center for the analysis of 5-hydroxymethylfurfural-13C6 (5-HMF-13C6) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the signal-to-noise ratio (S/N) for this internal standard in your analytical workflows.
Frequently Asked Questions (FAQs)
Q1: Why is using a stable isotope-labeled internal standard like 5-HMF-13C6 important for 5-HMF quantification?
A1: Using a stable isotope-labeled internal standard such as 5-HMF-13C6 is a robust method to correct for matrix effects and variations in instrument response.[1][2] Since 5-HMF-13C6 is chemically identical to the unlabeled 5-HMF, it co-elutes during chromatography and experiences similar ionization efficiency or suppression in the mass spectrometer's ion source. This allows for more accurate and precise quantification, especially in complex matrices like food or biological samples.[1][2]
Q2: What are the most common mass spectrometry techniques for analyzing 5-HMF?
A2: The most prevalent techniques are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), often employing Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[3][4] Gas chromatography-mass spectrometry (GC-MS) is also used, typically requiring derivatization of 5-HMF.[5] More rapid screening methods include Direct Analysis in Real Time (DART-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).[6][7][8]
Q3: Can derivatization of 5-HMF improve its signal?
A3: Yes, derivatization can significantly improve the signal intensity, particularly for techniques like GC-MS and MALDI-MS. For GC-MS, silylation is a common derivatization strategy.[5] In MALDI-MS, derivatizing with reagents like tetra(4-aminophenyl)porphyrin (TAPP) can shift the analyte to a higher mass region with less background interference, thereby improving the signal-to-noise ratio.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of 5-HMF-13C6, providing potential causes and solutions to improve the signal-to-noise ratio.
Issue 1: Low or No Signal for 5-HMF-13C6
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize ion source parameters such as capillary voltage, nebulizing gas flow and temperature, and drying gas flow and temperature.[9] The optimal settings are often dependent on the mobile phase composition and flow rate.[9] Consider switching between ESI and APCI to see which provides a better signal for your specific conditions.[3][4] |
| Sample Degradation | 5-HMF can be sensitive to high temperatures and certain pH conditions.[10] Ensure that sample processing and storage conditions are appropriate. Prepare fresh standards and samples when degradation is suspected. |
| Poor Sample Extraction/Recovery | Optimize the sample extraction procedure to ensure efficient recovery of 5-HMF and 5-HMF-13C6 from the matrix. Techniques like vortex-assisted liquid-liquid microextraction (VALLME) or solid-phase extraction (SPE) can be effective.[1][5] |
| LC Pump or Column Issues | Air bubbles in the LC pump can lead to a loss of signal.[11] Ensure pumps are properly purged. A fouled or degraded LC column can also cause poor peak shape and signal loss.[12] |
Issue 2: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Matrix Effects | Complex sample matrices can introduce interfering compounds that elevate the baseline noise.[13] Implement a more rigorous sample cleanup procedure, such as solid-phase extraction (SPE) or the use of Carrez clarification solutions.[4][14] Isotope dilution with 5-HMF-13C6 is designed to compensate for matrix effects, but severe suppression can still impact the signal-to-noise ratio.[2] |
| Contaminated Mobile Phase | Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase can significantly increase background noise.[11] Prepare fresh mobile phases regularly. |
| Contaminated Ion Source | The ion source is prone to contamination buildup, which can increase noise and suppress the analyte signal.[11] Regular cleaning of the ion source is recommended. |
| Co-eluting Interferences | An interfering compound with a similar mass-to-charge ratio may be co-eluting with 5-HMF-13C6. Optimize the chromatographic separation to resolve the interference from the analyte peak.[15] |
Data Summary: Comparison of Analytical Methods for 5-HMF
| Method | Instrumentation | Limit of Quantification (LOQ) | Key Advantages | Reference |
| Isotope Dilution with VALLME | HPLC-ESI-MS/MS | 0.3 µg/L | Excellent for correcting matrix effects, high sensitivity. | [1] |
| Isotope Dilution | HPLC-MS/MS | 4.86 ng/mL | Accurate and robust for complex matrices like seafood. | [2] |
| DART | TOF-MS | Not specified | Rapid screening, minimal sample preparation. | [6][7] |
| Derivatization with TAPP | MALDI-MS | 1.145 mg/kg | High-throughput, eliminates low-mass matrix interference. | [8] |
| Derivatization with BSTFA | GC-MS | 6 ng/g (LOD) | High selectivity and sensitivity after derivatization. | [5] |
| SPE Cleanup | LC-HRMS | 1.54 µM (LOD) | Faster sample preparation by omitting digestion and derivatization. | [14] |
Experimental Protocol: Isotope Dilution LC-MS/MS for 5-HMF
This protocol provides a general methodology for the quantification of 5-HMF using 5-HMF-13C6 as an internal standard with LC-ESI-MS/MS.
1. Sample Preparation (using Solid-Phase Extraction)
-
Homogenization: Homogenize the sample (e.g., food product, biological fluid).
-
Spiking: Add a known concentration of 5-HMF-13C6 internal standard solution to the homogenized sample.
-
Extraction: Extract 5-HMF from the matrix using an appropriate solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the sample to pellet solids.
-
SPE Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute 5-HMF and 5-HMF-13C6 with methanol or another suitable organic solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the transition for 5-HMF (e.g., m/z 127 -> 109).
-
Monitor the transition for 5-HMF-13C6 (e.g., m/z 133 -> 115).
-
-
Data Analysis: Quantify 5-HMF by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.
Visualizations
Caption: Experimental workflow for 5-HMF analysis.
Caption: Troubleshooting logic for low S/N ratio.
References
- 1. Isotope dilution quantification of 5-hydroxymethyl-2-furaldehyde in beverages using vortex-assisted liquid–liquid microextraction coupled with ESI-HPLC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid determination of 5-hydroxymethylfurfural by DART ionization with time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rapid and high-throughput analysis of 5-hydroxymethylfurfural in honey by MALDI-MS with in-situ tetra (4-aminophenyl)-porphyrin derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Validation of 5-HMF using 5-HMF-13C6
The accurate quantification of 5-hydroxymethylfurfural (5-HMF), a key intermediate in the Maillard reaction and carbohydrate degradation, is crucial in food quality control and biomedical research. The use of a stable isotope-labeled internal standard, 5-HMF-13C6, is a widely accepted strategy to ensure high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This guide provides a comparative overview of validated analytical methods for 5-HMF utilizing 5-HMF-13C6, with a focus on providing researchers, scientists, and drug development professionals with the necessary data and protocols to select and implement the most suitable method for their applications.
Comparative Analysis of Analytical Methods
A variety of analytical techniques have been employed for the quantification of 5-HMF. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance of commonly used methods, highlighting the advantages of using an isotopic internal standard.
Table 1: Comparison of HPLC-Based Methods for 5-HMF Quantification
| Parameter | HPLC-UV | HPLC-MS/MS with 5-HMF-13C6 |
| Principle | Separation by liquid chromatography and detection by UV absorbance. | Separation by liquid chromatography followed by mass spectrometric detection of specific parent and daughter ions. |
| **Linearity (R²) ** | >0.99 | >0.999[1] |
| Limit of Detection (LOD) | 0.02 - 0.1 mg/kg | 0.0005 - 1.0 µg/L[1] |
| Limit of Quantification (LOQ) | 0.06 - 0.34 mg/kg | 0.001 - 3.4 ng/mL[2] |
| Accuracy (Recovery %) | 85 - 105% | 87 - 110%[1] |
| Precision (RSD %) | < 10% | < 10% |
| Matrix Effect | Significant, requires matrix-matched calibration. | Effectively compensated by the co-eluting internal standard. |
| Selectivity | Moderate, potential for interference from co-eluting compounds. | High, based on specific mass transitions. |
Table 2: Comparison of Other Analytical Methods for 5-HMF Quantification
| Parameter | GC-MS with Derivatization | Spectrophotometric Methods |
| Principle | Separation of volatile derivatives by gas chromatography and detection by mass spectrometry. | Colorimetric reaction or direct UV absorbance measurement. |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Limit of Detection (LOD) | ~6 ng/g | 0.03 - 0.1 mg/L[3] |
| Limit of Quantification (LOQ) | - | 0.34 mg/L[3] |
| Accuracy (Recovery %) | - | 95 - 114% |
| Precision (RSD %) | < 10% | < 5% |
| Matrix Effect | Can be significant, derivatization can be matrix-dependent. | High, very susceptible to interfering substances.[4] |
| Selectivity | High, with appropriate derivatization and MS detection. | Low, prone to interference from other aldehydes and colored compounds.[4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of 5-HMF using LC-MS/MS with 5-HMF-13C6 as an internal standard.
Protocol 1: 5-HMF Analysis in Food Matrices by LC-MS/MS
This protocol is a generalized procedure adaptable for various food matrices such as honey, fruit juices, and coffee.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
Homogenization: Weigh 1-5 g of the homogenized sample into a centrifuge tube.
-
Extraction: Add 10 mL of deionized water and vortex for 1 minute.
-
Internal Standard Spiking: Add a known amount of 5-HMF-13C6 internal standard solution.
-
Protein Precipitation (if necessary): For protein-rich matrices, add 1 mL of Carrez I and 1 mL of Carrez II solution, vortex, and centrifuge at 5000 rpm for 10 minutes.
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the 5-HMF and the internal standard with 5 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
5-HMF: Monitor the transition of the parent ion to a specific daughter ion (e.g., m/z 127 -> 109).
-
5-HMF-13C6: Monitor the transition of the parent ion to a specific daughter ion (e.g., m/z 133 -> 112).
-
-
Data Analysis: Quantify 5-HMF by the ratio of the peak area of the analyte to that of the internal standard.
Experimental Workflow and Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for 5-HMF using an internal standard.
Caption: Workflow for the validation of an analytical method for 5-HMF.
Signaling Pathway and Logical Relationships
The use of an isotopically labeled internal standard is a cornerstone of robust quantitative analysis by mass spectrometry. The following diagram illustrates the logical relationship of how 5-HMF-13C6 corrects for analytical variability.
Caption: Correction mechanism of the 5-HMF-13C6 internal standard.
References
A Head-to-Head Comparison: 5-HMF-13C6 vs. d2-HMF as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 5-hydroxymethylfurfural (5-HMF), the choice of an appropriate internal standard is a critical decision that directly impacts data accuracy and reliability. Stable isotope-labeled internal standards are the gold standard in mass spectrometry-based methods, and among these, carbon-13 (¹³C) and deuterium (²H or D) labeled analogs are the most common. This guide provides an objective comparison of 5-HMF-¹³C₆ and d₂-HMF, leveraging established principles of isotope dilution mass spectrometry to inform the selection of the most suitable internal standard for your analytical needs.
Performance Comparison: 5-HMF-¹³C₆ vs. d₂-HMF
The ideal internal standard should exhibit physicochemical properties as close as possible to the analyte of interest to ensure it behaves similarly during sample preparation, chromatography, and ionization, thereby compensating for variations in the analytical process.[1] While both 5-HMF-¹³C₆ and d₂-HMF are designed for this purpose, their inherent differences can lead to variations in performance.
Key Performance Metrics
| Performance Metric | 5-HMF-¹³C₆ (Carbon-13 Labeled) | d₂-HMF (Deuterium Labeled) | Key Considerations |
| Chromatographic Co-elution | Generally co-elutes perfectly with unlabeled 5-HMF.[2][3] | Often elutes slightly earlier than unlabeled 5-HMF.[2][4] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak.[4] |
| Isotopic Stability | Highly stable, as the ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.[1][2] | Can be susceptible to back-exchange (D for H), especially if the deuterium atoms are on exchangeable sites like hydroxyl groups.[1][2][4] | Instability of the label can lead to inaccurate quantification.[5] |
| Accuracy | Generally provides higher accuracy due to negligible isotopic effects on retention time, ensuring robust compensation for matrix effects.[1][6] | Accuracy may be compromised due to chromatographic shifts and differential ion suppression or enhancement.[1][4] | The magnitude of the isotopic effect with deuterated standards can be influenced by the degree and position of deuteration.[1] |
| Matrix Effects | More effective at compensating for matrix effects due to identical elution and ionization behavior as the analyte.[2] | Incomplete co-elution can lead to differential matrix effects between the analyte and the internal standard, potentially compromising data accuracy.[7] | |
| Cost & Availability | Synthesis can be more complex, often resulting in higher cost.[2][5] | Generally less expensive and more widely available due to more straightforward synthetic routes.[2] |
Experimental Protocols
A robust analytical method is essential for reliable quantification. The following is a representative experimental protocol for the analysis of 5-HMF in a food matrix using an isotope dilution HPLC-MS/MS method. This protocol can be adapted for use with either 5-HMF-¹³C₆ or d₂-HMF as the internal standard.
1. Sample Preparation (Aqueous Extraction & SPE Cleanup)
-
Extraction: Weigh 1 gram of the homogenized sample into a centrifuge tube. Add a known concentration of the internal standard (5-HMF-¹³C₆ or d₂-HMF). Add 10 mL of deionized water and vortex for 3 minutes.
-
Clarification: For complex matrices, add Carrez I and II solutions to precipitate interfering substances. Centrifuge the mixture at 5,000 rpm for 10 minutes.
-
Solid-Phase Extraction (SPE):
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elute the 5-HMF and the internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of water and methanol, both containing a small percentage of formic acid (e.g., 0.1%) to aid ionization.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
5-HMF: Monitor the transition from the precursor ion (m/z 127) to a specific product ion.
-
5-HMF-¹³C₆ (IS): Monitor the transition from the precursor ion (m/z 133) to a specific product ion.
-
d₂-HMF (IS): Monitor the transition from the precursor ion (m/z 129) to a specific product ion.
-
-
Optimize instrument parameters such as collision energy and declustering potential for each analyte and internal standard.
-
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying principles, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of 5-HMF using an internal standard.
Caption: Logical comparison of 5-HMF-¹³C₆ and d₂-HMF as internal standards.
Conclusion and Recommendation
The selection of an internal standard is a critical step in developing a robust and reliable quantitative assay for 5-HMF. For applications demanding the highest level of accuracy and precision, 5-HMF-¹³C₆ is the superior choice. Its chemical and physical properties are virtually identical to the unlabeled analyte, ensuring perfect co-elution and effective compensation for matrix effects and other sources of analytical variability.[1][2]
d₂-HMF can be a viable and more economical alternative, particularly for less complex matrices or when the analytical method is thoroughly validated to account for potential chromatographic shifts and isotopic instability.[2] However, researchers must be cognizant of the inherent limitations and the potential for compromised data accuracy. Ultimately, the choice between 5-HMF-¹³C₆ and d₂-HMF will depend on the specific requirements of the study, the complexity of the sample matrix, and budgetary considerations. For regulated bioanalysis and the development of reference methods, the investment in ¹³C-labeled standards is strongly recommended.
References
- 1. repositorio.usp.br [repositorio.usp.br]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of 5-Hydroxymethylfurfural in Food Matrix by an Innovative Spectrophotometric Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for 5-HMF Analysis: A Comparative Guide to Quantification with and without Isotopic Standards
The accurate quantification of 5-hydroxymethylfurfuryl (5-HMF), a key indicator of thermal processing and storage conditions in many food products and a potential component in drug formulations, is paramount for quality control and safety assessment. While various analytical methods are employed for this purpose, the use of an isotopic internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) represents the gold standard for achieving the highest accuracy and reliability. This guide provides a comparative overview of 5-HMF quantification methodologies, presenting experimental data that underscores the superior performance of the isotope dilution technique.
Accuracy and Precision: A Tale of Two Methods
The core advantage of employing an isotopically labeled internal standard, such as ¹³C₆-5-HMF, lies in its ability to compensate for variations that can occur during sample preparation and analysis. As the isotopic standard is chemically identical to the analyte, it experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer. This co-elution and co-detection allow for a more precise and accurate calculation of the analyte concentration.
In contrast, methods that do not use an isotopic standard, or employ a non-isotopic internal standard, are more susceptible to these variations, potentially leading to less accurate and less precise results. The following table summarizes key validation parameters from studies utilizing LC-MS/MS for 5-HMF quantification, both with and without an isotopic standard.
| Parameter | Method with Isotopic Standard (LC-MS/MS) | Method without Isotopic Standard (LC-MS/MS) | Method without Isotopic Standard (HPLC-UV) |
| Analyte | 5-Hydroxymethylfurfural (5-HMF) | 5-Hydroxymethylfurfural (5-HMF) | 5-Hydroxymethylfurfural (5-HMF) |
| Internal Standard | Isotope-labeled 5-HMF | Not specified | Not specified |
| Matrix | Thermally processed seafood | Honey | Honey, Jam, Fruit Juice, etc. |
| Accuracy (Recovery) | 87-110%[1] | Not explicitly stated | 84.4 - 105.8%[2] |
| Precision (RSD) | <10% | Not explicitly stated | 3.3 - 7.5%[2] |
| Limit of Detection (LOD) | 4.86 ng/mL[1] | 0.0005 µg/mL (0.5 ng/mL)[3] | 0.02 mg/kg[2] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.001 µg/mL (1 ng/mL)[3] | 0.06 mg/kg[2] |
Visualizing the Workflow: The Critical Role of the Isotopic Standard
The following diagram illustrates the typical analytical workflow for 5-HMF quantification, highlighting the key distinction between the two approaches. The introduction of the isotopic standard at the very beginning of the sample preparation process is crucial for its effectiveness in correcting for procedural errors and matrix effects.
Experimental Protocols
Below are representative experimental protocols for the quantification of 5-HMF using LC-MS/MS, both with and without an isotopic internal standard.
Method 1: LC-MS/MS with Isotopic Standard (Isotope Dilution Assay)
This protocol is adapted from a study on the simultaneous quantification of acrylamide and 5-HMF in thermally processed seafood.[1]
-
Sample Preparation:
-
Weigh 1.0 g of a homogenized sample into a centrifuge tube.
-
Add the isotopic internal standard solution (e.g., ¹³C₆-5-HMF).
-
Add 5 mL of water and vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A suitable reversed-phase column, such as a Phenomenex Synergi Fusion-RP C18 (50mm x 2.5mm, 2µm), is used.[1]
-
Mobile Phase: A gradient of water and methanol, both containing a small percentage of formic acid, is commonly used.
-
Flow Rate: Typically around 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both native 5-HMF and the isotopic standard.
-
Method 2: LC-MS/MS without Isotopic Standard
This protocol is a general representation based on methods for analyzing 5-HMF in food matrices like honey.[3][4]
-
Sample Preparation:
-
Weigh approximately 5 g of the honey sample and dissolve it in 25 mL of deionized water.
-
To clarify the solution, add 0.5 mL of Carrez I solution (potassium ferrocyanide) and 0.5 mL of Carrez II solution (zinc acetate), mixing after each addition.
-
Bring the volume to 50 mL with deionized water and filter the solution.
-
The filtered solution is then passed through a 0.45 µm syringe filter before injection.
-
-
LC-MS/MS Analysis:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of water and methanol or acetonitrile is common.
-
Flow Rate: Maintained at a constant rate, for example, 1 mL/min.
-
Injection Volume: Typically 20 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI in positive mode.
-
Detection: MRM is used to monitor the transitions for 5-HMF. Quantification is performed using an external calibration curve prepared from pure 5-HMF standards.
-
Conclusion
For researchers, scientists, and drug development professionals requiring the highest degree of confidence in their 5-HMF quantification, the use of an isotopic internal standard is unequivocally the superior approach. The isotope dilution method effectively mitigates the impact of matrix effects and procedural inconsistencies, leading to enhanced accuracy and precision. While methods without isotopic standards can provide valuable data, they are inherently more prone to variability that can compromise the reliability of the results, especially in complex sample matrices. The adoption of isotope dilution LC-MS/MS is a critical step towards achieving robust and defensible analytical data for 5-HMF.
References
A Comparative Guide to HPLC-UV and LC-MS/MS for 5-HMF Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-hydroxymethylfurfural (5-HMF) is critical for quality control and safety assessment in various products, including pharmaceuticals and food matrices. The choice of analytical methodology is paramount, with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) being two of the most powerful and commonly employed techniques. This guide provides an objective, data-driven comparison of these two methods for 5-HMF analysis.
The primary distinction between the two techniques lies in their detection methods. HPLC-UV relies on the principle of light absorption by the analyte at a specific wavelength, offering a robust and cost-effective solution. In contrast, LC-MS/MS provides superior sensitivity and selectivity by identifying and quantifying molecules based on their mass-to-charge ratio, making it a more advanced and powerful, albeit more expensive, alternative.[1]
Comparative Performance: HPLC-UV vs. LC-MS/MS
The selection between HPLC-UV and LC-MS/MS for 5-HMF analysis is contingent upon the specific requirements of the study, such as the need for sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV is a widely accessible and reliable technique, LC-MS/MS offers unparalleled performance in terms of sensitivity and specificity.[2]
| Validation Parameter | HPLC-UV | LC-MS/MS | References |
| Linearity (R²) | > 0.999 | > 0.999 | [3][4] |
| Limit of Detection (LOD) | 0.03 mg/kg | 0.0005 µg/mL (0.5 ng/mL) | [3][4] |
| Limit of Quantification (LOQ) | 0.10 mg/kg | 0.001 µg/mL (1 ng/mL) | [3][4] |
| Accuracy (Recovery %) | 97 - 108% | 84.7 - 119.0% | [3][5] |
| Precision (RSD %) | < 6% | < 9.0% | [3][5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of 5-HMF by HPLC-UV and LC-MS/MS.
Sample Preparation (General Protocol for Food Matrices)
-
Homogenize 5 grams of the sample.
-
Dissolve the homogenized sample in 25 mL of water in a 100 mL flask.
-
Add 0.5 mL of Carrez I solution and 0.5 mL of Carrez II solution to the flask.
-
Add water to bring the total volume to the mark.
-
Filter the solution through a 0.45 µm membrane filter.
-
The resulting solution is ready for injection into the HPLC system.[3]
HPLC-UV Method
-
System: Agilent 1100 series HPLC with UV detector or equivalent.[3]
-
Column: C18, 250 mm × 4.6 mm, 5 µm particle size (e.g., Nucleosil).[3]
-
Mobile Phase: Water:Methanol (90:10, v/v).[3]
-
Flow Rate: 1 mL/min.[3]
-
UV Detection Wavelength: 285 nm.[3]
-
Injection Volume: 100 µL.[3]
LC-MS/MS Method
A validated LC-MS/MS method for 5-HMF analysis has been developed, demonstrating high sensitivity and a wide linearity range.[4]
-
System: Liquid chromatography system coupled with a tandem mass spectrometer.
-
Linearity Range: 0.001 µg/mL to 0.5 µg/mL.[4]
-
Correlation Coefficient (R²): 0.9992.[4]
-
Limit of Detection (LOD): 0.0005 µg/mL.[4]
-
Limit of Quantification (LOQ): 0.001 µg/mL.[4]
Workflow for Cross-Validation
A cross-validation study is essential to ensure the consistency and reliability of data when comparing two analytical methods. The following diagram illustrates a typical workflow for the cross-validation of HPLC-UV and LC-MS/MS for 5-HMF analysis.
Caption: Workflow for Cross-Validation of HPLC-UV and LC-MS/MS.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of 5-HMF. HPLC-UV offers a reliable and cost-effective method suitable for routine quality control where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for detecting trace amounts of 5-HMF, analyzing complex matrices, and for research applications demanding the highest level of accuracy. The choice between the two methods should be guided by the specific analytical needs, available resources, and the regulatory requirements of the study.
References
- 1. benchchem.com [benchchem.com]
- 2. The potency of HPLC-DAD and LC-MS/MS combined with ion chromatography for detection/purification of levulinic acid and bio-compounds from acid hydroly ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03563D [pubs.rsc.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to 5-HMF Quantification Methods for Researchers and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 5-hydroxymethylfurfural (5-HMF), a critical quality indicator in various food products and a potential impurity in drug formulations. The performance of spectrophotometric and chromatographic methods is evaluated based on experimental data from various studies, offering insights for researchers, scientists, and professionals in drug development to select the most appropriate method for their specific needs.
Quantitative Method Comparison
The selection of a suitable 5-HMF quantification method depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance parameters of commonly employed methods based on published literature.
| Parameter | Spectrophotometric (White) | Spectrophotometric (Winkler) | Spectrophotometric (Thiobarbituric Acid) | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.9976[1] | >0.99 | >0.99[2] | >0.9992[3] |
| Limit of Detection (LOD) | ~0.10 mg/L[4] | - | - | - | 0.0005 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.34 mg/L[4] | 2 µg/g[3] | - | - | 0.001 µg/mL[3] |
| Accuracy (Recovery %) | - | 103.3%[5] | 95.83% - 96.65%[2] | 102.5%[5] | - |
| Precision (RSDr %) | - | 0.90%[5] | 2.52% - 5.14%[2] | 2.87%[5] | - |
| Selectivity | Low (interference from other aldehydes)[1] | Low (interference from other aldehydes)[1] | Higher than White/Winkler | High | Very High[3] |
| Throughput | High | High | High | Lower | Lower |
| Cost | Low | Low | Low | Moderate | High |
| Notes | Fast but has low specificity and sensitivity.[3] | Fast but has low specificity and sensitivity.[3] | Considered a well-performing spectrophotometric method.[1] | More accurate and precise than spectrophotometric methods.[3] | Very high sensitivity and selectivity.[3] |
Experimental Workflow Overview
The general workflow for an inter-laboratory comparison of 5-HMF quantification methods involves several key stages, from initial sample preparation to the final statistical analysis of the results. This process ensures that the comparison is robust and the results are reliable.
References
A Head-to-Head Battle for Accuracy: Isotope Dilution vs. External Calibration in 5-HMF Quantification
In the precise world of analytical chemistry, the accurate quantification of 5-hydroxymethylfurfural (5-HMF) is paramount for researchers, scientists, and drug development professionals. As a key indicator of heat treatment and storage conditions in food and pharmaceutical products, reliable 5-HMF measurement is critical for quality control and safety assessment. This guide provides a detailed, objective comparison of two prevalent calibration techniques—isotope dilution mass spectrometry (IDMS) and external calibration—for the accurate quantification of 5-HMF, supported by performance data and detailed experimental protocols.
The primary challenge in analyzing 5-HMF, particularly in complex matrices such as honey, fruit juices, and intravenous solutions, lies in overcoming matrix effects. These effects, caused by co-eluting endogenous compounds, can either suppress or enhance the analytical signal, leading to significant inaccuracies in quantification. The choice of calibration strategy is therefore a critical determinant of data quality.
Quantitative Performance: Isotope Dilution Emerges as the Gold Standard
The data overwhelmingly supports isotope dilution as the superior method for accuracy and precision in 5-HMF analysis. This is primarily due to its intrinsic ability to correct for matrix effects and variations in sample preparation and instrument response.
Table 1: Comparison of Performance Characteristics for 5-HMF Analysis
| Performance Metric | Isotope Dilution (HPLC-MS/MS) | External Calibration (HPLC-UV/DAD) |
| Accuracy (Recovery) | 87-110%[1] | 84.4-108%[2][3] (Highly matrix dependent) |
| Precision (RSD) | < 8%[4] | < 6% to >10%[3][5] (Can be higher with complex matrices) |
| Linearity (R²) | > 0.999[1] | > 0.998 - 0.9999[2][3] |
| Limit of Detection (LOD) | 0.011 mg/kg (11 µg/kg)[4] | 0.01 - 0.6 mg/L[3] |
| Limit of Quantification (LOQ) | 4.86 ng/mL[1] | 0.03 - 1.8 mg/L[3] |
Isotope dilution consistently provides high and stable recoveries, typically ranging from 87% to 110%, demonstrating its robustness across different sample types.[1] In contrast, external calibration is highly susceptible to matrix effects, which can lead to significant under- or overestimation of the 5-HMF concentration, with recoveries that can vary more widely.[5][6]
While both methods can achieve excellent linearity, the precision of external calibration can be compromised by uncorrected matrix effects and inconsistencies in sample handling. Isotope dilution, however, generally yields excellent precision with Relative Standard Deviations (RSDs) typically below 8%.[4]
The Methodologies: A Fundamental Distinction
The fundamental difference between the two methods lies in their approach to calibration and compensation for analytical errors. External calibration assumes that the matrix of the calibration standards and the samples are identical, a condition that is rarely met in practice.
Isotope dilution, on the other hand, employs a stable, isotopically labeled version of 5-HMF (e.g., 5-HMF-d2) as an internal standard. This labeled standard is chemically identical to the native analyte and experiences the same matrix effects and losses during sample preparation and analysis. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved regardless of these variations.[6]
Experimental Protocols
The following are representative protocols for the analysis of 5-HMF in a sample matrix using both external calibration and isotope dilution with High-Performance Liquid Chromatography (HPLC) coupled to either a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).
External Calibration Method (HPLC-DAD)
This method relies on a calibration curve generated from a series of external standards of known 5-HMF concentrations.
1. Preparation of Standard Solutions:
-
A stock solution of 5-HMF is prepared by accurately weighing and dissolving the standard in a suitable solvent (e.g., deionized water or methanol).[2][7]
-
Working standard solutions are prepared by serial dilution of the stock solution to create a series of calibrators covering the expected concentration range of the samples.[2]
2. Sample Preparation:
-
The sample is accurately weighed or measured and diluted with a suitable solvent.
-
For complex matrices, a clarification step using Carrez reagents (potassium hexacyanoferrate and zinc acetate) may be necessary to precipitate interfering substances.[2]
-
The sample is then filtered through a 0.45 µm syringe filter prior to injection.[7]
3. HPLC-DAD Analysis:
-
Column: A C18 reversed-phase column is commonly used.[7]
-
Mobile Phase: A typical mobile phase consists of a gradient or isocratic mixture of water (often with a small amount of acid like acetic or phosphoric acid) and an organic solvent like methanol or acetonitrile.[7]
-
Detection: The UV detector is set to a wavelength where 5-HMF has maximum absorbance, typically around 280-284 nm.
-
Quantification: The peak area of 5-HMF in the sample chromatogram is compared to the calibration curve generated from the external standards to determine its concentration.
Isotope Dilution Method (LC-MS/MS)
This method involves the addition of a known amount of isotopically labeled 5-HMF to both the calibration standards and the unknown samples.
1. Preparation of Standard and Spiking Solutions:
-
Separate stock solutions of native 5-HMF and the isotopically labeled internal standard (e.g., 5-HMF-d2) are prepared.
-
A series of calibration standards are prepared containing a constant amount of the internal standard and varying concentrations of the native 5-HMF.
2. Sample Preparation:
-
A known amount of the internal standard solution is added to a precisely measured aliquot of the sample.
-
The sample is then subjected to extraction and cleanup procedures similar to the external calibration method. The key is to ensure thorough mixing and equilibration of the internal standard with the native analyte in the sample.[6]
3. LC-MS/MS Analysis:
-
Chromatography: Similar HPLC conditions as the external calibration method are used to separate 5-HMF from other matrix components.
-
Mass Spectrometry: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both the native 5-HMF and the labeled internal standard.
-
Quantification: The concentration of 5-HMF in the sample is calculated based on the ratio of the peak area of the native analyte to the peak area of the internal standard, relative to the calibration curve.
Visualizing the Workflows
To further illustrate the procedural differences, the following diagrams outline the experimental workflows for both calibration methods.
Conclusion
For the quantification of 5-HMF, particularly in complex matrices encountered in food and pharmaceutical analysis, the choice of calibration method has a profound impact on the accuracy and reliability of the results. While external calibration can be a simpler and more cost-effective approach for less complex samples, it is prone to significant errors arising from matrix effects.
Isotope dilution mass spectrometry stands out as the more robust and accurate method. By incorporating an isotopically labeled internal standard, it effectively compensates for variations in sample preparation and instrumental analysis, leading to more reliable and defensible data. For researchers, scientists, and drug development professionals who require the highest level of confidence in their 5-HMF quantification, isotope dilution is the recommended methodology.
References
- 1. Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
comparing different derivatization reagents for 5-HMF GC-MS analysis
A Comprehensive Guide to Derivatization Reagents for GC-MS Analysis of 5-Hydroxymethylfurfural (5-HMF)
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-hydroxymethylfurfural (5-HMF) is crucial in various applications, from food quality control to biofuel development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for this purpose, but direct analysis of 5-HMF can be challenging due to its polarity and thermal lability. Derivatization is a key sample preparation step that converts 5-HMF into a more volatile and thermally stable compound, leading to improved chromatographic separation and detection.
This guide provides a detailed comparison of common derivatization reagents for 5-HMF analysis by GC-MS, supported by experimental data and protocols to aid in the selection of the most appropriate method for your research needs. The two main categories of derivatization for 5-HMF are silylation and acylation.
Comparison of Derivatization Reagents
The choice of derivatization reagent can significantly impact the performance of your GC-MS analysis. Silylation reagents are the most widely used for 5-HMF, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being popular choices. Acylation reagents, such as pentafluoropropionic anhydride (PFPA), offer an alternative approach.
Key Performance Parameters of Derivatization Reagents for 5-HMF Analysis
| Parameter | BSTFA | MSTFA | PFPA |
| Reaction Time | 10 - 60 minutes | 30 - 60 minutes | 15 - 60 minutes |
| Reaction Temperature | 60°C | 30 - 60°C | 50 - 65°C |
| Derivative Volatility | High | High | High |
| Derivative Stability | Good | Good | Very Good |
| Detection Limit | As low as 6 ng/g reported in food matrices[1] | Data not specifically found for 5-HMF | Data not specifically found for 5-HMF |
| Byproducts | Volatile and generally do not interfere | Volatile and generally do not interfere | Acidic byproducts that may require removal |
| Reagent Moisture Sensitivity | High | High | Moderate |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible and reliable results. Below are representative protocols for the derivatization of 5-HMF using BSTFA, MSTFA, and PFPA.
Silylation with BSTFA
This protocol is adapted from a method for the analysis of 5-HMF in food samples.[1][2]
-
Sample Preparation: An extract of the sample containing 5-HMF is dried under a stream of nitrogen.
-
Derivatization: Add 300 µL of BSTFA to the dried extract.
-
Reaction: Cap the vial tightly and heat at 60°C for 10 minutes.[2]
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Silylation with MSTFA
This protocol is a general procedure for the derivatization of metabolites, which can be applied to 5-HMF.[3]
-
Sample Preparation: A dried standard or sample extract is placed in a GC vial.
-
Methoximation (Optional but Recommended for Carbonyls): To prevent the formation of multiple isomers, a two-step process is often used for compounds containing carbonyl groups. Add methoxyamine hydrochloride (MOX) in pyridine (e.g., 20 mg/mL) and incubate at 30°C for 90 minutes.[4]
-
Silylation: Add MSTFA (with or without 1% TMCS as a catalyst) and incubate at 37°C for 30 minutes.[3][5]
-
Analysis: Cool the sample to room temperature before GC-MS analysis.[4]
Acylation with PFPA
This protocol is based on the derivatization of other polar compounds and can be adapted for 5-HMF.[6][7]
-
Sample Preparation: The dried 5-HMF sample is placed in a reaction vial.
-
Reagent Addition: Add a suitable solvent (e.g., ethyl acetate) and PFPA. The use of a catalyst or acid scavenger like triethylamine (TEA) or trimethylamine (TMA) is recommended to drive the reaction to completion and prevent column damage from acidic byproducts.
-
Reaction: Cap the vial and heat at 65°C for 30 minutes.[6][7]
-
Work-up: After cooling, a liquid-liquid extraction may be necessary to remove excess reagent and byproducts.
-
Analysis: An aliquot of the organic layer is injected into the GC-MS.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in derivatization and analysis.
Caption: General experimental workflow for 5-HMF derivatization and GC-MS analysis.
Caption: Logical flow for selecting a derivatization reagent for 5-HMF GC-MS analysis.
References
- 1. Analysis of 5-hydroxymethylfurfural in foods by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating Linearity, LOD, and LOQ for 5-HMF Analytical Methods Utilizing 5-HMF-13C6
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy and reliability. This guide provides a comparative overview of key performance characteristics—linearity, limit of detection (LOD), and limit of quantification (LOQ)—for analytical methods quantifying 5-hydroxymethylfurfural (5-HMF) with the use of its stable isotope-labeled internal standard, 5-HMF-13C6. The use of 5-HMF-13C6 in isotope dilution mass spectrometry is a robust technique for correcting matrix effects and improving the accuracy of quantification.[1][2]
Data Presentation: Performance of 5-HMF Analytical Methods
The following table summarizes the linearity, LOD, and LOQ data from various studies on 5-HMF analysis. These methods commonly employ 5-HMF-13C6 as an internal standard, particularly in mass spectrometry-based approaches, to achieve high accuracy and precision.
| Analytical Method | Matrix | Linearity (Concentration Range) | Correlation Coefficient (R²) | LOD | LOQ | Reference |
| HPLC-MS/MS | Thermally Processed Seafood | Not Specified | >0.999 | - | 2.12 ng/mL (for acrylamide), 4.86 ng/mL (for 5-HMF) | [1] |
| GC-MS | Human Plasma | Not Specified | Not Specified | - | 0.156 µg/mL | [3] |
| HPLC-DAD | Pharmaceutical Syrups | 1-50 mg/L | Not Specified | 0.011 µg/mL | 0.036 µg/mL | [4] |
| HPTLC-UV | Honey | 10-100 ng/band | ≥0.9996 | 0.8 ng/band | Not Specified | [5] |
| HPLC | Honey | 0.05-10.0 µg/mL | 0.99997 | 12.0 ng/mL | 40.0 ng/mL | [6] |
| HPLC | Pestil, Köme, Jam, Marmalade, Pekmez | Not Specified | Not Specified | 0.2 mg/kg | Not Specified | [7] |
Experimental Protocols
The determination of linearity, LOD, and LOQ is guided by the International Council for Harmonisation (ICH) guidelines.[8][9][10]
1. Preparation of Standard Solutions:
-
Primary Stock Solution of 5-HMF: Accurately weigh a known amount of 5-HMF standard and dissolve it in a suitable solvent (e.g., methanol, water) to prepare a stock solution of a high concentration (e.g., 1 mg/mL).
-
Primary Stock Solution of 5-HMF-13C6: Similarly, prepare a stock solution of the internal standard, 5-HMF-13C6, at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 5-HMF primary stock solution with the solvent to cover the expected concentration range of the samples. A minimum of five concentration levels is recommended for linearity assessment.[11]
-
Internal Standard Spiking Solution: Prepare a working solution of 5-HMF-13C6 at a fixed concentration. This solution will be added to all calibration standards and samples to ensure a consistent internal standard concentration across all measurements.
2. Linearity Evaluation:
-
Procedure:
-
Spike a fixed volume of the 5-HMF-13C6 internal standard working solution into each of the 5-HMF calibration standards.
-
Analyze each calibration standard using the chosen analytical method (e.g., LC-MS/MS).
-
For each concentration, determine the response ratio (peak area of 5-HMF / peak area of 5-HMF-13C6).
-
-
Data Analysis:
-
Plot the response ratio against the corresponding concentration of 5-HMF.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (R²), and the coefficient of determination.
-
-
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.995 is generally considered acceptable, indicating a strong linear relationship between concentration and response.[11]
3. Limit of Detection (LOD) and Limit of Quantification (LOQ) Determination:
The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[9][12] There are several methods to determine LOD and LOQ:
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
Procedure:
-
Analyze a number of blank samples (at least 6) and determine the standard deviation of the response in the region of the expected 5-HMF peak.
-
Alternatively, construct a calibration curve using standards at the lower end of the concentration range.
-
-
Calculation:
-
Mandatory Visualizations
References
- 1. Isotope dilution HPLC-MS/MS for simultaneous quantification of acrylamide and 5-hydroxymethylfurfural (HMF) in thermally processed seafood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Fast quantitation of 5-hydroxymethylfurfural in honey using planar chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. How to Validate a Biochemical Method per ICH Guidelines [synapse.patsnap.com]
- 10. database.ich.org [database.ich.org]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. thomasalittleconsulting.com [thomasalittleconsulting.com]
Unveiling the Precision of 5-HMF-13C6 in Food Analysis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of 5-hydroxymethylfurfural (5-HMF) in food products is critical for safety and quality assessment. This guide provides a comparative analysis of the recovery of 5-HMF using the stable isotope-labeled internal standard, 5-HMF-13C6, against conventional analytical methods. The use of 5-HMF-13C6 in a stable isotope dilution analysis (SIDA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior accuracy and precision by correcting for matrix effects and variations in sample preparation.
This guide presents a detailed experimental protocol for a typical SIDA method, alongside a comparison of its performance with other common analytical techniques for 5-HMF, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Performance of Analytical Methods for 5-HMF
The following table summarizes the quantitative performance of different analytical methods for the determination of 5-HMF in spiked food samples. The data highlights the excellent recovery and sensitivity achieved with the use of a 13C-labeled internal standard.
| Analytical Method | Internal Standard | Food Matrix | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (R²) |
| LC-MS/MS | 5-HMF-13C6 | Seafood | 87 - 110% | - | 4.86 ng/mL | >0.999 |
| HPLC-UV | None | Honey, Jam, Fruit Cake, Ketchup, Syrup, Fruit Juice, Canned Fruit, UHT Milk | 84.4 - 105.8% | 0.03 mg/kg | 0.10 mg/kg | >0.99 |
| GC-MS | None | Dairy Products, Honey | 79 - 115% | 6 ng/g | - | - |
| HPLC-UV | Caffeine | Pharmaceutical Syrups | - | 0.011 µg/mL | 0.036 µg/mL | - |
Experimental Workflow for 5-HMF Analysis using 5-HMF-13C6
The following diagram illustrates the typical workflow for the quantification of 5-HMF in food samples using a stable isotope dilution analysis with 5-HMF-13C6 as the internal standard.
Detailed Experimental Protocol: Stable Isotope Dilution Analysis of 5-HMF in Food
This protocol provides a detailed methodology for the determination of 5-HMF in food samples using 5-HMF-13C6 as an internal standard followed by LC-MS/MS analysis.
1. Materials and Reagents
-
5-HMF standard (≥99% purity)
-
5-HMF-13C6 internal standard (≥99% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 1-5 grams) until a uniform consistency is achieved. For solid samples, this may involve grinding or blending.
-
Spiking: Accurately weigh the homogenized sample into a centrifuge tube. Spike the sample with a known amount of 5-HMF-13C6 internal standard solution to achieve a concentration comparable to the expected 5-HMF level in the sample.
-
Extraction: Add a suitable extraction solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Vortex or sonicate the sample for a specified period (e.g., 15-30 minutes) to ensure efficient extraction of 5-HMF and the internal standard.
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 rpm) for 10-15 minutes to pellet solid debris.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required. Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the centrifugation step onto the cartridge. Wash the cartridge to remove interfering compounds and then elute the analytes with an appropriate solvent (e.g., methanol).
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both 5-HMF and 5-HMF-13C6.
-
5-HMF: e.g., m/z 127 → 109, 127 → 81
-
5-HMF-13C6: e.g., m/z 133 → 115, 133 → 85
-
-
4. Quantification
-
Construct a calibration curve using standard solutions of 5-HMF containing a constant concentration of the 5-HMF-13C6 internal standard.
-
Calculate the concentration of 5-HMF in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Comparison with Alternative Internal Standards
While 5-HMF-13C6 is the ideal internal standard due to its similar chemical and physical properties to the analyte, other non-isotopic internal standards are sometimes used. Caffeine is a notable example.[1] However, non-isotopic internal standards may not fully compensate for matrix effects and variations in extraction efficiency and ionization suppression/enhancement, potentially leading to less accurate results compared to the stable isotope dilution method.
References
A Researcher's Guide to Uncertainty Estimation in 5-HMF Quantification Using an Internal Standard
For researchers, scientists, and drug development professionals, the accurate quantification of 5-hydroxymethylfurfural (5-HMF) is critical for quality control and safety assessment in various products, including pharmaceuticals and food matrices. This guide provides a comprehensive comparison of methodologies for 5-HMF quantification, with a focus on the estimation of measurement uncertainty when employing an internal standard. The use of an internal standard is a powerful technique to improve the precision and accuracy of chromatographic analysis by correcting for variations in sample preparation and instrument response.
Principles of Uncertainty Estimation in Chromatography
The estimation of measurement uncertainty is a fundamental aspect of any quantitative analysis, providing a quantitative indication of the quality of the result. The internationally recognized framework for this is the "Guide to the Expression of Uncertainty in Measurement" (GUM), with further practical guidance for analytical chemistry provided by organizations like EURACHEM.[1][2][3][4][5] The primary sources of uncertainty in a chromatographic method, such as High-Performance Liquid Chromatography (HPLC), can be categorized as follows:
-
Sample Preparation: Inhomogeneity of the sample, incomplete extraction, and volumetric errors during dilution.
-
Instrumental Analysis: Variability in injection volume, fluctuations in mobile phase composition and flow rate, column temperature variations, and detector noise.[6]
-
Calibration: Uncertainty in the purity of the reference standard, errors in the preparation of calibration solutions, and the fit of the calibration model.
-
Data Processing: Integration of peak areas and the choice of baseline.
The use of an internal standard (IS) can effectively mitigate several of these uncertainties, particularly those related to sample preparation and injection volume variability.[7] By adding a known amount of a chemically similar but chromatographically distinct compound to both the samples and calibration standards, the ratio of the analyte peak area to the internal standard peak area is used for quantification. This ratio is less susceptible to variations than the absolute analyte response.
Comparison of 5-HMF Quantification Methods: With and Without Internal Standard
The choice of whether to use an internal standard for 5-HMF quantification depends on the sample matrix, the required level of accuracy and precision, and the available instrumentation. While external calibration is simpler, the internal standard method offers greater robustness against various sources of error.
| Performance Parameter | External Standard Method | Internal Standard Method | Rationale for Improvement with IS |
| Precision (Repeatability & Intermediate Precision) | More susceptible to variations in injection volume and sample preparation. | Generally higher due to compensation for volumetric errors and instrumental drift. | The ratio of analyte to IS response is more stable than the absolute analyte response.[7][8] |
| Accuracy / Recovery | Can be affected by sample matrix effects and incomplete extraction if not carefully validated. | More robust against matrix effects and variations in extraction efficiency. | The IS experiences similar matrix effects and extraction losses as the analyte, leading to a more accurate ratio. |
| Linearity (Correlation Coefficient, r²) | Typically high (e.g., >0.998) but can be influenced by instrumental variability.[9] | Often demonstrates improved linearity and a wider dynamic range. | The normalization of the analyte response to the IS response can linearize the detector response over a broader concentration range. |
| Limit of Detection (LOD) & Limit of Quantification (LOQ) | Dependent on instrument sensitivity and baseline noise. | Can potentially be slightly higher due to the introduction of another source of noise (the IS peak), but the overall reliability at low concentrations is improved. | While not directly lowering the instrumental detection limit, the improved precision allows for more reliable quantification near the detection limit. |
Table 1: Comparison of Performance Parameters for 5-HMF Quantification Methods.
Quantitative Data from Published Studies
The following table summarizes performance data from various studies on 5-HMF quantification. While not all studies explicitly report a full uncertainty budget, the validation data provides insight into the performance of the methods.
| Method | Matrix | Internal Standard | Linearity (r²) | LOD | LOQ | Recovery (%) | Precision (RSD %) | Reference |
| HPLC-UV | Honey, Fruit Cake, Milk | None | 0.998 | 0.02 mg/kg | 0.06 mg/kg | 84.4 - 105.8 | 3.3 - 7.5 | [9] |
| HPLC-DAD | Expired Pharmaceutical Syrups | None | >0.99 | 0.011 µg/mL | 0.036 µg/mL | - | - | [10] |
| HPLC-UV | Pestil, Köme, Jam, Marmalade, Pekmez | None | - | 0.01 mg/kg | 0.03 mg/kg | 94.2 - 105.4 | 1.8 - 4.5 | [11] |
| LC-MS/MS | Honey | None | 0.9992 | 0.0005 µg/mL | 0.001 µg/mL | - | - | [12] |
| MEKC | Tomato-based products | Caffeine | - | 0.03 mg/L | 0.10 mg/L | 91.24 - 109.39 | 0.53 - 3.17 | [13] |
Table 2: Summary of Quantitative Performance Data for 5-HMF Quantification.
Experimental Protocols
General HPLC Method for 5-HMF Quantification (External Standard)
This protocol is a generalized procedure based on common practices reported in the literature.[14][15]
-
Standard Preparation:
-
Prepare a stock solution of 5-HMF (e.g., 1000 µg/mL) in a suitable solvent (e.g., water:methanol, 95:5 v/v).
-
Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample.
-
Dissolve the sample in a known volume of solvent (e.g., water). For complex matrices, a clarification step using Carrez solutions I and II may be necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (e.g., 90:10 v/v) or a gradient elution for more complex samples.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 284 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the 5-HMF standards against their known concentrations.
-
Determine the concentration of 5-HMF in the sample by interpolating its peak area on the calibration curve.
-
HPLC Method for 5-HMF Quantification with an Internal Standard
This protocol incorporates the use of an internal standard. Caffeine is a potential internal standard for 5-HMF analysis.[10][13]
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of 5-HMF as described above.
-
Prepare a stock solution of the internal standard (e.g., caffeine) at a known concentration.
-
Prepare a series of working calibration standards, each containing a constant concentration of the internal standard and varying concentrations of 5-HMF.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the homogenized sample.
-
Add a precise volume of the internal standard stock solution to the sample.
-
Dissolve and prepare the sample as described in the external standard method.
-
-
Chromatographic Conditions:
-
The chromatographic conditions should be optimized to achieve baseline separation of 5-HMF and the internal standard.
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of 5-HMF to the peak area of the internal standard against the corresponding concentration of 5-HMF.
-
Determine the concentration of 5-HMF in the sample by calculating the peak area ratio and using the calibration curve.
-
Visualizing the Workflow and Uncertainty Sources
The following diagrams illustrate the experimental workflow for 5-HMF quantification with an internal standard and the various sources of uncertainty that contribute to the final measurement.
Caption: Workflow for 5-HMF quantification with an internal standard.
References
- 1. eurachem.org [eurachem.org]
- 2. eurachem.org [eurachem.org]
- 3. Quantifying Uncertainty [eurachem.org]
- 4. eurachem.org [eurachem.org]
- 5. Eurachem Guides [eurachem.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. nfsr.sbmu.ac.ir [nfsr.sbmu.ac.ir]
- 15. 5-(hydroxymethyl)furfural- Determination | OIV [oiv.int]
Safety Operating Guide
Essential Safety and Logistical Information for Handling 5-Hydroxymethyl-2-furaldehyde-¹³C₆
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 5-Hydroxymethyl-2-furaldehyde-¹³C₆. The following procedural steps are designed to ensure the safe management of this compound in a laboratory setting.
Hazard Identification and Personal Protective Equipment (PPE)
5-Hydroxymethyl-2-furaldehyde-¹³C₆ is a stable, isotopically labeled compound. The chemical and toxicological properties are equivalent to its unlabeled counterpart, 5-Hydroxymethyl-2-furaldehyde (HMF). The primary hazards associated with HMF are skin and eye irritation[1][2][3][4]. Some sources also indicate a potential for respiratory irritation[2][4]. The carbon-13 isotope is stable and non-radioactive, therefore it does not require additional precautions for radiation[5][6].
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for tears or punctures before each use. For tasks with a high risk of splashing, consider double-gloving or using gloves with extended cuffs.[7] |
| Eyes/Face | Safety goggles and face shield | Always wear chemical splash goggles. When pouring or if there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7][8] |
| Body | Laboratory coat or chemical-resistant apron | A fully buttoned lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.[7][8] |
| Respiratory | Fume hood or respirator | All work with 5-Hydroxymethyl-2-furaldehyde-¹³C₆ should be conducted in a certified chemical fume hood to minimize the inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator may be required.[7] |
| Footwear | Closed-toe shoes | Wear shoes constructed of impervious materials that cover the entire foot.[8] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.
-
Preparation and Engineering Controls :
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary materials and equipment before beginning work to minimize time in the handling area.
-
-
Donning Personal Protective Equipment (PPE) :
-
Put on a lab coat, ensuring it is fully buttoned.
-
Don safety goggles, and a face shield if necessary.
-
Wash and dry hands thoroughly before putting on chemical-resistant gloves. Ensure the gloves cover the cuffs of the lab coat.
-
-
Handling and Dispensing :
-
Perform all manipulations of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ inside the chemical fume hood.
-
When transferring the chemical, pour slowly and carefully to avoid splashing.
-
Keep containers sealed when not in use to prevent the release of vapors.
-
-
Post-Handling Procedures :
-
Wipe down the work area in the fume hood with an appropriate decontaminant.
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Caption: Workflow for the safe handling of 5-Hydroxymethyl-2-furaldehyde-¹³C₆.
Disposal Plan
Proper disposal of 5-Hydroxymethyl-2-furaldehyde-¹³C₆ and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization : Since carbon-13 is a stable isotope, the waste is not considered radioactive. Therefore, it should be treated as chemical waste.
-
Contaminated Materials : All disposable items that have come into contact with 5-Hydroxymethyl-2-furaldehyde-¹³C₆, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.
-
Waste Containers :
-
Use a dedicated, clearly labeled, and sealed container for the disposal of solid waste contaminated with 5-Hydroxymethyl-2-furaldehyde-¹³C₆.
-
Liquid waste should be collected in a separate, labeled, and sealed container.
-
-
Disposal Procedure :
-
Do not empty any waste containing this chemical into drains.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Arrange for pickup and disposal by a certified hazardous waste management company.
-
Caption: Disposal plan for waste containing 5-Hydroxymethyl-2-furaldehyde-¹³C₆.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
